Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Description
The exact mass of the compound Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICSQLBXZSODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066790 | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22397-31-5 | |
| Record name | 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22397-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3,3'-(oxybis(2,1-ethanediyloxy))bis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022397315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA DSSTox | |
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| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.174 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Dinitrile Building Block
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a dinitrile functionalized with a flexible polyether linkage, represents a chemical entity of significant interest in various scientific domains. Its unique combination of reactive nitrile groups and a hydrophilic ether backbone imparts a set of chemical properties that make it a valuable intermediate and building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical characteristics, safety considerations, and potential applications, with a particular focus on its relevance to research and development.
Chemical Identity and Nomenclature
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is systematically named based on its chemical structure. Understanding its various synonyms is crucial for a comprehensive literature search and sourcing.
Table 1: Chemical Identifiers [1][2][3]
| Identifier | Value |
| Systematic Name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile[1] |
| CAS Number | 22397-31-5[1][2][3] |
| Molecular Formula | C₁₀H₁₆N₂O₃[1][2] |
| Molecular Weight | 212.25 g/mol [1][2] |
| Synonyms | 3,3'-(Oxybis(ethyleneoxy))dipropionitrile, Diethylene glycol bis(2-cyanoethyl) ether, 3,3'-[Oxybis(2,1-ethanediyloxy)]bispropanenitrile[3] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N≡C"]; C1 [label="CH2"]; C2 [label="CH2"]; O1 [label="O"]; C3 [label="CH2"]; C4 [label="CH2"]; O2 [label="O"]; C5 [label="CH2"]; C6 [label="CH2"]; O3 [label="O"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="C≡N"];
N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.5]; O2 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- O3 [len=1.5]; O3 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; }
Figure 1: Chemical Structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Physicochemical Properties
The physical state and solubility of this dinitrile are key parameters for its handling, storage, and application in various reaction media.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Boiling Point | 185-189 °C at 0.5 Torr | [3] |
| Density | 1.067 g/cm³ at 28 °C | [3] |
Synthesis and Purification
The primary route for the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is through the cyanoethylation of diethylene glycol.
Synthetic Pathway: Cyanoethylation
This reaction involves the base-catalyzed Michael addition of diethylene glycol to acrylonitrile. The hydroxyl groups of diethylene glycol act as nucleophiles, attacking the electron-deficient β-carbon of acrylonitrile.
Figure 2: Synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- via Cyanoethylation.
Experimental Protocol (General)
A detailed, experimentally validated protocol for this specific compound is not widely published. However, a general procedure for the cyanoethylation of a glycol is as follows:
-
To a stirred solution of diethylene glycol, a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
The mixture is heated to a moderately elevated temperature (typically 40-60 °C).
-
Acrylonitrile (at least 2 molar equivalents) is added dropwise to the reaction mixture, controlling the rate of addition to maintain the reaction temperature.
-
After the addition is complete, the reaction is stirred at the same temperature for several hours to ensure complete conversion.
-
The reaction mixture is then cooled, and the base catalyst is neutralized with an acid (e.g., acetic acid).
-
The crude product is then purified.
Purification
Purification of the product is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts. The high boiling point of the dinitrile necessitates reduced pressure to prevent thermal decomposition.
Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | - Triplets corresponding to the -CH₂-CN protons. - Triplets corresponding to the -CH₂-O- protons adjacent to the nitrile group. - Multiplets for the ethylene glycol backbone protons. |
| ¹³C NMR | - Signal for the nitrile carbon (-C≡N). - Signals for the methylene carbons adjacent to the nitrile and ether linkages. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching vibration. - Strong C-O stretching bands in the region of 1100-1250 cm⁻¹. - C-H stretching vibrations of the aliphatic backbone just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 212.25. Fragmentation would likely involve cleavage of the ether linkages and the propanenitrile side chains. A mass spectrum for the related, smaller compound Propanenitrile, 3,3'-oxybis- is available for comparison.[4][5] |
For definitive identification and quality control, it is imperative for researchers to acquire experimental spectroscopic data.
Chemical Reactivity and Stability
The chemical behavior of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is primarily dictated by the reactivity of its nitrile functional groups.
Hydrolysis
The nitrile groups can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid (adipic acid derivative with an ether linkage) or amide, depending on the reaction conditions. This transformation is a common synthetic utility of nitriles.
Reduction
The nitrile groups can be reduced to primary amines (3,3'-[oxybis(2,1-ethanediyloxy)]bis(propan-1-amine)) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a pathway to diamines with a polyether backbone, which are valuable monomers for polymer synthesis and as building blocks in medicinal chemistry.
Stability
The compound is generally stable under neutral conditions. However, it should be stored away from strong acids and bases to prevent hydrolysis. Elevated temperatures during distillation or storage could potentially lead to decomposition or polymerization, although specific data on its thermal stability is limited.
Safety and Handling
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a hazardous substance.
-
Hazard Statements: H314: Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications in Research and Drug Development
While specific applications for this dinitrile are not extensively documented, its chemical structure suggests several potential uses for the research and drug development community.
-
Intermediate for Amine Synthesis: As mentioned, the reduction of the nitrile groups provides access to the corresponding diamine. This diamine can serve as a flexible linker in the synthesis of more complex molecules, including macrocycles and cryptands, which have applications in host-guest chemistry and as ionophores. In drug development, such linkers can be used to connect two pharmacophores or to improve the pharmacokinetic properties of a drug candidate.
-
Monomer for Polymer Synthesis: The dinitrile can potentially be used in the synthesis of polymers. For instance, it could be a monomer in the formation of polyamides or other nitrogen-containing polymers. The polyether backbone would be expected to impart flexibility and increase the solubility of the resulting polymers.
-
Scaffold for Heterocyclic Synthesis: The nitrile groups are versatile functional handles for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds.
Conclusion: A Building Block with Untapped Potential
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a readily accessible dinitrile with a unique combination of reactive functional groups and a flexible, hydrophilic backbone. While detailed experimental data on its properties and applications are somewhat limited in the public domain, its chemical nature suggests significant potential as a versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry. Researchers and drug development professionals are encouraged to explore the utility of this compound in their respective fields, while adhering to strict safety protocols due to its hazardous nature. Further research into its biological activity and the development of detailed, validated analytical methods would be valuable contributions to the scientific community.
References
-
PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information.
-
NIST. Propanenitrile, 3,3'-oxybis-. National Institute of Standards and Technology.
- Analytical Methods. A new and fast microextraction technique termed vortex-assisted supramolecular solvent microextraction. [URL: not available]
- NIST. Propanenitrile, 3,3'-oxybis-. National Institute of Standards and Technology. [URL: not available]
-
NIST. Propanenitrile. National Institute of Standards and Technology.
- Australian Industrial Chemicals Introduction Scheme. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2)
-
U.S. Environmental Protection Agency. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
-
Google Patents. A kind of method for producing diethylene glycol mono-3-aminopropyl ether.
-
CAS Common Chemistry. 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile].
Sources
- 1. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]
- 5. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]
"Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" CAS 22397-31-5
An In-Depth Technical Guide to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS 22397-31-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, identified by CAS number 22397-31-5, is a bifunctional nitrile compound featuring a flexible trioxaundecane backbone. While primarily utilized as a chemical intermediate in various manufacturing processes, its unique structural characteristics present intriguing possibilities for applications in the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral analysis, and a critical evaluation of its potential as a versatile building block for constructing complex molecular architectures, such as linkers in targeted drug delivery systems.
Chemical Identity and Physical Properties
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a colorless liquid under standard conditions.[1] Its molecular structure consists of a central oxygen atom bridged by two ethylene glycol units, which are in turn connected to propionitrile functional groups at their termini. This arrangement imparts a notable degree of flexibility and hydrophilicity to the molecule.
Table 1: Chemical and Physical Properties of CAS 22397-31-5
| Property | Value | Source |
| CAS Number | 22397-31-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChem[1] |
| Molecular Weight | 212.25 g/mol | PubChem[1] |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | PubChem[1] |
| Synonyms | 3,3'-(Oxybis(ethyleneoxy))dipropionitrile, 1,11-Dicyano-3,6,9-trioxaundecane | PubChem[1] |
| Physical State | Liquid | PubChem[1] |
| Boiling Point | 185-189 °C @ 0.5 Torr | CAS Common Chemistry |
Synthesis Protocol: Cyanoethylation of Diethylene Glycol
The primary industrial synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is achieved through the cyanoethylation of diethylene glycol with acrylonitrile.[2] This reaction is a classic example of a Michael addition, where the hydroxyl groups of diethylene glycol act as nucleophiles attacking the electron-deficient β-carbon of acrylonitrile.
Reaction Scheme:
Figure 1: Synthesis of the target compound via cyanoethylation.
Step-by-Step Methodology:
-
Reactor Setup: A stirred-tank reactor equipped with temperature control and a nitrogen inlet is charged with diethylene glycol.
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the diethylene glycol to generate the corresponding alkoxide, which is a more potent nucleophile.
-
Acrylonitrile Addition: Acrylonitrile is added dropwise to the reaction mixture while maintaining the temperature between 20-50°C. A stoichiometric excess of acrylonitrile can be employed to drive the reaction to completion.[2]
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of diethylene glycol.
-
Quenching and Neutralization: Upon completion, the reaction is quenched by neutralizing the basic catalyst with a weak acid, such as acetic acid.
-
Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final high-purity liquid product.
Spectral Characterization
The structural identity of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene protons of the ethylene glycol and propionitrile moieties. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. |
| ¹³C NMR | Resonances for the nitrile carbons, as well as the various methylene carbons in the ether backbone. |
| IR Spectroscopy | A characteristic sharp absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. Strong C-O stretching bands will also be present in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 212.25 g/mol , along with characteristic fragmentation patterns resulting from the cleavage of the ether linkages. |
Note: While raw spectra are not provided, ¹H and ¹³C NMR data are reported to be available in the SpectraBase database.[1]
Applications in Drug Development: A Perspective
While not a therapeutic agent itself, the chemical architecture of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- makes it a highly attractive scaffold for the synthesis of linkers used in advanced drug delivery systems.
Precursor for Diamine and Dicarboxylic Acid Linkers
The terminal nitrile groups are readily transformable into other valuable functional groups.
-
Reduction to Diamines: The nitrile functionalities can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2] This yields the corresponding diamine, 1,11-diamino-3,6,9-trioxaundecane. This diamine can then be used in the synthesis of:
-
PROTACs (Proteolysis Targeting Chimeras): The flexible, hydrophilic nature of the resulting diamine is ideal for linking a target protein binder and an E3 ligase ligand in a PROTAC molecule.
-
ADC (Antibody-Drug Conjugate) Linkers: The diamine can be further functionalized to create linkers for attaching cytotoxic payloads to antibodies.
-
-
Hydrolysis to Dicarboxylic Acids: Acidic or basic hydrolysis of the nitrile groups will produce the corresponding dicarboxylic acid. These dicarboxylic acids can serve as spacers in various bioconjugation applications.
Figure 2: Potential derivatization pathways for drug development applications.
Role in Polymer Chemistry
The amine derivative of this compound is used in the synthesis of polymers for applications such as adhesives.[3] This demonstrates the utility of the core trioxaundecane structure in forming stable polymeric materials, a property that can be leveraged in the development of drug-eluting polymers or hydrogels for controlled release applications.
Safety and Handling
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a versatile chemical intermediate with significant, yet largely untapped, potential in the realm of drug development. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its terminal nitrile groups make it an excellent starting material for the creation of sophisticated linker technologies. As the demand for targeted therapeutics such as PROTACs and ADCs continues to grow, the strategic application of such foundational building blocks will be paramount to innovation in medicinal chemistry.
References
-
PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile]. American Chemical Society. [Link]
- Google Patents. EP0353599A2 - Process for the preparation of bis(aminopropyl)
-
PubChem. Fatty acids, C18-unsatd., dimers, polymers with 3,3'-(oxybis(2,1-ethanediyloxy))bis(1-propanamine). National Center for Biotechnology Information. [Link]
Sources
- 1. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols - Google Patents [patents.google.com]
- 3. Fatty acids, C18-unsatd., dimers, polymers with 3,3'-(oxybis(2,1-ethanediyloxy))bis(1-propanamine) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: Structure, Synthesis, and Chemical Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a bifunctional molecule featuring a flexible diethylene glycol core flanked by two propanenitrile groups. This document delves into its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the chemical reactivity of its constituent nitrile and ether functionalities, highlighting its potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not extensively documented in publicly available literature, this guide will discuss the potential of its derivatives, such as the corresponding diamine and dicarboxylic acid, as building blocks in the design of novel molecular architectures. Safety and handling protocols are also addressed, providing a complete resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a chemical compound with the CAS Registry Number 22397-31-5 . Its systematic IUPAC name is 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile.[1] This name accurately describes the molecular architecture: a central oxygen atom bridged by two ethylene glycol units, which are in turn ether-linked to propionitrile moieties.
The molecule is also known by several synonyms, which are often encountered in commercial and scientific literature. These include:
-
3,3'-(Oxybis(ethyleneoxy))dipropionitrile
-
1,11-Dicyano-3,6,9-trioxaundecane
-
Diethylene glycol bis(2-cyanoethyl) ether
A summary of its key identifiers and physicochemical properties is provided in Table 1. The molecule is a liquid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 22397-31-5 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | 185-189 °C at 0.5 Torr | [2] |
| Density | 1.067 g/cm³ at 28 °C | [2] |
Molecular Structure and Spectroscopic Characterization
The molecular structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is characterized by a linear polyether chain with terminal nitrile groups. This structure imparts a combination of flexibility, due to the ether linkages, and chemical reactivity, associated with the cyano groups.
Figure 1: 2D representation of the molecular structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons. The protons of the ethyl groups adjacent to the ether oxygens would appear as complex multiplets in the region of 3.5-3.8 ppm. The protons of the propionitrile fragments would also give rise to distinct signals, with the methylene group adjacent to the nitrile appearing further downfield (around 2.6-2.8 ppm) compared to the methylene group adjacent to the ether oxygen.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. The carbon of the nitrile group would be observed in the characteristic downfield region for nitriles (around 118-120 ppm). The methylene carbons adjacent to the ether oxygens would resonate in the range of 60-70 ppm, while the methylene carbons of the propionitrile moiety would appear further upfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. The presence of the ether linkages would be confirmed by a strong C-O stretching band in the region of 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (212.25 g/mol ). The fragmentation pattern would likely show characteristic losses of cyanoethyl and ethoxy fragments.
Synthesis and Manufacturing
The primary industrial route to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is through the cyanoethylation of diethylene glycol. This reaction is a Michael addition of the hydroxyl groups of diethylene glycol to two equivalents of acrylonitrile.
Figure 2: General reaction scheme for the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
The reaction is typically carried out in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The use of a stoichiometric excess of acrylonitrile can be employed to drive the reaction to completion.
Experimental Protocol: General Procedure for Cyanoethylation of Diethylene Glycol
The following is a generalized laboratory-scale protocol based on established principles of cyanoethylation. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, as acrylonitrile is a toxic and flammable substance.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with diethylene glycol.
-
Catalyst Addition: A catalytic amount of a base (e.g., a 40% aqueous solution of benzyl trimethyl ammonium hydroxide or sodium hydroxide) is added to the diethylene glycol with stirring.
-
Acrylonitrile Addition: Acrylonitrile (approximately 2.2 molar equivalents) is added dropwise from the dropping funnel to the stirred solution. The addition rate should be controlled to maintain the reaction temperature, as the reaction is exothermic. Cooling with a water bath may be necessary.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 40-60°C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of diethylene glycol.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The basic catalyst is neutralized with an acid (e.g., acetic acid). The resulting product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Chemical Reactivity and Potential for Derivatization
The chemical utility of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- stems from the reactivity of its terminal nitrile groups. These groups can be transformed into a variety of other functional groups, making this molecule a valuable precursor for more complex structures.
Reduction of the Nitrile Groups
The nitrile functionalities can be readily reduced to primary amines to yield 3,3'-[oxybis(2,1-ethanediyloxy)]bis(propan-1-amine) (CAS 4246-51-9). This transformation is typically achieved through catalytic hydrogenation.
Figure 3: Reduction of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- to the corresponding diamine.
Commonly used catalysts for this reduction include Raney nickel, palladium on carbon (Pd/C), or rhodium catalysts. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., methanol or ethanol), under a hydrogen atmosphere at elevated pressure and temperature. The resulting diamine is a versatile building block for the synthesis of polymers, chelating agents, and potentially, as a linker in drug-conjugate chemistry.
Hydrolysis of the Nitrile Groups
The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions to produce 3,3'-[oxybis(2,1-ethanediyloxy)]bis(propanoic acid) .[3][4][5]
-
Acid-Catalyzed Hydrolysis: Heating the dinitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the dicarboxylic acid directly.[3][5]
-
Base-Catalyzed Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification, will also produce the dicarboxylic acid. The initial product of the basic hydrolysis is the disodium carboxylate salt.[3][5][6]
The resulting dicarboxylic acid can be used in the synthesis of polyesters and polyamides. In the context of drug development, such a diacid could serve as a flexible linker for the design of bivalent ligands or prodrugs.
Applications and Future Perspectives
Currently, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is primarily utilized as a chemical intermediate in the broader chemical industry.[1] Its derivatives have found applications in various fields. For instance, the corresponding diamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis(propan-1-amine), is used in the formulation of polymers and has been assessed for use in cosmetic products, such as hair care formulations.[7]
While direct and specific applications of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in the synthesis of pharmaceutical agents are not prominently reported in the accessible scientific literature, its potential as a precursor for drug development should not be overlooked. The ability to generate a flexible diamine or dicarboxylic acid from this molecule opens up possibilities for its use as a linker in various drug design strategies, including:
-
PROTACs (Proteolysis-Targeting Chimeras): The diethylene glycol core could serve as a flexible linker to connect a protein-of-interest binder and an E3 ligase binder.
-
Bivalent Ligands: The diamine or diacid derivatives could be used to link two pharmacophores to create bivalent ligands that can simultaneously bind to two receptor sites, potentially increasing affinity and selectivity.
-
Drug-Polymer Conjugates: The diamine derivative could be incorporated into polymer backbones for the development of drug delivery systems.
Further research into the derivatization of this molecule and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry.
Safety and Handling
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause severe skin burns and eye damage.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
It is imperative to consult the Safety Data Sheet (SDS) for this compound before use for a complete understanding of its hazards and handling procedures.
Conclusion
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a valuable bifunctional molecule with a well-defined structure and accessible synthetic route. Its primary utility lies in its role as a chemical intermediate, owing to the versatile reactivity of its terminal nitrile groups. Through straightforward chemical transformations, it can be converted into a flexible diamine or dicarboxylic acid, which are valuable building blocks in polymer chemistry and materials science. While its direct application in drug development is not yet established, the potential for its derivatives to be used as linkers in modern drug design strategies presents an interesting avenue for future research. As with any reactive chemical intermediate, strict adherence to safety protocols is essential when handling this compound.
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The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Bis(2-cyanoethyl) ether. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved January 21, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine). Retrieved January 21, 2026, from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 22397-31-5 Name: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved January 21, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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Oakwood Chemical. (n.d.). 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine). Retrieved January 21, 2026, from [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Fatty acids, C18-unsatd., dimers, polymers with 3,3'-(oxybis(2,1-ethanediyloxy))bis(1-propanamine). Retrieved January 21, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details - SRS. Retrieved January 21, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile]. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Figure 1: Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis.... Retrieved January 21, 2026, from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 21, 2026, from [Link]
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Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. In Organic Chemistry Lab. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 21, 2026, from [Link]
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PubMed. (n.d.). Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy. Retrieved January 21, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis- - Substance Details - SRS. Retrieved January 21, 2026, from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2022, February 28). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Abstract
This technical guide provides a comprehensive overview of the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5), a significant intermediate in various chemical manufacturing processes. The primary focus of this document is the detailed exploration of its most viable synthesis route: the base-catalyzed cyanoethylation of diethylene glycol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices, potential side reactions, and safety considerations are also thoroughly discussed to ensure scientific integrity and practical applicability.
Introduction: Chemical Identity and Significance
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, also known by synonyms such as 3,3'-(Oxybis(ethyleneoxy))dipropionitrile, is a difunctional nitrile with the molecular formula C10H16N2O3[1]. Its structure features a flexible diethylene glycol core flanked by two propionitrile arms. This unique architecture makes it a valuable precursor in organic synthesis.
The nitrile functionalities can be readily transformed into other chemical groups, most notably primary amines through hydrogenation. The resulting diamine, 3,3'-[Oxybis(2,1-ethanediyloxy)]bis(1-propanamine), is a key monomer in the production of various polymers and specialty chemicals[2]. The diethylene glycol backbone imparts hydrophilicity and flexibility to the molecules derived from this intermediate.
Table 1: Physicochemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- [1]
| Property | Value |
| CAS Number | 22397-31-5 |
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| Appearance | Liquid |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile |
The Core Synthesis Route: Cyanoethylation of Diethylene Glycol
The most direct and industrially relevant method for the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is the cyanoethylation of diethylene glycol . This reaction involves the addition of acrylonitrile to the hydroxyl groups of diethylene glycol.
Unveiling the Mechanism: A Base-Catalyzed Michael Addition
The cyanoethylation of alcohols is a classic example of a base-catalyzed Michael addition . The reaction is initiated by a strong base that deprotonates the hydroxyl groups of diethylene glycol, forming a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient β-carbon of acrylonitrile, which is activated by the strong electron-withdrawing nitrile group. The resulting enolate is then protonated by the alcohol starting material, regenerating the alkoxide catalyst and propagating the catalytic cycle.
Caption: Base-catalyzed Michael addition mechanism for the synthesis.
The Choice of Catalyst: Rationale and Options
The selection of a suitable base catalyst is critical for the success of the cyanoethylation reaction. Strong bases are generally required to generate a sufficient concentration of the alkoxide nucleophile. Commonly employed catalysts include:
-
Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are cost-effective and readily available catalysts. They are typically used in catalytic amounts.
-
Alkali Metal Alkoxides: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) can also be used and offer high reactivity.
-
Quaternary Ammonium Hydroxides: Bases like tetramethylammonium hydroxide provide a soluble and highly reactive catalytic species.
For the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a catalytic amount of sodium hydroxide is a practical and efficient choice for laboratory-scale preparations.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Reagents and Materials
-
Diethylene glycol (HOCH₂CH₂OCH₂CH₂OH), anhydrous
-
Acrylonitrile (CH₂=CH-C≡N), stabilized
-
Sodium hydroxide (NaOH), pellets
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Caption: Workflow for the synthesis of the target compound.
-
Reaction Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer.
-
Charging Reactants: Charge the flask with diethylene glycol (e.g., 0.5 mol, 53.06 g) and a catalytic amount of sodium hydroxide (e.g., 0.025 mol, 1.0 g).
-
Heating: Begin stirring and heat the mixture to 50°C using a heating mantle.
-
Addition of Acrylonitrile: Once the temperature has stabilized, add acrylonitrile (e.g., 1.1 mol, 58.37 g) dropwise from the dropping funnel over a period of 90 minutes. It is crucial to maintain the reaction temperature between 50°C and 60°C during the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 90 minutes to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield the pure Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
-
Characterization of the Product
The identity and purity of the synthesized Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the ethylene and propylene protons. The methylene protons adjacent to the ether oxygens will appear as triplets, as will the methylene protons adjacent to the nitrile group. The central ethylene glycol protons will likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the nitrile carbon, the methylene carbons of the propionitrile arms, and the carbons of the diethylene glycol backbone.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The presence of a broad C-O stretching band around 1100 cm⁻¹ is also expected, characteristic of the ether linkages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the product and confirm its molecular weight.
Causality, Side Reactions, and Troubleshooting
A thorough understanding of the reaction's nuances is essential for a successful synthesis.
-
Exothermic Nature: The cyanoethylation reaction is highly exothermic. The slow, dropwise addition of acrylonitrile and careful temperature control are paramount to prevent a runaway reaction and minimize side reactions.
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize in the presence of strong bases. Maintaining the recommended temperature and reaction time helps to suppress this unwanted side reaction. Using stabilized acrylonitrile is also recommended.
-
Incomplete Reaction: If the reaction is incomplete, unreacted diethylene glycol and the mono-cyanoethylated intermediate will be present. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure full conversion.
-
Hydrolysis of Nitrile: The presence of water and a strong base can lead to the hydrolysis of the nitrile groups to carboxamides or carboxylic acids, especially at elevated temperatures. Therefore, using anhydrous diethylene glycol and maintaining the reaction temperature below 60°C is advisable.
Safety Precautions
-
Acrylonitrile: Acrylonitrile is a toxic and flammable liquid and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
General Precautions: The overall reaction should be conducted in a well-ventilated area, and appropriate fire safety measures should be in place.
Conclusion
The synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- via the base-catalyzed cyanoethylation of diethylene glycol is a robust and efficient method. By carefully controlling the reaction parameters, particularly temperature and the rate of acrylonitrile addition, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical instructions for researchers and scientists to successfully synthesize and characterize this valuable chemical intermediate.
References
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PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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-
U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Substance Details - SRS. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a notable chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into its properties, handling, and potential applications.
Chemical Identity and Core Physical Properties
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, with the CAS number 22397-31-5, is a distinct organic compound.[1][2] Its IUPAC name is 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile.[1] The molecular formula of this compound is C10H16N2O3, and it has a molecular weight of approximately 212.25 g/mol .[1][2]
This compound exists as a liquid at standard conditions.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H16N2O3 | PubChem[1] |
| Molecular Weight | 212.25 g/mol | PubChem[1] |
| CAS Number | 22397-31-5 | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| Boiling Point | 185-189 °C @ 0.5 Torr | |
| Density | 1.067 g/cm³ @ 28 °C |
Safety and Hazard Profile
From a safety perspective, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a substance that causes severe skin burns and eye damage.[1] The aggregated GHS information indicates it falls under the "Danger" category for skin corrosion/irritation.[1]
GHS Hazard Information:
-
Pictogram: Corrosion
-
Signal Word: Danger
-
Hazard Statement: H314 (Causes severe skin burns and eye damage)[1]
Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. A general workflow for the safe handling of chemical intermediates like this is outlined below.
Synthesis and Manufacturing Insights
The general manufacturing information available indicates that this compound is used as a chemical intermediate.[1] Its production in the United States has been significant, with aggregated product volumes between 1,000,000 and 20,000,000 lbs from 2016 to 2019.[1] The primary industry processing sector is "All Other Basic Organic Chemical Manufacturing".[1]
Below is a conceptual diagram illustrating a possible synthesis pathway.
Potential Applications in Research and Development
The primary documented use of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is as a chemical intermediate.[1] This classification implies its role as a precursor or building block in the synthesis of more complex molecules. For professionals in drug development, compounds with nitrile functionalities and flexible ether linkages can be of interest for several reasons:
-
Scaffolding: The core structure can be a flexible scaffold for building larger, more complex molecules.
-
Metabolic Stability: The ether linkages can influence the metabolic stability of a final drug compound.
-
Solubility: The presence of oxygen atoms can impact the solubility of derivative compounds.
-
Nitrile Group Conversion: The nitrile groups can be chemically transformed into other functional groups, such as amines or carboxylic acids, which are common in pharmacologically active molecules.
Further research would be necessary to explore its specific utility in the synthesis of novel therapeutic agents.
Spectroscopic and Analytical Characterization
Detailed public spectroscopic data (such as 1H NMR, 13C NMR, IR, or Mass Spectrometry) for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is limited. For researchers working with this compound, it would be imperative to perform comprehensive analytical characterization to confirm its identity and purity. Standard analytical techniques for a compound of this nature would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile (C≡N) and ether (C-O-C) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.
References
-
PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Substance Details - SRS. [Link]
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A Technical Guide to Determining the Solubility of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Abstract
This technical guide provides a comprehensive framework for determining the solubility of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5). Recognizing the current scarcity of publicly available solubility data for this compound, this document serves as a detailed methodological resource for researchers, scientists, and professionals in drug development. The guide outlines the theoretical considerations for solubility based on the molecule's physicochemical properties and presents a robust, step-by-step experimental protocol based on the internationally recognized OECD 105 guideline (the shake-flask method). Furthermore, it discusses appropriate analytical techniques for quantification and provides a structure for the systematic recording and presentation of empirical data.
Introduction: The Need for Empirical Solubility Data
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a difunctional molecule incorporating both ether and nitrile moieties, presents a unique profile for investigation in various scientific fields, including its potential as an intermediate in organic synthesis.[1] Solubility is a fundamental physicochemical property that dictates a compound's behavior in solution, impacting everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.
A thorough review of scientific literature and chemical databases reveals a significant gap in the availability of quantitative solubility data for this specific compound. This guide, therefore, shifts from presenting established data to providing the scientific community with a validated methodology to generate this critical information independently. By following the principles and protocols outlined herein, researchers can produce reliable and reproducible solubility profiles, fostering a deeper understanding of this compound's behavior and unlocking its potential applications.
Physicochemical Properties and Theoretical Solubility Profile
A foundational understanding of the molecule's structure is paramount to predicting its solubility and designing an appropriate experimental approach.
Table 1: Physicochemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
| Property | Value | Source |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | PubChem[2] |
| CAS Number | 22397-31-5 | US EPA[3] |
| Molecular Formula | C10H16N2O3 | PubChem[2] |
| Molecular Weight | 212.25 g/mol | US EPA[3] |
| Physical Description | Liquid | PubChem[2] |
The structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- contains several key features that influence its solubility:
-
Ether Linkages: The three ether oxygen atoms are capable of acting as hydrogen bond acceptors, suggesting potential solubility in polar protic solvents like water and alcohols.[4][5]
-
Nitrile Groups: The terminal nitrile groups (-C≡N) are polar, with the nitrogen atom also capable of acting as a hydrogen bond acceptor.[6] This contributes to potential solubility in polar solvents.
-
Hydrocarbon Backbone: The ethylene and propylene chains introduce a nonpolar character to the molecule. This hydrocarbon content will likely limit solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity or in nonpolar organic solvents.[7][8]
Based on these structural characteristics, a qualitative solubility prediction can be made:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols of intermediate chain length (e.g., isopropanol, butanol).
-
Moderate to Low Solubility: Expected in water and short-chain alcohols (e.g., methanol, ethanol) due to the influence of the hydrocarbon backbone.
-
Variable Solubility: Expected in nonpolar solvents (e.g., hexane, toluene), depending on the balance between the polar functional groups and the nonpolar backbone.
The following diagram illustrates the molecular structure of the compound.
Caption: Molecular structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol is based on the "shake-flask" method, a widely accepted and reliable technique for determining the thermodynamic solubility of a substance, as detailed in the OECD Guideline for the Testing of Chemicals, No. 105.[1][4][6][9][10]
Causality Behind Experimental Choices
-
Shake-Flask Method: This method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach a true equilibrium between the undissolved solute and the saturated solution.[11] This is crucial for obtaining a solubility value that is a true physical constant under the specified conditions, rather than a kinetic artifact.
-
Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance to standard laboratory or physiological conditions.
-
Equilibration Time: An extended equilibration period (e.g., 24-72 hours) is necessary to ensure that the dissolution process has reached a steady state. Preliminary studies can determine the minimum time required to reach this plateau.[5]
-
Phase Separation: It is imperative to separate the undissolved solid from the saturated solution before analysis. Centrifugation followed by careful collection of the supernatant is a robust method to achieve this without disturbing the equilibrium.
-
Analytical Quantification: A validated, specific, and sensitive analytical method is required to accurately measure the concentration of the dissolved compound in the saturated solution. The choice of method depends on the compound's properties.
Materials and Reagents
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (of the highest possible purity)
-
Glass vials with screw caps and PTFE-lined septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (if needed for sample clarification)
-
Analytical instrument (e.g., Gas Chromatograph with a nitrogen-phosphorus detector or a mass spectrometer, or a High-Performance Liquid Chromatograph with a suitable detector)
-
Selected solvents of high purity (see Table 2)
Table 2: Suggested Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Purified Water, Ethanol, Methanol | To assess solubility in aqueous and alcoholic systems, relevant for biological and formulation contexts. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | To assess solubility in highly polar environments without hydrogen bonding donation. |
| Nonpolar | Hexane, Toluene | To determine solubility in hydrocarbon-like environments. |
| Intermediate | Isopropanol, Dichloromethane | To explore a range of polarities. |
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation: To a glass vial, add an excess amount of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- to ensure that solid material will remain after equilibrium is reached.[5]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the mixture for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, centrifuge the vials at a sufficient speed and for a duration to pellet all undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Accurately dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as gas chromatography, which is well-suited for the analysis of nitriles.[13][14] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Data Presentation and Interpretation
To ensure clarity and facilitate comparison, all experimentally determined solubility data should be recorded in a structured format.
Table 3: Template for Recording Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Purified Water | 25.0 | GC-MS | |||
| Ethanol | 25.0 | GC-MS | |||
| Acetonitrile | 25.0 | GC-MS | |||
| Toluene | 25.0 | GC-MS | |||
| Add other solvents |
Conclusion
While published solubility data for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is not currently available, this guide provides the necessary theoretical background and a detailed, validated experimental protocol to empower researchers to generate this vital data. The application of the OECD 105 shake-flask method, coupled with appropriate analytical quantification, will yield reliable and reproducible solubility profiles. This information is indispensable for advancing the scientific understanding and potential applications of this compound, particularly in the fields of chemical synthesis and drug development.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89693, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Hydrometal Tech. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
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ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry. Retrieved from [Link]
-
US EPA. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details. Substance Registry Services. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a molecule of interest in various chemical and pharmaceutical research fields. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the practical application and interpretation of spectroscopic data, grounded in established scientific principles and experimental protocols.
Introduction to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, with the chemical formula C₁₀H₁₆N₂O₃, is a bifunctional organic molecule featuring two nitrile groups and a flexible polyether chain.[1] Its unique structure imparts properties that are of interest in polymer chemistry, materials science, and as a potential building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.
Chemical Structure and Properties:
-
IUPAC Name: 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile[1]
-
CAS Number: 22397-31-5[1]
-
Molecular Weight: 212.25 g/mol [1]
-
Appearance: Liquid (experimental)[1]
The molecule's structure, characterized by the terminal nitrile groups and the central ether linkages, gives rise to distinct spectroscopic signatures that will be explored in the subsequent sections.
Molecular Structure Diagram:
Caption: 2D structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Predicted IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Intensity |
| ~2250 | C≡N Stretch | Nitrile | Medium, Sharp |
| 2950-2850 | C-H Stretch | Alkane | Strong |
| ~1100 | C-O-C Stretch | Ether | Strong |
| 1470-1430 | C-H Bend (Scissoring) | Alkane | Variable |
The most diagnostic peak in the IR spectrum is the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band around 2250 cm⁻¹.[2][3] The presence of multiple ether linkages should give rise to a strong, broad C-O-C stretching absorption in the fingerprint region, typically around 1100 cm⁻¹.[4][5] The aliphatic C-H stretching and bending vibrations will also be prominent.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The following is a generalized protocol for obtaining an FTIR spectrum of a liquid sample like Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Ensure the sample is free of any particulate matter.
-
If using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples, clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.[6]
Data Acquisition Workflow:
Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample.
Step-by-Step Procedure:
-
Start the Software: Launch the FTIR control and data acquisition software.[6]
-
Experiment Setup: Configure the experimental parameters, such as the number of scans (e.g., 16 or 32 for good signal-to-noise) and the spectral range (typically 4000-400 cm⁻¹).[6]
-
Background Collection: With the clean and empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.[6]
-
Sample Application: Place a small drop of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- onto the center of the ATR crystal, ensuring it is fully covered.[6]
-
Sample Spectrum Collection: Initiate the sample scan. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Process the resulting spectrum. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is expected to show distinct signals for the different sets of non-equivalent protons. Based on the structure, we can predict the following proton environments:
-
-O-CH₂-CH₂-CN: Two triplets.
-
-O-CH₂-CH₂-O-: A complex multiplet or two distinct signals.
-
-CH₂-O-CH₂-: A singlet or a narrow multiplet.
Experimental ¹H NMR Data (from SpectraBase):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not directly available in search results, but referenced in PubChem |
Note: The actual experimental data from SpectraBase should be inserted here once accessed.
The protons on the carbons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) would be expected to be the most deshielded of the propanenitrile fragments, while those adjacent to the ether oxygens (-O-CH₂) would also be shifted downfield compared to simple alkanes, typically in the 3.4-4.5 ppm range.[1][5]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected.
Experimental ¹³C NMR Data (from SpectraBase):
| Chemical Shift (ppm) | Assignment |
| Data not directly available in search results, but referenced in PubChem |
Note: The actual experimental data from SpectraBase should be inserted here once accessed.
The carbon of the nitrile group (C≡N) is expected to appear significantly downfield, typically in the range of 115-125 ppm. The carbons bonded to the ether oxygens (-CH₂-O-) will also be deshielded and are expected to resonate in the 50-80 ppm range.[1]
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation Workflow:
Caption: Workflow for the preparation of an NMR sample.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve an appropriate amount of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7] For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube to a height of about 4-5 cm (approximately 0.6-0.7 mL).[7]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[8]
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Then, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample.
-
Acquisition of Spectra:
-
¹H NMR: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the free induction decay (FID).
-
¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied. The spectrum is referenced to the TMS signal at 0 ppm.
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also offer structural clues based on its fragmentation pattern.
Predicted Mass Spectrum Analysis
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 212.25. This peak may or may not be prominent, as polyethers can be prone to fragmentation.
-
Fragmentation Pattern: Due to the presence of ether linkages, fragmentation is likely to occur via cleavage of the C-O and C-C bonds. Common fragmentation pathways for polyethers involve the loss of ethylene oxide units or other small neutral molecules. The presence of the nitrile groups will also influence the fragmentation, potentially leading to fragments containing the cyano moiety.
Predicted Fragmentation Diagram:
Caption: Predicted major fragmentation pathways for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile liquid like Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, GC-MS is a suitable technique for analysis.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Column Selection: Choose a GC column with a suitable stationary phase (e.g., a non-polar or mid-polar column) for separating the analyte from any impurities.
-
Temperature Program: Develop a temperature program for the GC oven that allows for the elution of the compound as a sharp, symmetrical peak.
-
Injector and Detector Temperatures: Set the injector and detector interface temperatures appropriately to ensure efficient vaporization and transfer of the analyte without degradation.
-
-
MS Method Development:
-
Ionization Mode: Select an appropriate ionization mode, typically Electron Ionization (EI) at 70 eV for generating a reproducible fragmentation pattern.
-
Mass Range: Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and key fragments.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated on the column and then enter the mass spectrometer to be ionized, fragmented, and detected.
-
Data Analysis:
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the compound of interest.
-
Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.
-
Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic characterization of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- provides a detailed fingerprint of its molecular structure. The combination of IR, NMR, and mass spectrometry allows for the unambiguous identification of its key functional groups—the terminal nitriles and the central polyether chain. While experimental NMR data confirms the proton and carbon framework, predicted IR and mass spectra offer valuable complementary information. The protocols outlined in this guide provide a solid foundation for the reliable and reproducible spectroscopic analysis of this compound, ensuring data integrity for research and development applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Thermo Fisher Scientific. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]
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LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2019). 14.2: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Shimadzu. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]
-
Chemicals Learning. (n.d.). SOP For Operation and Calibration of FTIR. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
ScienceReady. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the material safety data for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, focusing on the practical application of safety protocols within a research and development laboratory setting. As a Senior Application Scientist, the emphasis here is not merely on reciting regulations but on understanding the chemical causality behind them to foster a proactive safety culture.
Section 1: Chemical Identity and Physicochemical Properties
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is an organic compound used as an intermediate in chemical manufacturing.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | [1] |
| CAS Number | 22397-31-5 | [2] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Density | 1.12 - 1.17 g/mL | [3] |
Section 2: Hazard Analysis and GHS Classification
The primary and most critical hazard associated with this compound is its severe corrosivity.[1] It is classified under the Globally Harmonized System (GHS) as follows:
-
Hazard Class: Skin Corrosion/Irritation, Category 1B[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage[1]
What "Category 1B" Means for the Researcher:
This classification is not trivial. It indicates that, upon contact, the material can cause irreversible damage to the skin within an exposure time of up to 1 hour.[1] For eye contact, the potential for severe, permanent damage is immediate. The causality lies in the chemical's ability to rapidly hydrolyze tissues, leading to deep, penetrating burns. Unlike thermal burns, the chemical agent can persist and continue to inflict damage until it is thoroughly removed.
GHS Pictograms:
corrosive
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety necessitates a multi-layered defense, with PPE being the last line of defense after engineering and administrative controls. However, in a research setting, direct handling is often unavoidable, making the correct selection and use of PPE paramount.
The choice of PPE should be dictated by a risk assessment of the specific procedure being undertaken. The following flowchart provides a logical pathway for selecting appropriate PPE.
Caption: PPE Selection Workflow for Corrosive Liquids.
Justification for PPE Choices:
-
Gloves: Disposable nitrile gloves offer protection against incidental contact.[4] For prolonged handling or risk of immersion, heavier gloves like butyl or neoprene are recommended.[4] Always inspect gloves for pinholes or degradation before use and practice proper removal techniques to avoid self-contamination.
-
Eye/Face Protection: Due to the severe risk of eye damage, chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant risk of splashing.[5]
-
Protective Clothing: A standard lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is crucial for minimizing exposure risk.
Protocol 4.1: Weighing and Transferring
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[6] Assemble all necessary equipment (spatulas, weigh boats, secondary containers) before retrieving the chemical.
-
PPE: Don the appropriate PPE as determined by your risk assessment (see Section 3).
-
Dispensing: Open the container slowly. Use a clean, compatible spatula or pipette to transfer the required amount to a tared, stable container.
-
Containment: Perform all transfers over a tray or secondary container to contain any potential drips or minor spills.
-
Cleaning: After dispensing, securely close the primary container. Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly.
Section 5: Emergency Protocols
Immediate and correct response to an exposure or spill is critical to mitigating injury.
5.1 First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Do not hesitate to use an emergency safety shower. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
5.2 Spill Response
The appropriate response to a spill depends on its scale and location. The following decision tree outlines the necessary steps.
Caption: Corrosive Liquid Spill Response Workflow.
Section 6: Storage and Incompatibility
Proper storage is essential for preventing accidental release and hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]
-
Location: Store in a dedicated corrosives cabinet. Do not store above eye level.[5]
-
Incompatibility: Avoid contact with strong bases and amines, as this may trigger a hazardous reaction.[3] Due to a lack of comprehensive public data, it is prudent to treat this compound as potentially incompatible with strong oxidizing agents and strong acids.
Section 7: Disposal
All waste containing Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[10]
-
Collect waste in a clearly labeled, compatible, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.
Section 8: Toxicological and Reactivity Data Gaps
Implication for Researchers: The absence of data necessitates a highly precautionary approach. The corrosivity of the compound is the primary known hazard and must be the focus of all safety protocols. Assume that the compound may have other, as-yet-unidentified toxicological properties and minimize all potential routes of exposure (inhalation, skin contact, ingestion).
References
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PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details. [Link]
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PubChem. Fatty acids, C18-unsatd., dimers, polymers with 3,3'-(oxybis(2,1-ethanediyloxy))bis(1-propanamine). National Center for Biotechnology Information. [Link]
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Australian Government Department of Health. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- from Diethylene Glycol
Abstract
This application note provides a comprehensive guide for the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5), a symmetrical dinitrile, from the readily available starting material diethylene glycol. The synthesis is achieved through a base-catalyzed cyanoethylation reaction with acrylonitrile. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this versatile chemical intermediate.
Introduction
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, also known as 3,3'-(Oxybis(ethyleneoxy))dipropionitrile, is a chemical intermediate with a flexible ether linkage and terminal nitrile functionalities.[1] These structural features make it a valuable building block in organic synthesis, particularly in the preparation of corresponding diamines through reduction, which can be used in the formation of polymers, epoxy curing agents, and as a precursor for various heterocyclic compounds. The synthesis from diethylene glycol via cyanoethylation represents an efficient and scalable route to this dinitrile.
Scientific Principles and Mechanistic Insights
The synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is achieved through the cyanoethylation of diethylene glycol. This reaction is a classic example of a Michael addition, where a nucleophile, in this case, the alkoxide generated from diethylene glycol, adds to the electron-deficient β-carbon of an α,β-unsaturated nitrile, acrylonitrile.[2]
The reaction is typically catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates the hydroxyl groups of diethylene glycol to form the more nucleophilic alkoxide ions. The alkoxide then attacks the acrylonitrile molecule. Subsequent protonation of the resulting carbanion by another molecule of diethylene glycol regenerates the alkoxide catalyst and yields the monocyanoethylated intermediate. This process is then repeated on the second hydroxyl group to yield the desired dinitrile product.
To ensure the formation of the bis-cyanoethylated product, a stoichiometric excess of acrylonitrile is often employed.[3] The reaction is exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile, a common side reaction.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Diethylene glycol | ≥99% | Sigma-Aldrich |
| Acrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Sodium Hydroxide | Pellets, ≥97% | Fisher Scientific |
| Dichloromethane | ACS Grade, ≥99.5% | VWR |
| Anhydrous Magnesium Sulfate | ≥97% | Alfa Aesar |
| Round-bottom flask (500 mL) | Three-necked, with appropriate joints | Kimble Chase |
| Dropping funnel | 250 mL, pressure-equalizing | Pyrex |
| Condenser | Allihn or Liebig | Ace Glass |
| Magnetic stirrer with hotplate | IKA | |
| Thermometer | -10 to 150 °C | |
| Rotary evaporator | Büchi | |
| Standard glassware |
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target dinitrile.
Step-by-Step Procedure
-
Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser, add diethylene glycol (53.06 g, 0.5 mol) and sodium hydroxide pellets (1.0 g, 0.025 mol).
-
Initial Mixing: Begin stirring the mixture. A gentle warming to 30-40 °C may be required to dissolve the sodium hydroxide.
-
Addition of Acrylonitrile: Charge the dropping funnel with acrylonitrile (63.67 g, 1.2 mol). Add the acrylonitrile dropwise to the stirred diethylene glycol solution over a period of approximately 2 hours.
-
Temperature Control: Maintain the reaction temperature between 40-50 °C throughout the addition. The reaction is exothermic, and external cooling with a water bath may be necessary. Caution: Do not allow the temperature to exceed 60 °C to prevent vigorous polymerization of acrylonitrile.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 3 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the sodium hydroxide catalyst by adding glacial acetic acid dropwise until the mixture is neutral to pH paper.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 100 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. The excess acrylonitrile and any low-boiling impurities can be removed by distillation at atmospheric pressure. The desired product, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, is a high-boiling liquid and can be purified by vacuum distillation.
Expected Yield and Product Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₃[1] |
| Molecular Weight | 212.25 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | >250 °C (decomposes) |
| Theoretical Yield | 106.1 g |
| Expected Experimental Yield | 85-95% |
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show triplets for the methylene groups adjacent to the nitrile and ether functionalities.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the nitrile carbon, and the different methylene carbons in the ether backbone.
-
FTIR (neat): The infrared spectrum will prominently feature a sharp absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Strong C-O stretching bands for the ether linkages are expected in the region of 1100-1200 cm⁻¹.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the final product and to identify any potential side-products. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety and Hazard Management
A thorough risk assessment should be conducted before commencing this synthesis.
-
Diethylene Glycol: Harmful if swallowed. Can cause damage to organs through prolonged or repeated exposure.[4][5][6][7][8]
-
Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. It can polymerize explosively when exposed to strong bases or heat.[9][10][11][12][13] All manipulations involving acrylonitrile must be performed in a well-ventilated fume hood.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: Causes severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber).[11]
Emergency Procedures: In case of skin contact, immediately wash with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure.
Workflow Diagram
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Application Notes & Protocol: Base-Catalyzed Cyanoethylation of Diethylene Glycol
Abstract
This document provides a comprehensive guide for the cyanoethylation of diethylene glycol (DEG) to produce 3,3'-(Oxydiethane-2,1-diyl)bis(oxy)dipropanenitrile. This protocol is tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, outline critical safety precautions for handling acrylonitrile, and describe analytical methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction and Significance
Diethylene glycol (DEG) is a versatile organic compound characterized by its two hydroxyl groups and an ether linkage, rendering it a widely used industrial solvent and chemical intermediate.[1][2] Its applications span from the manufacturing of resins and plasticizers to its use as a dehydrant in the natural gas industry.[3][4][5] The cyanoethylation of diethylene glycol, a specific application of the Michael addition reaction, introduces a cyanoethyl group (-CH₂CH₂CN) onto the hydroxyl moieties.[6] This transformation yields 3,3'-(Oxydiethane-2,1-diyl)bis(oxy)dipropanenitrile, a dinitrile compound with applications as a precursor for synthesizing specialized amines, diamines, and other valuable chemical intermediates. For instance, the resulting product can be hydrogenated to form bis(aminopropyl)diethylene glycol, a useful monomer in polymer synthesis.[7]
The reaction proceeds via a base-catalyzed nucleophilic addition of the alcohol's hydroxyl groups to the electron-deficient β-carbon of acrylonitrile.[8] This protocol will detail a robust method for this synthesis, emphasizing safety, efficiency, and high yield.
Reaction Mechanism: A Base-Catalyzed Michael Addition
The cyanoethylation of alcohols is a classic example of a base-catalyzed Michael addition. The nitrile group (-C≡N) in acrylonitrile is a potent electron-withdrawing group, which polarizes the carbon-carbon double bond. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack.[8]
The reaction is initiated by a basic catalyst, which deprotonates the hydroxyl group of diethylene glycol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the β-carbon of acrylonitrile. The resulting carbanion is subsequently protonated by a proton source in the reaction mixture, which can be the solvent or another molecule of the alcohol, to yield the cyanoethylated product and regenerate the catalyst. Given that diethylene glycol possesses two hydroxyl groups, the reaction proceeds in a stepwise manner to form the bis-cyanoethylated product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Diethylene Glycol (DEG) | (HOCH₂CH₂)₂O | 106.12 | 111-46-6 | Colorless, odorless, viscous liquid.[9] |
| Acrylonitrile | CH₂=CHCN | 53.06 | 107-13-1 | Highly flammable, toxic, and volatile liquid.[10] |
| Triton B (Benzyltrimethylammonium hydroxide) | C₁₀H₁₆NOH | 167.25 | 100-85-6 | Strong organic base, effective phase-transfer catalyst.[11][12] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Experimental Workflow Diagram
Caption: Experimental workflow for the cyanoethylation of diethylene glycol.
Detailed Experimental Protocol
5.1 Reaction Setup
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, add diethylene glycol (10.61 g, 0.1 mol).
-
Add Triton B (40% in methanol, 1.0 mL) as the catalyst. The use of a strong organic base like Triton B is effective for this reaction.[8][11]
-
Begin stirring and gently heat the mixture to 40-50°C using a water bath.
5.2 Addition of Acrylonitrile
-
Measure acrylonitrile (11.67 g, 0.22 mol, a slight excess is used to ensure complete reaction of both hydroxyl groups).
-
Add the acrylonitrile dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes.
-
Crucial Step: Maintain the reaction temperature below 60°C during the addition, as the reaction is exothermic.[13] Cooling with a water bath may be necessary.
5.3 Reaction Monitoring
-
After the addition is complete, continue stirring the mixture at 50°C for an additional 2-3 hours to ensure the reaction goes to completion.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the diethylene glycol spot.
5.4 Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the basic catalyst by adding dilute hydrochloric acid (1 M) dropwise until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution, 50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The resulting crude product, 3,3'-(Oxydiethane-2,1-diyl)bis(oxy)dipropanenitrile, should be a clear, viscous liquid. Further purification can be achieved by vacuum distillation if necessary.
Product Characterization
The identity and purity of the synthesized 3,3'-(Oxydiethane-2,1-diyl)bis(oxy)dipropanenitrile can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Appearance of a sharp peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. Disappearance of the broad O-H stretch from the starting diethylene glycol. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the methylene protons of the diethylene glycol backbone and the newly formed ethyl groups. Typically, a triplet around 2.6 ppm for the -CH₂-CN protons and a triplet around 3.7 ppm for the -O-CH₂- protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A peak around 118 ppm for the nitrile carbon (-C≡N). Signals for the various methylene carbons in the molecule. |
Safety Precautions
Acrylonitrile is a highly toxic, flammable, and carcinogenic compound. All handling must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[14]
-
Inhalation: Acrylonitrile vapors are toxic if inhaled.[15] Avoid breathing vapors and ensure adequate ventilation.
-
Skin Contact: Avoid skin contact as acrylonitrile can be absorbed through the skin.[14] In case of contact, immediately wash the affected area with copious amounts of water.[15]
-
Fire Hazard: Acrylonitrile is highly flammable.[15] Keep away from heat, sparks, and open flames.[13] Use a dry chemical, CO₂, or alcohol-resistant foam fire extinguisher.[15]
-
Storage: Store acrylonitrile in a tightly closed container in a cool, well-ventilated area, away from strong acids, bases, and oxidizing agents.[10][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Diethylene glycol is toxic if ingested. [16][17] Handle with care and avoid ingestion.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient catalyst, reaction time, or temperature. | Increase the amount of catalyst slightly, extend the reaction time, or ensure the temperature is maintained at 50°C. |
| Low Yield | Incomplete extraction of the product. Loss during work-up. | Perform additional extractions with dichloromethane. Be careful during the separation and washing steps to minimize loss. |
| Product Contamination | Incomplete neutralization of the catalyst. Presence of unreacted starting materials. | Ensure complete neutralization before extraction. If necessary, purify the product by vacuum distillation. |
References
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INEOS. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet for Acrylonitrile. OSHA 1910.1045 App A. Retrieved from [Link]
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INEOS Group. (n.d.). Acrylonitrile. Retrieved from [Link]
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INEOS. (n.d.). Acrylonitrile Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylonitrile. Retrieved from [Link]
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- Figueras, F., et al. (1998). Modified Mg-Al hydrotalcite: A highly active heterogeneous base catalyst for cyanoethylation of alcohols.
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Zhan, H., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. [Link]
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Zhan, H., et al. (2020). Michael additions of acrylonitrile with various alcohols over CO32–‐resin. ResearchGate. [Link]
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Wikipedia. (2023). Cyanoethylation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Diverse Applications of Triton B (Benzyltrimethylammonium Hydroxide). Retrieved from [Link]
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KR Chemicals. (n.d.). Diethylene Glycol. Retrieved from [Link]
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NAFDAC. (n.d.). An Overview Of Ethylene And Diethylene Glycols Poisoning, Treatment And Management. Retrieved from [Link]
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Schep, L. J., et al. (2009). Diethylene glycol poisoning. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (n.d.). Inert Ingredient Assessment: Diethylene Glycol Abietate. Retrieved from [Link]
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Application Notes and Protocols for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- as a High-Performance Battery Electrolyte Additive
Introduction
The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates the development of advanced electrolyte formulations. The electrolyte, the critical medium for ion transport, and its interface with the electrodes, play a pivotal role in determining battery performance, safety, and longevity. Conventional carbonate-based electrolytes often suffer from drawbacks such as limited electrochemical stability at high voltages and the formation of unstable solid electrolyte interphase (SEI) layers, particularly with next-generation electrode materials.
This document provides a comprehensive guide for researchers and scientists on the application of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5) as a multifunctional electrolyte additive. This molecule, with its unique ether and nitrile functionalities, presents a promising avenue for addressing the key challenges in modern LIBs. The ether linkages are known for their compatibility with lithium metal anodes, while the nitrile groups can contribute to the formation of a robust SEI and enhance high-voltage stability.[1][2][3]
These application notes will delve into the mechanistic rationale behind using this additive, provide detailed protocols for its incorporation and evaluation, and offer insights into the expected performance enhancements.
Physicochemical Properties
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a liquid organic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C10H16N2O3 | [4][5] |
| Molecular Weight | 212.25 g/mol | [4][5] |
| CAS Number | 22397-31-5 | [4][5] |
| Appearance | Liquid | [4] |
The presence of both polar nitrile groups and flexible ether chains suggests good solubility in common battery electrolyte solvents and a potential to influence the solvation of lithium ions.
Mechanistic Rationale: The Dual-Functionality Advantage
The efficacy of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- as an electrolyte additive stems from the synergistic interplay of its nitrile and ether functional groups.
Role of the Nitrile Groups: SEI and CEI Stabilization
Nitrile additives are widely recognized for their ability to improve the performance of LIBs, particularly at high voltages.[2][6][7] The proposed mechanisms include:
-
Preferential Reduction: The nitrile groups have a reduction potential that can be tuned to be higher than that of the carbonate solvents. This allows for their preferential reduction on the anode surface during the initial formation cycles, leading to the formation of a stable and nitrogen-rich SEI layer.[8][9] A robust SEI is crucial for preventing continuous electrolyte decomposition and minimizing capacity loss.[8][9]
-
Cathode Passivation: At the cathode, especially at high operating voltages, nitrile additives can be preferentially oxidized to form a protective cathode-electrolyte interphase (CEI).[2][10] This CEI can suppress the oxidative decomposition of the bulk electrolyte and mitigate the dissolution of transition metal ions from the cathode material, thereby enhancing cycling stability.
-
HF Scavenging: The presence of trace amounts of water in the electrolyte can lead to the hydrolysis of the common LiPF6 salt, generating hydrofluoric acid (HF). HF is highly detrimental to the cathode's structural integrity. The nitrogen atoms in the nitrile groups can act as Lewis bases to scavenge HF, thus protecting the cathode.[11]
Role of the Ether Linkages: Enhanced Ion Transport and Anode Compatibility
Ether-based electrolytes are known for their excellent compatibility with lithium metal anodes and can offer higher ionic conductivity compared to their carbonate counterparts.[1][12] The oxyethylene units in Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- can:
-
Improve Li+ Solvation: The ether oxygens can coordinate with Li+ ions, influencing the solvation sheath. This can facilitate faster Li+ desolvation at the electrode-electrolyte interface, leading to improved rate capability.[1]
-
Increase Electrolyte Flexibility: The flexible ether chains can lower the viscosity of the electrolyte, which in turn can enhance ionic conductivity, especially at low temperatures.
The combination of these functionalities in a single molecule offers a multi-pronged approach to electrolyte optimization.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and evaluation of electrolytes containing Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline electrolyte and electrolytes with varying concentrations of the additive.
Materials:
-
Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (or other suitable solvents).
-
Battery-grade lithium hexafluorophosphate (LiPF6).
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (ensure high purity and low water content).
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm.
-
Precision balance.
-
Volumetric flasks and magnetic stirrer.
Procedure:
-
Baseline Electrolyte Preparation:
-
Inside the glovebox, prepare the baseline electrolyte, for example, 1.0 M LiPF6 in EC:EMC (3:7 by weight).
-
Slowly add the required amount of LiPF6 to the solvent mixture while stirring until it is completely dissolved.
-
-
Additive-Containing Electrolyte Preparation:
-
Prepare a series of electrolytes containing different weight percentages (wt%) of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Recommended starting concentrations are 0.5 wt%, 1.0 wt%, and 2.0 wt%.
-
For each concentration, accurately weigh the additive and add it to the baseline electrolyte.
-
Stir the mixture until the additive is fully dissolved and the solution is homogeneous.
-
-
Electrolyte Storage:
-
Store all prepared electrolytes in tightly sealed containers inside the glovebox to prevent contamination.
-
Protocol 2: Coin Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
Cathode (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811) and anode (e.g., graphite or lithium metal) electrodes.
-
Microporous separator (e.g., Celgard 2325).
-
2032-type coin cell components (casings, spacers, springs).
-
Crimping machine.
-
Prepared electrolytes.
-
Micropipette.
Procedure:
-
Electrode and Separator Preparation:
-
Dry the cathodes and anodes under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 80 °C for graphite anodes) for at least 12 hours before use.
-
Cut the electrodes and separator to the required dimensions.
-
-
Cell Assembly (inside the glovebox):
-
Place the cathode in the center of the bottom coin cell casing.
-
Dispense a small amount of the prepared electrolyte (e.g., 20 µL) onto the cathode surface to ensure good wetting.
-
Place the separator on top of the cathode.
-
Add another small amount of electrolyte onto the separator.
-
Place the anode on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top casing and crimp the cell using the crimping machine to ensure a hermetic seal.
-
-
Resting Period:
-
Allow the assembled cells to rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes.
-
Protocol 3: Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the electrolytes.
Equipment:
-
Multi-channel battery cycler.
-
Electrochemical workstation with frequency response analysis capability.
Procedure:
-
Formation Cycles:
-
Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer. Record the initial coulombic efficiency (ICE).
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high current densities. Perform several cycles at each C-rate to ensure data stability.
-
-
Long-Term Cycling Performance:
-
Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess the capacity retention and coulombic efficiency stability.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup or a coin cell to perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation potentials of the additive and the electrolyte. This can provide insights into the SEI and CEI formation processes.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles. This will provide information about the resistance of the SEI layer and the charge transfer resistance.
-
Visualization of Key Processes
The following diagrams illustrate the proposed mechanisms and workflows.
Caption: Proposed mechanism of SEI formation with the nitrile additive.
Caption: Overall experimental workflow for evaluation.
Expected Outcomes and Data Interpretation
The addition of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is expected to yield several performance improvements:
| Performance Metric | Expected Improvement with Additive | Rationale |
| Initial Coulombic Efficiency (ICE) | Increase | Formation of a more stable SEI that consumes less Li+ during the initial cycle.[8] |
| Rate Capability | Enhancement | Improved ionic conductivity and potentially faster Li+ desolvation kinetics due to the ether functionality. |
| Cycling Stability | Increased Capacity Retention | A stable SEI/CEI minimizes electrolyte decomposition and electrode degradation over repeated cycles.[2][10] |
| Electrochemical Impedance | Lower or More Stable Impedance | A thin and stable SEI should exhibit lower ionic resistance compared to a continuously growing, unstable SEI. |
Interpreting the Results:
-
An increase in ICE is a strong indicator of effective SEI formation.
-
Superior capacity retention at high C-rates points to enhanced ion transport properties.
-
A stable and high coulombic efficiency (>99.8%) during long-term cycling signifies a well-passivated electrode-electrolyte interface.
-
EIS data can be fitted to equivalent circuit models to quantify the changes in SEI resistance (R_sei) and charge-transfer resistance (R_ct) as a function of cycling and additive concentration.
Safety Considerations
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as causing severe skin burns and eye damage.[4] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
All cell assembly and handling of lithium-ion battery components should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination and ensure safety.
Conclusion
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- represents a promising, multifunctional additive for advanced lithium-ion battery electrolytes. Its unique molecular structure, combining the benefits of both nitrile and ether functionalities, has the potential to significantly enhance the electrochemical performance, particularly in high-voltage systems. The protocols outlined in this document provide a robust framework for researchers to systematically investigate and validate the efficacy of this additive. By carefully following these procedures and interpreting the resulting data, the scientific community can further unlock the potential of novel electrolyte formulations for the next generation of energy storage devices.
References
- Reviving ether-based electrolytes for sodium-ion b
- Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A.
- Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile - MDPI.
- Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage - ACS Public
- Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization | ACS Nano - ACS Public
- Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage | Request PDF - ResearchG
- Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode | The Journal of Physical Chemistry Letters - ACS Public
- Locally Saturated Ether-Based Electrolytes With Oxidative Stability For Li Metal Batteries Based on Li-Rich Cathodes | ACS Applied Materials & Interfaces - ACS Public
- Key roles of nitrile additives in electrolytes, include HF scavenging,...
- Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing).
- Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes - Diva-portal.org.
- Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem.
- Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI.
- Characterization of the components of the SEI layer after the first...
- Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details - SRS | US EPA.
- Rise of Electrolyte Additives in Advancing Lithium ion B
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- 3. researchgate.net [researchgate.net]
- 4. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Formulation of high voltage electrolytes with "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-"
Application Note & Protocol Guide
Topic: Formulation and Evaluation of High-Voltage Electrolytes Incorporating Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Audience: Researchers, scientists, and professionals in battery technology and drug development with an interest in advanced energy storage solutions.
Foreword: The Imperative for Advanced High-Voltage Electrolytes
The progression of lithium-ion battery technology is intrinsically linked to the development of electrolytes capable of withstanding high-voltage operations. The pursuit of higher energy densities necessitates pushing the electrochemical stability window of these critical components. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a dinitrile ether, emerges as a promising candidate for formulating such electrolytes. Its molecular architecture, featuring both ether and nitrile functionalities, offers a unique combination of properties aimed at enhancing ionic conductivity and oxidative stability. This document serves as a comprehensive guide to the formulation, handling, and electrochemical evaluation of electrolytes based on this compound.
Section 1: Scientific & Technical Background
The Role of Dinitrile Ethers in High-Voltage Applications
Ether-based electrolytes are known for their compatibility with low-potential anodes, while nitrile groups contribute to high oxidative stability due to their strong electron-withdrawing nature.[1][2] The integration of both functionalities in Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DNE) is hypothesized to yield an electrolyte solvent with a wide electrochemical stability window, crucial for next-generation 5V-class lithium-ion batteries.[3] The ether linkages are expected to facilitate Li+ ion transport, while the nitrile groups enhance the resistance to oxidative decomposition at high potentials.[2][4][5][6]
Physicochemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
A thorough understanding of the physicochemical properties of DNE is fundamental to developing effective electrolyte formulations.
| Property | Value | Source |
| Molecular Formula | C10H16N2O3 | [7][8] |
| Molecular Weight | 212.25 g/mol | [7][8] |
| CAS Number | 22397-31-5 | [7][8] |
| Physical Description | Liquid | [7] |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | [7] |
Section 2: Safety & Handling Protocols
WARNING: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a substance that causes severe skin burns and eye damage.[7][9] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
Work Environment: All handling must be conducted within a certified fume hood.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 3: Experimental Protocols
Protocol for High-Voltage Electrolyte Formulation
This protocol details the preparation of a 1.0 M solution of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a mixed solvent system of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DNE) and a co-solvent. The use of mixed solvents is a common strategy to balance key electrolyte properties such as viscosity, ionic conductivity, and the formation of a stable solid electrolyte interphase (SEI).[1]
Materials:
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DNE), battery grade (low water content)
-
Co-solvent (e.g., fluoroethylene carbonate (FEC), dimethyl carbonate (DMC))
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Glovebox Environment: Ensure the glovebox atmosphere is maintained with H2O and O2 levels below 0.5 ppm.
-
Solvent Preparation: In the glovebox, prepare the desired solvent mixture by volume ratio (e.g., 70:30 DNE:FEC).
-
Salt Addition: Slowly add the pre-weighed LiTFSI to the mixed solvent while stirring to achieve a final concentration of 1.0 M.
-
Dissolution: Continue stirring until the LiTFSI is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol for Electrochemical Evaluation
The following protocols outline standard electrochemical tests to characterize the performance of the formulated electrolyte.
3.2.1 Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW)
LSV is used to determine the oxidative stability limit of the electrolyte.[10]
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell setup (e.g., coin cell)
-
Working Electrode: Platinum or Glassy Carbon
-
Reference and Counter Electrode: Lithium metal
-
Separator: Glass fiber
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox using the formulated electrolyte.
-
LSV Measurement: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte, defining the upper limit of the ESW.
3.2.2 Cyclic Voltammetry (CV) for Interfacial Properties
CV provides insights into the formation and stability of the SEI on the anode and the cathode electrolyte interphase (CEI) on the cathode.[10]
Equipment:
-
Potentiostat/Galvanostat
-
Two-electrode cell (e.g., coin cell) with the desired anode and cathode materials.
Procedure:
-
Cell Assembly: Assemble the coin cell in the glovebox.
-
CV Cycling: Cycle the cell within the desired voltage window at a specific scan rate (e.g., 0.1 mV/s) for several cycles.
-
Data Analysis: Analyze the changes in the redox peaks between cycles to understand the stability of the electrode-electrolyte interface.
3.2.3 Galvanostatic Cycling for Battery Performance
This test evaluates the long-term cycling performance of a full cell using the formulated electrolyte.
Equipment:
-
Battery cycler
-
Two-electrode cell (e.g., coin cell)
Procedure:
-
Cell Assembly: Assemble the full cell in the glovebox.
-
Formation Cycles: Perform a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI.
-
Long-Term Cycling: Cycle the cell at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more).
-
Data Analysis: Evaluate the capacity retention and coulombic efficiency over the cycles to determine the stability and performance of the electrolyte.
Section 4: Visualization of Key Processes
Caption: Workflow for the formulation of DNE-based electrolytes in an inert atmosphere.
Caption: Standard workflow for the electrochemical evaluation of formulated electrolytes.
Section 5: Concluding Remarks
The strategic formulation of high-voltage electrolytes is paramount for advancing lithium-ion battery technology. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- presents a compelling molecular design for this purpose. The protocols and information provided in this guide are intended to equip researchers with the necessary framework to explore the potential of this and similar dinitrile ether compounds. Rigorous adherence to safety procedures and meticulous execution of the described experimental protocols will be crucial for obtaining reliable and insightful results, ultimately contributing to the development of safer and more energy-dense batteries.
References
- Reviving ether-based electrolytes for sodium-ion batteries - RSC Publishing.
- Electrochemical performance and characterizations of ether-based... - ResearchGate.
- Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem.
- Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details - SRS | US EPA.
- Superconcentrated electrolytes for a high-voltage lithium-ion battery.
- High Voltage Electrolyte for Lithium Batteries.
- Dinitrile-Mononitrile-Based Electrolyte System for Lithium-Ion Battery Application with the Mechanism of Reductive Decomposition of Mononitriles | Request PDF - ResearchGate.
- GHS 11 (Rev.11) SDS Word 下载CAS: 22397-31-5 Name: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - XiXisys.
- Application of functionalized ether in lithium ion batteries - RSC Publishing.
- Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage - ACS Publications.
- Application of functionalized ether in lithium ion batteries - Semantic Scholar.
- Application of functionalized ether in lithium ion batteries - ResearchGate.
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- 10. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Characterization of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Introduction
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, with the CAS Number 22397-31-5, is a symmetrically substituted diether dinitrile.[1][2] Its molecular structure, featuring both ether linkages and terminal nitrile groups, makes it a versatile building block in organic synthesis and materials science. The precise and unambiguous structural confirmation of this molecule is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such organic molecules in solution.
This guide provides a comprehensive set of protocols and a detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the definitive characterization of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. We will delve into the rationale behind the selection of specific NMR experiments, from basic ¹H and ¹³C NMR to more advanced techniques like DEPT, COSY, HSQC, and HMBC, providing researchers with a robust framework for its identification and purity assessment.
Molecular Structure and Symmetry Considerations
The IUPAC name for the target molecule is 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile, and its molecular formula is C₁₀H₁₆N₂O₃.[1]
Caption: Molecular Structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
The molecule possesses a C₂ axis of symmetry centered on the central oxygen atom (O₂). This symmetry element renders pairs of carbons and their attached protons chemically equivalent. Consequently, the NMR spectra are simplified, showing only five unique carbon signals and five unique proton environments, which significantly aids in the assignment process.
Part 1: Experimental Protocols
Sample Preparation
Achieving high-resolution NMR spectra is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.[3][4]
Protocol:
-
Analyte Preparation: Weigh approximately 10-20 mg of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For this molecule, its polarity suggests good solubility in CDCl₃ or Acetone-d₆. The use of deuterated solvents is essential to avoid large, interfering solvent signals in ¹H NMR spectra and to provide a lock signal for the spectrometer.[5][6][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Gently swirl or vortex the vial to ensure complete dissolution. The final solution should be clear and free of any visible particles.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any potential micro-particulates, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[5]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, defined as 0.00 ppm. Most high-quality deuterated solvents already contain TMS. If not, a very small amount can be added.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network.
-
A cross-peak will be observed between the triplet at ~2.7 ppm (H-a) and the triplet at ~3.8 ppm (H-b), confirming their adjacent relationship (-CH₂-CH₂-O-).
-
A cross-peak between H-b and H-c will establish the next link in the chain.
-
Due to the central oxygen, H-d protons will not show a COSY correlation to H-c, breaking the spin system and confirming the central ether linkage.
-
-
HSQC Analysis: The HSQC spectrum provides direct, one-bond correlations between each proton and the carbon it is attached to.
-
The proton signal at ~2.7 ppm (H-a) will correlate with the carbon signal at ~18 ppm (C-a).
-
The proton signal at ~3.8 ppm (H-b) will correlate with the carbon signal at ~65 ppm (C-b).
-
The proton signal at ~3.7 ppm (H-c) will correlate with the carbon signal at ~70 ppm (C-c).
-
The proton signal at ~3.65 ppm (H-d) will correlate with the carbon signal at ~71 ppm (C-d). This experiment allows for the definitive assignment of each carbon based on the already established proton assignments.
-
-
HMBC Analysis: The HMBC spectrum is key to confirming the overall connectivity, especially across the oxygen atoms and to the nitrile carbon.
-
Confirming the Cyanoethyl Group: Protons H-a (~2.7 ppm) will show a three-bond correlation to the nitrile carbon C-e (~118 ppm). Protons H-b (~3.8 ppm) will show a two-bond correlation to C-a and a three-bond correlation to C-e.
-
Bridging the Ether Linkages: Protons H-b will show a three-bond correlation to carbon C-c across the first ether oxygen. Similarly, protons H-c will show a two-bond correlation to C-b and a three-bond correlation to C-d across the central oxygen. This confirms the complete sequence of the ether chain.
-
By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- can be unequivocally determined. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectroscopy provides a multi-faceted and self-validating approach to structural elucidation. This application note serves as a detailed protocol for researchers, ensuring accurate characterization and fostering confidence in the use of this compound in further scientific endeavors.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation. [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]
-
Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [YouTube]. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
Fiveable. (n.d.). HSQC Definition. [Link]
-
Columbia University NMR Core Facility. (n.d.). COSY. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
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Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [YouTube]. [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [YouTube]. [Link]
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Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [YouTube]. [Link]
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Scribd. (n.d.). HMBC Spectroscopy Overview. [Link]
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NIST. (n.d.). Propanenitrile, 3,3'-oxybis-. [Link]
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National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
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US EPA. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details. [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles)
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Application Note: Functional Group Identification of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- using Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Abstract
This application note provides a comprehensive guide and a detailed protocol for the functional group analysis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) sampling accessory. This technique offers a rapid, non-destructive method for structural confirmation, making it invaluable for quality control, research, and development in the chemical and pharmaceutical industries. We detail the theoretical basis for spectral interpretation, a step-by-step experimental protocol, and a discussion of the characteristic vibrational modes expected for this molecule.
Introduction and Scientific Rationale
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No: 22397-31-5) is a multifunctional organic molecule characterized by the presence of two terminal nitrile groups and a flexible polyether backbone.[1][2] Its unique structure suggests potential applications as a specialty solvent, a building block in organic synthesis, or a component in polymer formulations. Verifying the chemical identity and purity of such materials is a critical step in any research or manufacturing process.
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. An FTIR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."[4][5] The presence of specific absorption bands allows for the confident identification of functional groups within the molecule.[6]
This guide focuses on the use of ATR-FTIR, a sampling technique ideal for liquid samples.[7][8][9] In ATR, an infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[8] This interaction provides a high-quality spectrum with minimal sample preparation, eliminating the need for traditional transmission cells.
Objective: To establish a robust ATR-FTIR protocol for the unambiguous identification of the nitrile (C≡N) and ether (C-O-C) functional groups within the Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- molecule.
Molecular Structure and Expected Vibrational Modes
The chemical structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- dictates the expected features of its IR spectrum.
Caption: Chemical structure of the target analyte.
The primary functional groups for identification are:
-
Nitrile (C≡N): The carbon-nitrogen triple bond is expected to produce a sharp and intense absorption peak. For saturated aliphatic nitriles, this stretch typically occurs in the 2260-2240 cm⁻¹ range.[10][11] The intensity is due to the large change in dipole moment that occurs during the stretching vibration.[10]
-
Ether (C-O-C): Aliphatic ethers exhibit a characteristic C-O-C asymmetric stretching vibration that appears as a strong, and often broad, band in the fingerprint region. For saturated ethers, this peak is typically found between 1140 and 1070 cm⁻¹.[12][13] Its high intensity makes it a prominent feature in the spectrum.
-
Alkane (C-H): The molecule's backbone consists of sp³ hybridized carbons. These will give rise to C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.[6] Additionally, C-H bending (scissoring and rocking) vibrations will appear in the 1470-1350 cm⁻¹ range.
Experimental Protocol: ATR-FTIR Analysis
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Caption: Standard workflow for ATR-FTIR analysis.
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond or zinc selenide (ZnSe) ATR accessory.
-
Analyte: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, neat liquid.
-
Cleaning Supplies: Laboratory-grade isopropanol or acetone and soft, lint-free wipes.
3.2. Step-by-Step Data Acquisition Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide.
-
ATR Crystal Cleaning: Meticulously clean the ATR crystal surface. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a second clean wipe to ensure no residue remains. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. This critical step measures the instrument and environmental baseline, which will be digitally subtracted from the sample spectrum.
-
Causality: Failure to acquire a proper background will result in strong atmospheric H₂O and CO₂ bands appearing in the final spectrum, potentially obscuring important sample features.
-
Typical Parameters: 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application: Place 1-2 drops of the neat liquid Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[14]
-
Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument's software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final infrared spectrum in either % Transmittance or Absorbance units.
-
Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using the procedure outlined in step 2.
Data Interpretation and Discussion
The resulting FTIR spectrum should be analyzed by identifying key absorption bands and correlating them to their respective functional groups. The most significant peaks for confirming the structure are expected in the regions detailed below.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |
| 2950 - 2850 | Alkane (C-H) | Symmetric & Asymmetric Stretch | Medium to Strong, Sharp |
| 2260 - 2240 | Nitrile (C≡N) | Triple Bond Stretch | Medium to Strong, Sharp |
| 1470 - 1350 | Alkane (C-H) | Bending (Scissoring/Rocking) | Variable, Sharp |
| 1140 - 1070 | Ether (C-O-C) | Asymmetric Stretch | Strong, Often Broad |
Discussion of Key Spectral Features:
-
The Nitrile Stretch (ca. 2250 cm⁻¹): The most unambiguous peak for this molecule is the C≡N stretch.[15] Its appearance in the relatively uncongested "triple bond region" of the spectrum, combined with its characteristic sharpness, provides definitive evidence of the nitrile functional groups.[10] The absence of a strong peak in this region would indicate decomposition or a misidentified sample.
-
The Ether Stretch (ca. 1100 cm⁻¹): A very strong and prominent band should dominate the upper fingerprint region. This band is attributed to the asymmetric C-O-C stretching of the three ether linkages.[12][16][17] While other C-C single bond stretches also occur in the fingerprint region, the intensity of the C-O stretch makes it a key diagnostic feature for the polyether backbone.[3][13]
-
The C-H Region (ca. 2900 cm⁻¹): Multiple sharp peaks are expected just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the methylene (CH₂) groups in the aliphatic chains. The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C or aromatic C-H bonds.
-
The Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of peaks arising from various C-H bending and C-C stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and can be used for library matching to confirm identity against a reference spectrum.[3][5]
Conclusion
ATR-FTIR spectroscopy is a highly effective and efficient method for the functional group analysis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. The protocol described herein allows for rapid confirmation of the molecule's identity through the clear and unambiguous identification of its key functional groups: the sharp nitrile (C≡N) stretching band around 2250 cm⁻¹ and the strong, characteristic ether (C-O-C) stretching band around 1100 cm⁻¹. This application note serves as a reliable guide for researchers and quality control professionals in the chemical and pharmaceutical fields.
References
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
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PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details. Substance Registry Services. Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Application Notes and Protocols for the Cyclic Voltammetry of Electrolytes Containing Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Introduction: Unveiling the Electrochemical Landscape of a Novel Dinitrile Ether
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, also known as 1,11-Dicyano-3,6,9-trioxaundecane, is a unique organic molecule that merges the functionalities of nitriles and polyethers.[1][2] The presence of nitrile groups suggests a high dielectric constant and potential for a wide electrochemical stability window, features desirable in high-performance electrolytes for energy storage devices and electrochemical sensors.[3][4] The ether linkages, on the other hand, can enhance salt dissolution and ionic mobility. These structural characteristics position this compound as a promising, yet underexplored, component for non-aqueous electrolytes.
This guide provides a comprehensive framework for characterizing the electrochemical properties of electrolytes based on Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- using cyclic voltammetry (CV). As direct experimental data for this specific compound is not widely available in published literature, this protocol is built upon established principles of non-aqueous electrochemistry and data from analogous dinitrile and polyether-based systems.[5][6] The methodologies outlined herein are designed to be a robust starting point for researchers to determine key electrochemical parameters such as the electrochemical stability window (ESW), redox behavior of analytes, and potential interactions with electrode materials.
Inferred Electrochemical Properties and Rationale
The molecular structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- allows us to infer several key properties relevant to its application as an electrolyte solvent:
-
High Anodic Stability: Nitrile functional groups are known for their resistance to oxidation.[3][4] Dinitrile solvents, in particular, have been reported to exhibit anodic stability limits extending to approximately 6-7 V vs. Li/Li⁺. This suggests that electrolytes based on this compound could be suitable for high-voltage applications.
-
Good Salt Solvation: The presence of ether chains is expected to facilitate the dissolution of common lithium salts (e.g., LiPF₆, LiTFSI, LiBF₄) through the coordination of the ether oxygen atoms with the lithium cations.
-
Wide Liquid Range: While specific data is unavailable, similar polyether dinitriles are liquids at room temperature, making them practical for a variety of electrochemical cell configurations.[1]
These inferred properties underscore the importance of experimental verification through techniques like cyclic voltammetry to establish the practical performance metrics of this promising compound.
Experimental Protocol: Cyclic Voltammetry of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- Based Electrolytes
This protocol details the steps for determining the electrochemical stability window of a representative electrolyte.
PART 1: Materials and Reagent Preparation
1.1. Solvent and Salt Preparation:
-
Solvent: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS 22397-31-5). Due to the hygroscopic nature of many organic solvents, it is crucial to use a high-purity, anhydrous grade. If necessary, the solvent should be dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice for non-aqueous electrochemistry due to its wide electrochemical window and good solubility in organic solvents.[5] Use an electrochemical grade salt and dry it under vacuum at 80-100 °C for at least 12 hours before use.
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. All preparations should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.
1.2. Electrode Preparation:
-
Working Electrode: A glassy carbon (GC) or platinum (Pt) disk electrode (e.g., 3 mm diameter) is recommended for determining the solvent's electrochemical window. Before each experiment, polish the electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then acetone. Dry the electrode thoroughly before transferring it into the glovebox.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ reference electrode is essential for reproducible measurements in organic solvents.[7][8][9][10]
-
Preparation: Fill a glass electrode body with a porous frit with a solution of 0.01 M silver nitrate (AgNO₃) and 0.1 M TBAPF₆ in anhydrous acetonitrile.[7] A polished silver wire is immersed in this filling solution.
-
Calibration: It is best practice to calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[9] This is achieved by recording a cyclic voltammogram of a solution containing 1-5 mM ferrocene in the electrolyte under investigation. The midpoint potential of the Fc/Fc⁺ couple can then be used as an internal standard.
-
-
Counter (Auxiliary) Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode is suitable. Clean the counter electrode by flame annealing or electrochemical cleaning before use.
PART 2: Electrochemical Cell Setup and Measurement
2.1. Cell Assembly:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
Add the prepared electrolyte solution to the electrochemical cell.
-
Position the working electrode, reference electrode, and counter electrode in the solution. The tip of the reference electrode should be placed as close as possible to the working electrode surface to minimize iR drop.
2.2. Potentiostat and Software Parameters:
-
Connect the electrodes to a potentiostat.[11]
-
Use the potentiostat software to set up the cyclic voltammetry experiment.[12]
-
Scan Range: To determine the electrochemical window, a wide potential range is necessary. A starting point could be from -3.0 V to +3.0 V vs. the Ag/Ag⁺ reference electrode. The limits should be adjusted based on the observed current response.
-
Scan Rate: A typical scan rate for determining the electrochemical window is 50-100 mV/s.
-
Number of Cycles: 1-3 cycles are usually sufficient.
-
Quiet Time: A brief quiet time (e.g., 5-10 seconds) at the initial potential before starting the scan can be beneficial.
-
PART 3: Data Acquisition and Interpretation
3.1. Determining the Electrochemical Stability Window (ESW):
-
Initiate the cyclic voltammetry scan.
-
The ESW is defined by the potential limits at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte itself.
-
The anodic and cathodic limits are typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).
3.2. Safety Precautions:
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a substance that can cause severe skin burns and eye damage.[1] Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Perchlorate salts, if used as an alternative supporting electrolyte, can be explosive when dry and should be handled with extreme caution.[13]
Expected Results and Data Presentation
The cyclic voltammogram for the electrolyte is expected to show a region of low current, corresponding to the stable potential window, flanked by sharp increases in current at the oxidative and reductive limits.
Table 1: Anticipated Electrochemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- Based Electrolyte
| Parameter | Anticipated Value | Notes |
| Anodic Stability Limit (vs. Ag/Ag⁺) | > +2.0 V | Highly dependent on the purity of the electrolyte and the working electrode material. Based on analogous dinitriles, a wide anodic window is expected. |
| Cathodic Stability Limit (vs. Ag/Ag⁺) | < -2.0 V | Primarily limited by the reduction of the supporting electrolyte cation or trace impurities. |
| Electrochemical Stability Window (ESW) | > 4.0 V | The overall stable potential range of the electrolyte. |
| Supporting Electrolyte | 0.1 M TBAPF₆ | Provides good ionic conductivity and a wide electrochemical window.[5] |
| Reference Electrode | Non-aqueous Ag/Ag⁺ | Provides a stable reference potential in organic media.[7][8] |
Visualizing the Workflow
A clear experimental workflow is crucial for reproducibility. The following diagram outlines the key steps in the protocol.
Caption: Rationale behind the choice of experimental components.
Conclusion and Future Directions
This application note provides a foundational protocol for the electrochemical characterization of electrolytes containing Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- via cyclic voltammetry. By following these guidelines, researchers can obtain reliable data on the electrochemical stability window, a critical parameter for assessing the suitability of this compound for various electrochemical applications. Future studies should focus on evaluating the performance of this electrolyte with specific redox-active species, investigating its ionic conductivity across a range of temperatures, and exploring its compatibility with different electrode materials, particularly in the context of next-generation energy storage systems.
References
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Organic Electrochemistry. (2025, September 4). Non-Aqueous Ag/Ag⁺ Reference Electrode (Ag/AgNO₃). Retrieved January 21, 2026, from [Link]
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Tuning the Polarity of Dinitrile-Based Electrolyte Solutions for CO2 Electroreduction on Copper Catalysts. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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ALS Japan. (2025, February 3). support/solvent-electrolyte. Retrieved January 21, 2026, from [Link]
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Cyclic voltametry in non-aqueous medium. (n.d.). University of Ottawa. Retrieved January 21, 2026, from [Link]
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Pine Research Instrumentation. (2024, September 25). Non-Aqueous Reference Electrode Overview. Retrieved January 21, 2026, from [Link]
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Abouimrane, A., et al. (2013). Electrolyte formulations based on dinitrile solvents for high voltage Li-ion batteries. NRC Publications Archive. Retrieved January 21, 2026, from [Link]
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SOP4CV. (n.d.). The Electrodes. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2016, November 23). In Cyclic Voltammetry of non-aqueous solvents, which type of reference electrode is more stable, Ag wire or Ag/Ag+ system and why? Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved January 21, 2026, from [Link]
-
Dissecting the Solid Polymer Electrolyte–Electrode Interface in the Vicinity of Electrochemical Stability Limits. (2021). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Wang, W., et al. (2015). Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science. Retrieved January 21, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3,3'-oxybis- (CAS 1656-48-0). Retrieved January 21, 2026, from [Link]
-
Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. (2013). SciSpace. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Cyclic voltammetry of electrolytes of PEO-based, solid-polymer... Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Solvents and Supporting Electrolytes. Retrieved January 21, 2026, from [Link]
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YouTube. (2025, March 25). Fundamentals of solvents and supporting electrolytes. Retrieved January 21, 2026, from [Link]
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ACS Energy Letters. (2021, October 18). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. Retrieved January 21, 2026, from [Link]
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iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved January 21, 2026, from [Link]
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OSTI.GOV. (n.d.). Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries. Retrieved January 21, 2026, from [Link]
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Toward adequate control of internal interfaces utilizing nitrile-based electrolytes. (2020, May 5). Nature. Retrieved January 21, 2026, from [Link]
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A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. (2023). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Application Note: Enhancing High-Voltage Cathode Stability with Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- as a Cathode-Electrolyte Interphase Forming Additive
Introduction
The advancement of next-generation lithium-ion batteries hinges on the development of high-energy-density cathode materials, which invariably operate at high voltages[1]. However, at potentials exceeding 4.2 V versus Li/Li+, conventional carbonate-based electrolytes undergo oxidative decomposition on the cathode surface[2]. This parasitic reaction leads to the formation of an unstable and resistive cathode-electrolyte interphase (CEI), resulting in rapid capacity fading, increased impedance, and safety concerns[3][4][5]. A stable CEI is paramount as it acts as a protective barrier, preventing further electrolyte degradation while allowing efficient lithium-ion transport[6][7].
This application note details the use of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (henceforth referred to as DNE) as a novel electrolyte additive for the in situ formation of a stable and robust CEI on high-voltage cathodes. DNE is a unique dinitrile compound featuring a flexible ether backbone[8][9]. This molecular structure is designed to leverage the electrochemical properties of both nitrile and ether functional groups to create a superior protective interphase. Nitrile-based compounds are known for their high anodic stability and their ability to form a protective film on the cathode surface through electropolymerization[10][11][12][13][14]. The ether backbone, in turn, can enhance lithium-ion conductivity within the CEI and improve the flexibility of the protective layer.
Mechanism of Action
The efficacy of DNE as a CEI-forming additive is attributed to its preferential oxidation on the cathode surface during the initial charging cycles. The nitrile groups in the DNE molecule have a higher highest occupied molecular orbital (HOMO) energy level compared to conventional carbonate solvents, allowing them to be oxidized first. This sacrificial oxidation initiates a series of reactions that form a stable, electronically insulating, and ionically conductive polymer film on the cathode.
The proposed mechanism involves the following key steps:
-
Preferential Adsorption and Oxidation: DNE molecules adsorb onto the active sites of the cathode surface. Upon charging to high potentials, the nitrile functional groups undergo oxidation, initiating a polymerization process.
-
Polymer Film Formation: The oxidized DNE molecules polymerize to form a cross-linked network. The presence of the ether backbone in DNE contributes to a more flexible and uniform polymer layer compared to additives with rigid molecular structures.
-
Stable CEI Formation: This polymer-based CEI effectively suppresses the continuous decomposition of the bulk electrolyte, minimizes the dissolution of transition metal ions from the cathode material, and reduces interfacial impedance, thereby enhancing the cycling stability and rate capability of the battery.
Logical Diagram of DNE-Mediated CEI Formation
Caption: Proposed mechanism of stable CEI formation using DNE additive.
Experimental Protocols
Part 1: Electrolyte Preparation
This protocol describes the preparation of a standard lithium-ion battery electrolyte with the DNE additive. All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Equipment:
| Material/Equipment | Specification |
| Solvents | Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) - Battery Grade |
| Salt | Lithium Hexafluorophosphate (LiPF₆) - Battery Grade |
| Additive | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DNE) |
| Glovebox | Argon-filled, <0.5 ppm H₂O, <0.5 ppm O₂ |
| Magnetic Stirrer | |
| Volumetric Flasks & Pipettes | |
| Analytical Balance |
Procedure:
-
Solvent Preparation: Prepare a 3:7 (v/v) mixture of EC and EMC in a volumetric flask inside the glovebox.
-
Salt Dissolution: Slowly add LiPF₆ to the EC/EMC solvent mixture while stirring to achieve a final concentration of 1.0 M. Continue stirring until the salt is completely dissolved. This is the baseline electrolyte.
-
Additive Incorporation: To a known volume of the baseline electrolyte, add the desired concentration of DNE (e.g., 0.5%, 1.0%, 2.0% by weight).
-
Homogenization: Stir the final electrolyte solution for at least 4 hours to ensure complete homogenization.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Part 2: Coin Cell Assembly and Electrochemical Testing
This section outlines the procedure for assembling 2032-type coin cells and performing electrochemical characterization to evaluate the effect of the DNE additive.
Materials and Equipment:
| Material/Equipment | Specification |
| Cathode | High-voltage material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂) coated on Al foil |
| Anode | Lithium metal foil |
| Separator | Celgard 2325 or equivalent microporous membrane |
| Gaskets, Spacers, Coin Cell Cases | 2032-type |
| Crimping Machine | For 2032 coin cells |
| Battery Cycler | Multi-channel galvanostatic cycler |
| Electrochemical Impedance Spectroscopy (EIS) Analyzer |
Procedure:
-
Electrode and Separator Preparation: Punch circular electrodes (e.g., 12 mm diameter) from the cathode sheet and the lithium metal foil. Punch slightly larger separator discs (e.g., 19 mm diameter).
-
Cell Assembly (in Glovebox): a. Place the cathode disc in the center of the bottom coin cell case. b. Add a few drops of the prepared electrolyte (with and without DNE for comparison) to wet the cathode surface. c. Place the separator on top of the cathode. d. Add a few more drops of electrolyte to the separator. e. Place the lithium anode on top of the separator. f. Add the spacer and gasket. g. Place the top cap and crimp the cell using the crimping machine.
-
Formation Cycles: Allow the assembled cells to rest for 12 hours. Then, perform two formation cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0-4.5 V).
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, 1C, 5C) for at least 100 cycles to evaluate capacity retention and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the EIS of the cells before and after cycling to analyze the changes in interfacial resistance.
Data Analysis and Expected Results
The performance of the DNE additive should be evaluated based on improvements in key electrochemical metrics compared to the baseline electrolyte.
| Performance Metric | Expected Result with DNE Additive | Rationale |
| First Cycle Coulombic Efficiency | Higher than baseline | Indicates the formation of a stable CEI with less irreversible capacity loss. |
| Capacity Retention (after 100 cycles) | Significantly improved | A stable CEI prevents continuous electrolyte decomposition and cathode degradation. |
| Rate Capability | Enhanced performance at high C-rates | The DNE-derived CEI is expected to have good Li+ conductivity. |
| Interfacial Resistance (from EIS) | Lower and more stable upon cycling | A stable and conductive CEI reduces the charge transfer resistance at the cathode interface. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coulombic Efficiency in the first cycle | Impurities in the electrolyte; insufficient additive concentration. | Ensure high-purity, battery-grade materials; optimize the DNE concentration. |
| Rapid Capacity Fading | Incomplete CEI formation; mechanical failure of the CEI. | Adjust the formation cycle protocol (e.g., lower C-rate, different voltage window); verify the DNE concentration. |
| High Interfacial Resistance | CEI is too thick or has low ionic conductivity. | Optimize the DNE concentration (higher concentrations may lead to a thicker CEI); ensure uniform mixing of the electrolyte. |
Conclusion
The use of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DNE) as an electrolyte additive presents a promising strategy for stabilizing the cathode-electrolyte interphase in high-voltage lithium-ion batteries. Its unique molecular structure, combining nitrile and ether functionalities, facilitates the formation of a robust, flexible, and ionically conductive CEI. This protective layer effectively mitigates electrolyte decomposition and cathode degradation, leading to significant improvements in cycling stability, coulombic efficiency, and rate performance. The protocols outlined in this application note provide a framework for researchers to effectively evaluate and implement DNE in their high-voltage battery systems.
References
-
PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency (EPA). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Substance Registry Services. [Link]
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NIST. Propanenitrile, 3,3'-oxybis-. NIST Chemistry WebBook. [Link]
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NIST. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. NIST Chemistry WebBook. [Link]
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Chemical Science. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Royal Society of Chemistry. [Link]
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PubChem. 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. National Center for Biotechnology Information. [Link]
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ACS Publications. Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. The Journal of Physical Chemistry Letters. [Link]
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Oakwood Chemical. 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine). [Link]
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ResearchGate. The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. [Link]
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ResearchGate. Progress in nitrile-based polymer electrolyte for high performance lithium batteries. [Link]
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ACS Publications. Visualization and Chemical Characterization of the Cathode Electrolyte Interphase Using He-Ion Microscopy and In Situ Time-of-Flight Secondary Ion Mass Spectrometry. [Link]
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International Journal of Electrochemical Science. Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. [Link]
-
ResearchGate. Effect of Ether-Based and Carbonate-Based Electrolytes on the Electrochemical Performance of Li–S Batteries. [Link]
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NIH National Library of Medicine. Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries. [Link]
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ResearchGate. Characterizations of the cathode-electrolyte interphase. SEM images,... [Link]
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NIH National Library of Medicine. Strategies for improving cathode electrolyte interphase in high-performance dual-ion batteries. [Link]
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ResearchGate. High‐Voltage Electrolyte Chemistry for Lithium Batteries. [Link]
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Chemical Science. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Royal Society of Chemistry. [Link]
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Zenodo. Adiponitrile-based Electrolytes for High Voltage, Graphite-based Li-ion Battery. [Link]
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ACS Publications. Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode–Electrolyte Interface in Lithium-Ion Batteries. [Link]
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U.S. Department of Energy - Office of Scientific and Technical Information. Multifunctional Nitrile Additives for Inducing Pseudo- Concentration Gel-Polymer Electrolyte. [Link]
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arXiv. Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. [Link]
-
Wikipedia. Lithium-ion battery. [Link]
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NIH National Library of Medicine. Visualization and Chemical Characterization of the Cathode Electrolyte Interphase Using He-Ion Microscopy and In Situ Time-of-Flight Secondary Ion Mass Spectrometry. [Link]
-
SciSpace. Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. [Link]
-
ResearchGate. High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. [Link]
-
Advanced Photon Source. Rejuvenating ether electrolytes for lithium-ion batteries. [Link]
-
Energy & Environmental Science. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. Royal Society of Chemistry. [Link]
-
Emergent Mind. Cathode Electrolyte Interphase Formation. [Link]
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ResearchGate. Influence of Electrolyte Additives on the Cathode Electrolyte Interphase (CEI) Formation on LiNi1/3Mn1/3Co1/3O2 in Half Cells with Li Metal Counter Electrode. [Link]
-
Wah Chiu Lab. Cathode-Electrolyte Interphase in Lithium Batteries Revealed by Cryogenic Electron Microscopy. [Link]
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- 14. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
Application Notes and Protocols for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in High-Voltage Lithium-Ion Batteries
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pursuit of High-Energy Density and the Role of Advanced Electrolyte Additives
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of high-energy-density cathode materials that operate at increasingly higher voltages (> 4.3 V vs. Li/Li⁺). However, conventional carbonate-based electrolytes suffer from oxidative decomposition at these high potentials, leading to a cascade of detrimental effects, including gas generation, electrode degradation, and rapid capacity fading. This instability at the cathode-electrolyte interphase (CEI) is a critical bottleneck hindering the practical application of next-generation energy storage systems.
Electrolyte additives present a cost-effective and highly impactful strategy to address this challenge. By incorporating small quantities of specific molecules into the electrolyte, a stable and robust CEI can be formed on the cathode surface, effectively suppressing side reactions and enhancing battery performance. Nitrile-based compounds have emerged as a promising class of additives due to their high anodic stability, strong coordination with metal ions, and ability to form protective interfacial layers.
This document provides detailed application notes and protocols for the use of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS: 22397-31-5), a novel ether-nitrile compound, as a high-voltage electrolyte additive. While direct literature on this specific molecule is nascent, its structural features—combining the electrochemical stability of nitrile groups with the flexibility and ionic conductivity-promoting nature of an ether backbone—make it a compelling candidate for stabilizing high-voltage cathode materials. The protocols and mechanistic insights presented herein are grounded in extensive studies of its close structural analogs, such as ethylene glycol bis(propionitrile) ether (EGBE), 1,3,6-hexanetricarbonitrile (HTCN), and succinonitrile (SN).
Physicochemical Properties
A foundational understanding of the additive's properties is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | PubChem[1] |
| CAS Number | 22397-31-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChem[1] |
| Molecular Weight | 212.25 g/mol | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
Proposed Mechanism of Action: Insights from Structural Analogs
The primary function of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- as a high-voltage additive is hypothesized to be the formation of a robust and stable CEI on the cathode surface. Drawing parallels from studies on EGBE, HTCN, and SN, the proposed mechanism involves the preferential oxidation of the additive on the cathode surface during the initial charging cycles.[2][3][4]
This electrochemical process is believed to create a nitrogen-rich polymer film that is both ionically conductive and electronically insulating. This protective layer serves several critical functions:
-
Suppression of Electrolyte Decomposition: The additive-derived CEI acts as a physical barrier, preventing the continuous oxidative decomposition of the bulk carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) on the high-potential cathode surface.[2][5]
-
Inhibition of Transition Metal Dissolution: For nickel-rich cathodes like NMC (LiNiₓMnᵧCo₂O₂) and high-voltage spinels like LNMO (LiNi₀.₅Mn₁.₅O₄), the dissolution of transition metal ions (Mn²⁺, Ni²⁺) is a significant degradation pathway. The robust CEI can mitigate this dissolution, preserving the cathode's structural integrity.[2][3]
-
HF Scavenging: Trace amounts of water in the electrolyte can react with the LiPF₆ salt to produce hydrofluoric acid (HF), which attacks the cathode material. Nitrile additives are thought to help neutralize HF, further protecting the cathode.[6]
-
Formation of a Stable Anode SEI: Some nitrile additives, like HTCN, have been shown to also participate in the formation of a stable solid electrolyte interphase (SEI) on the anode. This dual-functionality can prevent the deposition of dissolved transition metals on the anode surface, which would otherwise catalyze further electrolyte decomposition.[2]
The ether linkages in the molecule are expected to enhance the solubility of the additive in conventional carbonate electrolytes and may improve the ionic conductivity of the resulting CEI.
Caption: Proposed mechanism of CEI formation by the nitrile additive.
Experimental Protocols
The following protocols provide a comprehensive workflow for evaluating the efficacy of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- as a high-voltage electrolyte additive.
Protocol 1: Electrolyte Preparation
Objective: To prepare a baseline electrolyte and test electrolytes with varying concentrations of the additive.
Materials:
-
Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 3:7 w/w)
-
Lithium hexafluorophosphate (LiPF₆)
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (additive)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
Procedure:
-
Inside the glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC solvent mixture to a final concentration of 1.0 M. Stir until the salt is fully dissolved.
-
Prepare a stock solution of the additive if necessary.
-
Create a series of test electrolytes by adding the additive to the baseline electrolyte at concentrations of 0.5 wt%, 1.0 wt%, and 2.0 wt%. Studies on analogous compounds suggest that an optimal concentration is often around 0.5-1.0 wt%.[3][4][5]
-
Ensure each electrolyte solution is thoroughly mixed and homogenous. Store in sealed vials within the glovebox.
Protocol 2: Coin Cell Assembly (Half-Cell Configuration)
Objective: To assemble coin cells for electrochemical testing. A half-cell configuration (cathode vs. lithium metal) is recommended for initial screening.
Materials:
-
High-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ or LiNi₀.₈Mn₀.₁Co₀.₁O₂) coated on aluminum foil
-
Lithium metal foil for the counter/reference electrode
-
Celgard 2325 separator or equivalent
-
2032-type coin cell components (casings, spacers, springs)
-
Prepared electrolytes (baseline and test electrolytes)
-
Crimping machine
Procedure:
-
Dry the cathode electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for the cathode, 70°C for the separator) overnight and transfer them into the glovebox.
-
Punch circular electrodes from the cathode sheet (e.g., 14 mm diameter) and lithium foil (e.g., 15 mm diameter).
-
Assemble the coin cells in the following order: negative cap, lithium metal, separator, cathode, spacer, spring, positive cap.
-
Apply a precise amount of electrolyte (e.g., 20-25 µL) onto the separator to ensure proper wetting.
-
Crimp the coin cell to seal it hermetically. Let the cells rest for at least 12 hours before testing to ensure complete electrolyte penetration.
Caption: Workflow for coin cell assembly.
Protocol 3: Electrochemical Performance Evaluation
Objective: To assess the impact of the additive on the battery's cycling stability, rate capability, and coulombic efficiency at high voltages.
Equipment:
-
Multi-channel battery cycler
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for 2-3 cycles within the designated voltage window (e.g., 3.5-4.8 V for LNMO) to form the initial CEI/SEI layers.
-
Cycling Stability (Long-Term Cycling): Cycle the cells at a moderate rate (e.g., C/3 or 1C) for an extended number of cycles (e.g., 100-200 cycles).[2] Record the discharge capacity and coulombic efficiency for each cycle. Compare the capacity retention of cells with and without the additive.
-
Rate Capability: After the initial cycles, test the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C, and back to C/5), holding each rate for several cycles. This will determine the additive's effect on the cell's ability to deliver capacity at different charge/discharge speeds.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the changes in charge transfer resistance at the electrode-electrolyte interface. A lower impedance growth in the presence of the additive suggests a more stable interphase.[3]
Expected Results and Data Presentation
The inclusion of an effective concentration of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is expected to yield significant improvements in electrochemical performance, particularly at high operating voltages.
Performance Metrics Comparison
| Performance Metric | Baseline Electrolyte | Electrolyte with Additive (Projected) | Rationale/Supporting Evidence from Analogs |
| Capacity Retention (100 cycles @ 1C) | ~70-80% | >90% | EGBE and HTCN significantly improve capacity retention in high-voltage systems.[2][3] |
| Initial Coulombic Efficiency | Lower | Higher | A more stable CEI reduces irreversible capacity loss in the first cycle. |
| Charge Transfer Resistance (Rct) Growth | Significant | Suppressed | A stable CEI prevents the continuous formation of resistive layers.[3][5] |
| High-Voltage Stability | Poor (rapid fading > 4.4V) | Enhanced | Nitrile groups are known for their high oxidative stability.[4][5] |
Post-Mortem Analysis Protocols
To validate the proposed mechanism, post-mortem analysis of cycled cells is essential.
-
X-ray Photoelectron Spectroscopy (XPS): Disassemble cycled cells in the glovebox, rinse the electrodes with a solvent like DMC, and analyze the surface chemistry. Look for the presence of nitrogen-containing species (e.g., C-N, N-Li bonds) in the CEI of cells containing the additive, which would be absent in the baseline cells.[3][4]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Image the surface of the cycled cathodes. A smoother, more uniform surface morphology on the electrodes cycled with the additive would indicate the formation of a stable, protective film, whereas electrodes from the baseline electrolyte may show signs of cracking and electrolyte residue.[3]
Safety and Handling
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a substance that causes severe skin burns and eye damage.[1] Standard laboratory safety protocols must be strictly followed.
-
Always handle the compound inside a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
All preparation and cell assembly involving the electrolyte should be conducted in an inert-gas glovebox.
Conclusion
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- represents a promising, yet underexplored, electrolyte additive for stabilizing high-voltage lithium-ion batteries. Based on the well-documented performance of its structural analogs, it is hypothesized to form a robust, nitrogen-rich CEI that suppresses electrolyte oxidation and transition metal dissolution. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Successful validation would contribute a valuable new tool to the development of next-generation high-energy-density batteries.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Welcome to the technical support center for the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a key intermediate for various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Reaction Overview: The Cyanoethylation of Diethylene Glycol
The synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is typically achieved through the base-catalyzed cyanoethylation of diethylene glycol. This reaction is a classic example of a Michael addition, where the nucleophilic oxygen atoms of diethylene glycol attack the electron-deficient β-carbon of acrylonitrile.
Caption: Base-catalyzed cyanoethylation of diethylene glycol.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The base catalyst may be old, hydrated, or of insufficient strength. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Poor Quality Reagents: Diethylene glycol may contain water, or acrylonitrile may have polymerized. | 1. Catalyst Check: Use a fresh, anhydrous strong base (e.g., NaOH, KOH, or sodium methoxide). The strength of the base is critical for the deprotonation of the alcohol to form the reactive alkoxide intermediate.[1][2] 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or GC. The reaction is typically exothermic, so controlled heating is crucial. 3. Reagent Verification: Use anhydrous diethylene glycol. Water will compete with the glycol for the acrylonitrile and can also deactivate the base. Ensure the acrylonitrile is clear and colorless; a yellow tint may indicate polymerization.[3] If necessary, pass the acrylonitrile through a column of basic alumina to remove the inhibitor immediately before use.[1] |
| Formation of Monocyanoethylated Impurity | 1. Insufficient Acrylonitrile: A stoichiometric deficit of acrylonitrile will favor the formation of the mono-adduct. 2. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Adjust Stoichiometry: Use a slight to moderate excess of acrylonitrile (e.g., 2.2-2.5 equivalents) to drive the reaction towards the desired dicyanoethylated product.[4] 2. Extend Reaction Time: Monitor the disappearance of the monocyanoethylated intermediate by TLC or GC and allow the reaction to proceed until it is fully consumed. |
| Reaction Mixture Becomes Viscous or Solidifies | Polymerization of Acrylonitrile: Acrylonitrile is prone to anionic polymerization in the presence of strong bases, especially at elevated temperatures.[3][5] | 1. Controlled Reagent Addition: Add the acrylonitrile dropwise to the mixture of diethylene glycol and catalyst at a controlled temperature. This maintains a low instantaneous concentration of the monomer. 2. Temperature Management: Maintain a consistent and moderate reaction temperature. Overheating can significantly accelerate polymerization. An ice bath should be kept on hand to cool the reaction if it becomes too exothermic.[1] 3. Inhibitor Consideration: For challenging cases, consider using acrylonitrile with the inhibitor present and adjusting the catalyst concentration accordingly, though this may slow down the desired reaction. |
| Product Contaminated with Carboxylic Acid | Hydrolysis of Nitrile Groups: The presence of water, especially under prolonged heating with a strong base, can lead to the hydrolysis of the nitrile functional groups to form the corresponding carboxylic acid.[6][7] | 1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. 2. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the formation of the desired product is complete. 3. Work-up Procedure: Neutralize the basic catalyst promptly during the work-up to prevent further hydrolysis. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction and how much should I use?
A strong base is required to deprotonate the diethylene glycol. Sodium hydroxide or potassium hydroxide are cost-effective and efficient choices. Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient. Using a stronger base like sodium methoxide can also be effective and may allow for lower reaction temperatures.[2]
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material (diethylene glycol), the monocyanoethylated intermediate, and the final product. The product, being more polar than the starting material due to the nitrile groups, will have a lower Rf value. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: My final product is a viscous oil that is difficult to purify. What are my options?
Given the polar nature of the dinitrile product, purification can be challenging.
-
Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be effective in removing less volatile impurities. However, care must be taken to avoid thermal degradation.
-
Column Chromatography: This is often the most effective method. Due to the product's polarity, normal-phase chromatography on silica gel with a polar eluent system (e.g., a gradient of methanol in dichloromethane) is recommended. For very polar compounds that are difficult to elute, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (like amine-bonded silica) and a reversed-phase solvent system can be a powerful alternative.
Q4: How do I confirm the identity and purity of my final product?
A combination of spectroscopic methods is recommended:
-
¹H NMR: Look for the characteristic triplet signals for the methylene groups adjacent to the nitrile (-CH₂-CN) and the ether linkages.
-
¹³C NMR: The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of 118-120 ppm.
-
FTIR Spectroscopy: A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.
Q5: What are the key safety precautions for this synthesis?
-
Acrylonitrile is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic . Monitor the temperature carefully and have a cooling bath ready.
-
The use of strong bases requires caution. Avoid contact with skin and eyes.
IV. Experimental Protocols
A. Synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add diethylene glycol (10.6 g, 0.1 mol) and powdered sodium hydroxide (0.2 g, 0.005 mol).
-
Reaction Initiation: Heat the mixture to 40-50°C with stirring to dissolve the catalyst.
-
Acrylonitrile Addition: Add acrylonitrile (11.7 g, 0.22 mol) dropwise from the addition funnel over a period of 30-45 minutes, maintaining the reaction temperature below 60°C. Use a water bath to cool the flask if necessary.
-
Reaction Completion: After the addition is complete, continue stirring at 50-60°C for 2-3 hours. Monitor the reaction progress by TLC until the diethylene glycol and the mono-adduct are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a few drops of glacial acetic acid. Remove the excess acrylonitrile and any low-boiling impurities under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
B. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., 9:1 dichloromethane/methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
V. Data and Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Triplets for -O-CH₂-CH₂-CN, Multiplets for -O-CH₂-CH₂-O- |
| ¹³C NMR | Signal around 118-120 ppm for -C≡N, Signals for ether carbons |
| FTIR | Sharp absorption around 2250 cm⁻¹ (C≡N stretch) |
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// Edges Start -> Check_Reagents; Start -> Check_Catalyst; Check_Reagents -> Optimize_Temp; Check_Catalyst -> Optimize_Temp; Optimize_Temp -> Adjust_Stoich; Adjust_Stoich -> Control_Addition; Control_Addition -> Purification; Purification -> Success; }
Caption: A systematic workflow for troubleshooting the synthesis.
VI. References
-
PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. [Link]
-
Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
-
Google Patents. (n.d.). EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols.
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
The Hebrew University of Jerusalem. (n.d.). Kinetics and Mechanism of the Cyanoethylation of Alcohols. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles. [Link]
-
OCR A Level Chemistry. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Wikipedia. (n.d.). Cyanoethylation. [Link]
-
MDPI. (n.d.). In Situ Formation of Acidic Comonomer during Thermal Treatment of Copolymers of Acrylonitrile and Its Influence on the Cyclization Reaction. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (n.d.). Figure 1: Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis.... [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Analytice. (n.d.). 3,3'-Oxybis(ethyleneoxy)bis(propylamine) - Analysis AIR. [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
PubChem. (n.d.). Fatty acids, C18-unsatd., dimers, polymers with 3,3'-(oxybis(2,1-ethanediyloxy))bis(1-propanamine). [Link]
-
Australian Government Department of Health and Aged Care. (2022, February 28). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). [Link]
-
ResearchGate. (n.d.). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. [Link]
-
ResearchGate. (n.d.). Controlled Copolymerization of Acrylonitrile and Ethyl 2-cyanoacrylate under Reversible Addition-Fragmentation Chain Transfer Conditions and Thermal Behavior of the Obtained Copolymers. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
NIST. (n.d.). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. [Link]
-
PubChem. (n.d.). 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
-
Asian Journal of Chemistry. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]
-
Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Toppr. (n.d.). Will you prefer to polymerize acrylonitrile under anionic or cationic conditions. Explain. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. tutorchase.com [tutorchase.com]
- 7. biotage.com [biotage.com]
Purification of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" and removal of side products
Welcome to the dedicated technical support guide for the purification of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this high-purity intermediate. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible purification strategy.
Compound Profile
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a polar aprotic dinitrile, typically synthesized via the base-catalyzed cyanoethylation of diethylene glycol with acrylonitrile.[1][2] Understanding this synthetic route is crucial as it dictates the likely impurity profile of the crude product.
| Property | Value | Source |
| CAS Number | 22397-31-5 | [3][4] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [3][4] |
| Molecular Weight | 212.25 g/mol | [3] |
| Physical State | Liquid | [3] |
| Common Use | Chemical Intermediate | [3] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the primary impurities I should expect in my crude product?
The impurity profile is directly linked to the cyanoethylation reaction.[1] Expect to find:
-
Unreacted Starting Materials: Diethylene glycol and acrylonitrile.
-
Catalyst: Typically a strong base like sodium hydroxide or a basic ion-exchange resin.[5][6]
-
Polymerized Acrylonitrile: A common side-product, often appearing as a viscous oil or solid.
-
Monocyanoethylated Intermediate: 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile, resulting from an incomplete reaction.
-
Nitrile Hydrolysis Products: The corresponding dicarboxylic acid, "Propanoic acid, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-", is a major concern if water is present during synthesis or work-up, especially under basic or acidic conditions at elevated temperatures.[7][8][9]
Q2: My crude product mixture is cloudy and contains solid precipitates. What are they and how do I remove them?
This is a very common observation. The solids are almost certainly one of two things:
-
Inorganic Salts: Formed if you neutralized the basic catalyst with an acid.
-
Polymerized Acrylonitrile: Acrylonitrile is prone to polymerization in the presence of base.
Solution: Begin your work-up with filtration. If the product is highly viscous, dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to facilitate the removal of these insoluble materials before proceeding with any aqueous extraction.
Q3: My product tests acidic (e.g., with pH paper) and shows an unexpected peak in its IR spectrum around 1700-1730 cm⁻¹. What happened?
This is a classic sign of nitrile hydrolysis.[8][10] The nitrile groups (-C≡N) have partially or fully hydrolyzed to carboxylic acid groups (-COOH). This is promoted by the presence of water, catalyst (acid or base), and heat. The peak at 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. This impurity must be removed chemically, as its high boiling point precludes separation by simple distillation. Refer to the Troubleshooting Guide below for a detailed removal protocol.
Q4: Can I purify this compound using distillation at atmospheric pressure?
This is strongly discouraged. The compound's structure suggests a high boiling point (likely well above 200°C). Attempting to distill at atmospheric pressure will likely lead to thermal decomposition before the boiling point is reached.[11] High-vacuum distillation is the mandatory method for the final purification of this compound.[11]
Part 2: In-Depth Troubleshooting & Purification Workflows
This section provides logical workflows for tackling the most challenging separation problems.
Workflow 1: Removal of Acidic Impurities (Carboxylic Acids)
The presence of the dicarboxylic acid byproduct is the most frequent and problematic purification issue. Simple physical methods are ineffective. The solution lies in exploiting the acidic nature of the impurity.
Underlying Principle: A weak base, such as sodium bicarbonate, will selectively react with the strongly acidic carboxylic acid to form a water-soluble carboxylate salt. The desired dinitrile, which is neutral, will remain in the organic phase.[12]
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. sciencemadness.org [sciencemadness.org]
Technical Support Center: Understanding the Degradation of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in Battery Electrolytes
Welcome to the technical support center for researchers and scientists utilizing Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- as an electrolyte additive. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments. My aim is to equip you with the expertise to not only identify issues but also to understand their underlying chemical and electrochemical origins.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and behavior of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in battery electrolytes.
Q1: What is the primary function of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in a lithium-ion battery electrolyte?
A1: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is primarily utilized as a high-voltage electrolyte additive. Its bifunctional nature, containing both nitrile (-C≡N) and ether (C-O-C) groups, is designed to enhance the electrochemical stability of the electrolyte at high operating voltages, typically above 4.2V vs. Li/Li⁺. The nitrile groups are expected to electropolymerize on the cathode surface through oxidative decomposition, forming a stable and ionically conductive cathode electrolyte interphase (CEI).[1][2] This protective layer can suppress further electrolyte degradation and transition metal dissolution from the cathode, thereby improving cycling stability and coulombic efficiency.[3][4] The ether linkages in the molecule's backbone contribute to good salt dissolution and potentially influence ion transport within the electrolyte.
Q2: What are the expected degradation mechanisms of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- at the positive and negative electrodes?
A2: The degradation pathways are distinct at each electrode:
-
At the Cathode (High Voltage): The primary degradation mechanism is oxidative decomposition . The nitrile functional groups are more susceptible to oxidation at high potentials compared to conventional carbonate solvents.[1] This oxidation can lead to the formation of a polymeric CEI. The ether linkages, while generally more stable than carbonates, can also undergo oxidation, potentially leading to chain cleavage and the formation of various oxygenated species.
-
At the Anode (Low Voltage): The dominant degradation mechanism is reductive decomposition . The nitrile groups can be reduced at the anode surface, especially in the absence of a stable solid electrolyte interphase (SEI). This reduction can lead to the formation of lithium amides, imines, and other nitrogen-containing organic species. The ether bonds are generally more stable against reduction compared to the nitrile groups.
Q3: What are the likely degradation products of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-?
A3: The degradation products will vary depending on the electrode and the specific degradation pathway.
-
Cathode-derived (Oxidative):
-
Polymeric species containing nitrogen and oxygen, forming the CEI.
-
Oligomers from the partial polymerization of the molecule.
-
Smaller fragments resulting from the cleavage of the ether linkages, such as aldehydes, carboxylates, and carbonates.
-
Gaseous products like CO₂ and potentially nitrogen-containing gases, although less common.
-
-
Anode-derived (Reductive):
-
Lithium alkylamides (LiNR₂) and lithium imides.
-
Oligomeric or polymeric films on the anode surface.
-
Hydrocarbon gases if the alkyl chains are cleaved.
-
Q4: How does the structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- influence its function and degradation?
A4: The molecule's structure is a key determinant of its performance:
-
Nitrile Groups: These are the primary functional groups responsible for forming a stable CEI at high voltages through electropolymerization.[2]
-
Ether Linkages: The flexible ether backbone enhances the solubility of lithium salts and can improve ionic conductivity. However, these ether bonds can be a point of oxidative attack, potentially leading to molecular fragmentation.
-
Propyl Chains: The length of the alkyl chains influences the physical properties of the additive, such as its viscosity and boiling point.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common experimental issues you might encounter when using Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
| Observed Problem | Potential Cause Related to Additive Degradation | Suggested Troubleshooting Steps & Rationale |
| Rapid Capacity Fading at High Voltages (>4.2V) | Incomplete or unstable CEI formation. The additive may be degrading without forming a passivating layer, leading to continuous electrolyte decomposition. | 1. Optimize Additive Concentration: Vary the concentration of the additive (e.g., 0.5%, 1%, 2% by weight). A suboptimal concentration may not form a complete CEI. 2. Formation Cycling: Implement a specific formation protocol with a few slow cycles at a moderate voltage before cycling at high voltage to allow for gradual CEI formation. 3. Post-mortem Analysis: Analyze the cathode surface using XPS or FTIR to confirm the presence and composition of the CEI. |
| Increased Cell Impedance | Formation of a thick, resistive CEI or SEI. Excessive polymerization of the nitrile groups or the formation of insulating degradation products can hinder ion transport. | 1. Electrochemical Impedance Spectroscopy (EIS): Monitor the evolution of interfacial and charge-transfer resistance over cycling. A significant increase points to a resistive interphase. 2. Reduce Additive Concentration: A lower concentration might form a thinner, more effective CEI. 3. Synergistic Additives: Consider using a co-additive, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), which can help form a more stable and less resistive SEI on the anode. |
| Poor Low-Temperature Performance | Increased viscosity of the electrolyte due to the presence of the additive or its degradation products. | 1. Viscosity Measurement: Measure the viscosity of the electrolyte with the additive at various temperatures. 2. Co-solvent Optimization: Adjust the ratio of co-solvents (e.g., EMC, DEC) to lower the overall viscosity of the electrolyte. 3. Low-Temperature EIS: Perform EIS at low temperatures to isolate the source of the increased impedance (bulk electrolyte vs. interfacial). |
| Gas Evolution (Cell Swelling) | Reductive or oxidative decomposition of the additive leading to the formation of gaseous byproducts (e.g., CO₂, N₂, hydrocarbons). | 1. Gas Chromatography (GC): Analyze the headspace gas of a cycled cell to identify the gaseous degradation products. 2. Isothermal Microcalorimetry: Monitor heat flow during cycling to detect parasitic reactions that may lead to gas evolution. 3. Anode Analysis: Use XPS or FTIR to examine the anode for evidence of reductive degradation of the nitrile groups. |
Part 3: Experimental Protocols & Visualization
To aid in your investigation of the degradation mechanisms of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, detailed experimental protocols and visualizations are provided below.
Protocol 1: Post-mortem Analysis of Electrode Surfaces
This protocol outlines the steps for harvesting electrodes from a cycled cell for surface analysis techniques like XPS and FTIR.
Objective: To identify the chemical composition of the CEI and SEI formed from the degradation of the additive.
Materials:
-
Cycled lithium-ion coin cell.
-
Argon-filled glovebox.
-
High-purity dimethyl carbonate (DMC) for rinsing.
-
XPS and/or FTIR spectrometer.
Procedure:
-
Cell Disassembly: Carefully disassemble the cycled coin cell inside an argon-filled glovebox to prevent atmospheric contamination.
-
Electrode Harvesting: Gently separate the cathode and anode from the separator.
-
Electrode Rinsing: Rinse each electrode with a minimal amount of high-purity DMC to remove residual electrolyte salt. Let the electrodes dry completely inside the glovebox.
-
Sample Mounting: Mount the dried electrodes onto the appropriate sample holders for XPS or FTIR analysis. Ensure the sample is sealed in an airtight container for transfer to the spectrometer to minimize air exposure.
-
Data Acquisition: Acquire XPS and/or FTIR spectra from the electrode surfaces. For XPS, focus on the C 1s, O 1s, N 1s, and F 1s (if applicable) regions. For FTIR, use an ATR setup for surface sensitivity.
Protocol 2: Analysis of Degraded Electrolyte
This protocol describes how to analyze the liquid electrolyte from a cycled cell to identify soluble degradation products.
Objective: To identify soluble molecular fragments resulting from the degradation of the additive.
Materials:
-
Cycled lithium-ion coin cell.
-
Argon-filled glovebox.
-
Gas-tight syringe.
-
GC-MS and/or LC-MS system.
Procedure:
-
Electrolyte Extraction: Inside an argon-filled glovebox, carefully puncture the coin cell casing and extract the liquid electrolyte using a gas-tight syringe.
-
Sample Preparation: Dilute a small aliquot of the extracted electrolyte in a suitable solvent (e.g., acetonitrile for LC-MS, or direct injection for GC-MS if volatile enough).
-
GC-MS Analysis: Inject the sample into the GC-MS to separate and identify volatile degradation products.
-
LC-MS Analysis: Inject the diluted sample into the LC-MS to identify less volatile and more polar degradation products.
Visualizations
Diagram 1: Proposed Oxidative Degradation Pathway at the Cathode
Caption: Oxidative degradation at the cathode.
Diagram 2: Proposed Reductive Degradation Pathway at the Anode
Caption: Reductive degradation at the anode.
Diagram 3: Troubleshooting Workflow for Increased Cell Impedance
Caption: Troubleshooting workflow for increased cell impedance.
References
- Effect of ethylene glycol bis (propionitrile) ether (EGBE)
- Nitrile functionalized silyl ether with dissolved LiTFSI as new electrolyte solvent for lithium-ion b
-
High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. Chemical Science, RSC Publishing. [Link]
-
High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. PubMed Central, National Library of Medicine. [Link]
-
High-Voltage Lithium-Metal Battery Enabled by Ethylene Glycol Bis(Propionitrile) Ether-LiNO 3 Synergetic Additives. ResearchGate. [Link]
-
Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Chemical Science, RSC Publishing. [Link]
-
A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science, RSC Publishing. [Link]
-
A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. PubMed Central, National Library of Medicine. [Link]
-
Research progress on nitrile compounds in high potential electrolytes. 储能科学与技术. [Link]
-
The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. ResearchGate. [Link]
-
High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. ResearchGate. [Link]
-
Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. Bulgarian Chemical Communications. [Link]
-
Electrolyte oxidation pathways in lithium-ion batteries. ChemRxiv. [Link]
-
Identification of Degradation Mechanisms by Post-Mortem Analysis for High Power and High Energy Commercial Li-Ion Cells after Electric Vehicle Aging. MDPI. [Link]
-
Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through C‐Labeling of Electrolyte Components. ResearchGate. [Link]
-
Qualitative Investigation of the Decomposition of Organic Solvent Based Lithium Ion Battery Electrolytes with LC-IT-TOF-MS. PubMed. [Link]
-
Identification of Li-Based Electrolyte Degradation Products Through DEI and ESI High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. PubChem. [Link]
-
High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. Semantic Scholar. [Link]
-
Electrolyte reactivity at the charged Ni-rich cathode interface and degradation in Li-ion. ChemRxiv. [Link]
-
(PDF) Inhibiting degradation of LiCoO2 cathode material by anisotropic strain during delithiation. ResearchGate. [Link]
-
Hydroperoxide-Mediated Degradation of Acetonitrile in the Lithium–Air Battery. ResearchGate. [Link]
-
Effect of CO2 on the Cycleability of Lithium Metal Anode. ResearchGate. [Link]
- 3R Batteries: Resilient, Repairable, and Recyclable Based on Liquid Gallium Electrode. (URL not available)
Sources
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- 2. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Electrochemical Performance of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- Electrolytes
Introduction: This guide serves as a specialized technical resource for researchers and scientists working with electrolytes based on Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5). Given the unique bifunctional nature of this molecule, possessing both ether and nitrile moieties, it presents distinct opportunities and challenges in electrolyte formulation.[1] This document provides in-depth troubleshooting advice and foundational knowledge, drawing upon established principles from both ether and nitrile electrolyte chemistry to address stability issues and guide experimental design.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and expected behavior of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in an electrochemical environment.
Q1: What is Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, and what is its anticipated role in an electrolyte?
A1: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, hereafter referred to as OEDPN, is an organic molecule with the formula C₁₀H₁₆N₂O₃.[1] Its structure features a flexible triethylene glycol diether backbone terminated by two propanenitrile groups. This unique structure suggests two primary functions within an electrolyte:
-
High-Voltage Stability Modifier (via Nitrile Groups): Nitrile compounds are widely recognized for their ability to enhance the oxidative stability of electrolytes, particularly in high-voltage battery systems.[2][3] The terminal nitrile groups in OEDPN are expected to preferentially oxidize on the cathode surface at high potentials, forming a protective, nitrogen-containing Cathode Electrolyte Interphase (CEI).[4][5] This CEI layer can physically block the bulk electrolyte from decomposing, thereby improving cycling stability and longevity.[5]
-
Solvating Agent & Ionic Conductor (via Ether Backbone): The ether chain is known for its ability to dissolve lithium salts and facilitate ion transport. However, ether-based electrolytes are notoriously prone to oxidative decomposition at potentials typically above 4.0 V vs. Li⁺/Li.[6][7]
The core hypothesis is that OEDPN can act as a self-stabilizing solvent or a potent additive where the nitrile functions protect the vulnerable ether backbone at high voltages.
Q2: What are the primary electrochemical stability challenges I should anticipate with OEDPN-based electrolytes?
A2: The main challenges stem from the competing chemical properties of its functional groups:
-
Oxidative Decomposition: While the nitrile groups offer protection, the ether backbone remains susceptible to attack at high potentials. If the CEI formation is slow or imperfect, the ether will decompose, leading to gas generation, impedance growth, and rapid capacity fade.[2]
-
Reductive Instability: Nitrile groups can be unstable on certain anode surfaces, especially lithium metal and some forms of graphite. This can lead to the formation of an unstable Solid Electrolyte Interphase (SEI), continuous electrolyte consumption, and potentially the growth of lithium dendrites.[8]
Q3: How does the mechanism of nitrile-based stabilization actually work?
A3: It was previously thought that nitrile molecules simply adsorbed onto the cathode surface, acting as a physical shield. However, current understanding, supported by density functional theory (DFT) calculations and experimental data, shows that nitriles actively participate in forming the protective layer.[4] They undergo oxidative decomposition before other electrolyte components (like carbonates or ethers), creating a stable, electronically insulating but ionically conductive CEI.[5] This interphase is often rich in inorganic species like LiF and nitrogenous compounds (e.g., Li₃N, LiNₓOᵧ), which are crucial for suppressing further side reactions.[4][5]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide is structured to help you diagnose and resolve specific problems encountered during cell testing.
Issue 1: Rapid capacity fade and low Coulombic efficiency when cycling above 4.2V.
-
Plausible Cause: This is a classic symptom of oxidative decomposition of the electrolyte at the cathode. The protective CEI formed by the OEDPN's nitrile groups may be insufficient to protect its own ether backbone or other co-solvents.
-
Troubleshooting Strategy: The primary approach is to bolster the CEI using synergistic film-forming additives. The goal is to introduce a compound that decomposes at a slightly lower potential than the bulk electrolyte to form a robust primary passivation layer.
-
Recommended Solutions:
-
Introduce a Boron-Based Additive: Additives like Lithium Difluoro(oxalate)borate (LiDFOB) or Lithium Bis(oxalato)borate (LiBOB) are highly effective.[9] LiDFOB, for instance, can increase the oxidation stability of ether-based electrolytes to over 4.3 V.[7] It participates in forming a stable CEI rich in B-O and B-F species, which enhances electrode stability.
-
Utilize Fluorinated Carbonates: A small amount (e.g., 1-5% by weight) of Fluoroethylene Carbonate (FEC) can significantly improve CEI quality. FEC decomposes early to form a dense, uniform, and LiF-rich SEI and CEI, which is highly effective at preventing solvent decomposition.[10]
-
Issue 2: Increasing cell impedance and significant gas generation during cycling.
-
Plausible Cause: Both impedance growth and gassing are direct consequences of continuous electrolyte decomposition. Gas can be generated from the breakdown of organic solvents (producing species like CO₂, C₂H₄), while the decomposition products form resistive layers on the electrodes, hindering ion and electron transfer.[11]
-
Troubleshooting Strategy: Focus on creating a more stable and compact electrode-electrolyte interphase to halt these parasitic reactions.
-
Recommended Solutions:
-
Optimize Additive Concentration: The effect of additives is highly concentration-dependent. Create a matrix of experiments varying the concentration of your chosen film-former (e.g., LiDFOB or FEC) from 0.5% to 2.0% to find the optimal loading that minimizes impedance rise.
-
Degassing Protocol: For pouch cells, gas generation can reduce the stack pressure, leading to poor contact and artificially low capacity.[11] Implement a formation cycle followed by a degassing step before continuing with long-term cycling. A typical formation protocol involves one or two slow C/20 cycles between your desired voltage limits.[11]
-
Issue 3: Poor cycling performance with lithium metal or graphite anodes.
-
Plausible Cause: The nitrile groups of OEDPN may be reductively unstable against low-potential anodes, leading to a poorly formed SEI. The C≡N group can be catalytically reduced by lithium metal, leading to continuous side reactions.[8]
-
Troubleshooting Strategy: The SEI on the anode must be engineered to be compatible with both the anode material and the nitrile-containing electrolyte.
-
Recommended Solutions:
-
Synergistic Anode Stabilizers: Combine OEDPN with additives known to form a robust SEI. Vinylene Carbonate (VC) is a standard choice, but for lithium metal, additives like Lithium Nitrate (LiNO₃) are particularly effective. The combination of LiNO₃ and VC in an ether-based electrolyte has been shown to create a unique organic-inorganic bilayer protection that stabilizes the anode.[6]
-
High-Concentration Electrolyte (HCE) Formulation: Increasing the salt concentration (e.g., >3 M) can fundamentally change the Li⁺ solvation structure.[2][8] In HCEs, most solvent molecules are bound to Li⁺ ions, leaving few "free" molecules to react at the electrode surface. This can significantly improve the stability of both nitrile and ether solvents against both electrodes, though it comes at the cost of increased viscosity and higher cost.[8]
-
Summary of Recommended Additives
| Additive Name | Abbreviation | Primary Function | Typical Concentration | Key Mechanism |
| Lithium Difluoro(oxalate)borate | LiDFOB | Cathode Stabilizer (CEI Former) | 0.5 - 1.5 wt% | Forms a stable, boron-containing CEI, increasing oxidative stability.[4][7] |
| Fluoroethylene Carbonate | FEC | Anode & Cathode Stabilizer | 1 - 5 wt% | Preferentially decomposes to create a dense, LiF-rich SEI/CEI.[10] |
| Vinylene Carbonate | VC | Anode Stabilizer (SEI Former) | 1 - 2 wt% | Polymerizes on the anode to form a stable, polymeric SEI.[6] |
| Lithium Nitrate | LiNO₃ | Li Metal Anode Stabilizer | 0.5 - 2 wt% | Forms a Li₃N-rich SEI on Li metal, suppressing dendrite growth.[6] |
Section 3: Essential Experimental Protocols
To systematically troubleshoot and optimize your OEDPN-based electrolyte, the following standardized protocols are recommended.
Protocol 1: Determining the Electrochemical Stability Window (ESW)
This procedure uses Linear Sweep Voltammetry (LSV) to measure the oxidative stability limit of your electrolyte formulation.
-
Objective: To quantify the voltage at which the electrolyte begins to significantly decompose.
-
Materials & Equipment:
-
Three-electrode cell setup (e.g., Swagelok-type or glass cell).
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode.
-
Counter & Reference Electrodes: Lithium metal foil.
-
Electrolyte: OEDPN-based formulation to be tested.
-
Potentiostat/Galvanostat.
-
-
Methodology:
-
Assemble the three-electrode cell in an argon-filled glovebox.
-
Allow the cell to rest for 1 hour to reach thermal and electrochemical equilibrium.
-
Set the potentiostat to perform a linear sweep voltammetry scan.
-
Scan from the Open Circuit Voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The onset potential of sharp, continuous current increase is defined as the oxidative stability limit.
-
Compare the ESW of your baseline OEDPN electrolyte with formulations containing the additives recommended above.
-
Protocol 2: Evaluating Cell Performance with Additives
This protocol uses standard coin cells to assess the practical impact of additives on cycling performance.
-
Objective: To measure capacity retention, Coulombic efficiency, and impedance growth in a full-cell configuration.
-
Materials & Equipment:
-
CR2032 coin cell components (casings, spacers, springs).
-
Cathode: High-voltage material of interest (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NCM811).
-
Anode: Lithium metal or graphite.
-
Separator: Microporous polyolefin membrane (e.g., Celgard 2325).
-
Electrolyte: Formulations from Protocol 1.
-
Battery cycler, Electrochemical Impedance Spectroscopy (EIS) analyzer.
-
-
Methodology:
-
Prepare electrodes and dry them thoroughly under vacuum.
-
Assemble coin cells in an argon-filled glovebox, ensuring consistent electrolyte volume (e.g., 20 µL).
-
Formation Cycles: Cycle the cells at a low rate (e.g., C/20) for 1-2 cycles in the desired voltage window. This is critical for forming the initial SEI and CEI.[11]
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate performance under load.
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2 or 1C) for an extended number of cycles (>100) to assess capacity retention and efficiency stability.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the cell's impedance before cycling, after formation, and at regular intervals during long-term cycling to monitor the growth of resistive interphase layers.
-
Section 4: Visualization of Key Concepts
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing electrochemical stability issues with OEDPN electrolytes.
Sources
- 1. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
- 3. A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cyanoethylation of Diethylene Glycol
Welcome to the technical support center for the cyanoethylation of diethylene glycol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cyanoethylation of diethylene glycol, offering step-by-step solutions grounded in chemical principles.
Question 1: My reaction yield of bis(2-cyanoethyl) ether is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield in this reaction is a frequent issue and can stem from several factors. Let's break down the potential culprits and how to address them systematically.
A. Incomplete Reaction:
-
Insufficient Catalyst: The cyanoethylation of alcohols is typically a base-catalyzed Michael addition.[1][2] If the catalyst concentration is too low, the reaction will be slow and may not go to completion within the allotted time.
-
Solution: Ensure you are using an appropriate amount of a suitable base catalyst. Common catalysts include sodium hydroxide, potassium hydroxide, or quaternary ammonium hydroxides.[3] A typical starting point is 1-5 mol% relative to the diethylene glycol.
-
-
Suboptimal Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is crucial.[1] Too low a temperature will decrease the reaction rate, while excessively high temperatures can promote side reactions.
-
Solution: The reaction is often carried out at moderately elevated temperatures, for instance, between 40-60°C, to ensure a reasonable reaction rate without favoring byproduct formation.[3]
-
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material (diethylene glycol) is consumed.
-
B. Competing Side Reactions:
The most significant contributors to low yield are often side reactions. Here are the primary ones to consider:
-
Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize, especially in the presence of base catalysts and at elevated temperatures.[1][4] This consumes your reactant and can make product purification difficult.
-
Solution:
-
Control Temperature: Carefully control the reaction temperature. The use of a cooling bath may be necessary, especially during the initial exothermic phase of the reaction.[1]
-
Slow Addition of Acrylonitrile: Add the acrylonitrile dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of acrylonitrile low, minimizing polymerization.
-
Use of Inhibitors: While not always necessary for lab-scale reactions, small amounts of polymerization inhibitors can be added to the acrylonitrile.
-
-
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile groups of your product, bis(2-cyanoethyl) ether, can be hydrolyzed to form carboxylic acids, especially under basic conditions at higher temperatures.[5][6][7][8]
-
Solution:
-
Use Anhydrous Reagents: Ensure your diethylene glycol and any solvents are dry.
-
Control Temperature and Reaction Time: Avoid prolonged reaction times at high temperatures.
-
Neutralization: After the reaction is complete, neutralize the basic catalyst to prevent further hydrolysis during workup and purification.[3]
-
-
-
Formation of Monocyanoethylated Product: The reaction proceeds in two steps: first, the formation of the monocyanoethylated diethylene glycol, and then the second cyanoethylation to form the desired bis-adduct. If the reaction is stopped prematurely or if there is an insufficient amount of acrylonitrile, you may isolate a significant amount of the mono-adduct.[9]
-
Solution:
-
Stoichiometry: Use a stoichiometric excess of acrylonitrile (e.g., 2.1 to 2.5 equivalents) to drive the reaction towards the formation of the bis(2-cyanoethyl) ether.[9]
-
Reaction Monitoring: As mentioned, monitor the reaction to ensure the disappearance of the mono-adduct intermediate.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing a significant amount of a water-soluble byproduct that is difficult to separate from my desired bis(2-cyanoethyl) ether. What could this be and how can I remove it?
Answer:
The most likely water-soluble byproduct is the partially hydrolyzed product, where one or both of the nitrile groups have been converted to a carboxylic acid. Another possibility, if there is significant water present, is the formation of 3-hydroxypropionitrile from the reaction of acrylonitrile with water.
Identification:
-
FT-IR Spectroscopy: Look for a broad O-H stretch around 3000-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹ characteristic of a carboxylic acid.
-
NMR Spectroscopy: In ¹H NMR, you may see a broad singlet for the carboxylic acid proton. In ¹³C NMR, a peak in the 170-180 ppm range would indicate a carbonyl carbon.
Removal Strategies:
-
Acid-Base Extraction: Since your desired product, bis(2-cyanoethyl) ether, is neutral and the byproduct is acidic, an acid-base extraction is a highly effective purification method.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic byproduct will be deprotonated and move into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography: If extraction is not sufficient, column chromatography on silica gel can be used. The more polar acidic byproduct will have a lower Rf value and will elute later than the desired, less polar ether.
Prevention:
As discussed in the previous question, preventing the formation of this byproduct in the first place is the best strategy. This involves using anhydrous conditions and promptly neutralizing the reaction mixture upon completion.[3]
Question 3: My reaction mixture becomes very viscous and difficult to stir, and upon workup, I isolate a solid polymer. What is happening and how can I prevent it?
Answer:
This is a classic sign of acrylonitrile polymerization.[1][4] Acrylonitrile is a monomer that readily undergoes free-radical or anionic polymerization, and the basic conditions of the cyanoethylation reaction can initiate this process.[4]
Mechanism of Anionic Polymerization of Acrylonitrile:
Caption: Anionic polymerization of acrylonitrile.
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. The polymerization is highly exothermic, and once it starts, it can lead to a runaway reaction. Use an ice bath to maintain the desired temperature, especially during the addition of acrylonitrile.[1]
-
Slow Reagent Addition: Add the acrylonitrile dropwise to the diethylene glycol and catalyst mixture. This maintains a low concentration of the monomer at any given time, disfavoring polymerization.
-
Use of a Solvent: While the reaction can be run neat, using an inert solvent can help to dissipate heat and control the reaction temperature more effectively.[1] Dioxane or benzene have been used historically, though safer alternatives should be considered.[3]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized hotspots where polymerization can initiate.
II. Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the cyanoethylation of diethylene glycol?
The cyanoethylation of diethylene glycol is a classic example of a Michael addition (or conjugate addition) reaction.[1][10] The reaction is base-catalyzed.
The mechanism proceeds in the following steps:
-
Deprotonation: The base catalyst (B⁻) removes a proton from one of the hydroxyl groups of diethylene glycol to form an alkoxide ion. This alkoxide is a much stronger nucleophile than the neutral alcohol.
-
Nucleophilic Attack: The newly formed alkoxide attacks the β-carbon of acrylonitrile. The nitrile group is strongly electron-withdrawing, making the β-carbon electrophilic.[2]
-
Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction mixture (e.g., another molecule of diethylene glycol or trace water) to give the monocyanoethylated product.
-
Second Cyanoethylation: The process repeats on the remaining hydroxyl group to yield the final product, bis(2-cyanoethyl) ether.
Reaction Mechanism Diagram:
Caption: Mechanism of diethylene glycol cyanoethylation.
Why is a base catalyst required for this reaction?
A base catalyst is essential because alcohols, like diethylene glycol, are relatively weak nucleophiles. The base deprotonates the alcohol to form a much more nucleophilic alkoxide ion. This significantly increases the rate of the Michael addition to the electron-deficient double bond of acrylonitrile.[2]
What are the key safety considerations when performing this reaction?
-
Acrylonitrile: Acrylonitrile is toxic, flammable, and a potential carcinogen.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethylene Glycol: While less hazardous than acrylonitrile, diethylene glycol is toxic if ingested.[12]
-
Base Catalysts: Strong bases like sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
Exothermic Reaction: The reaction can be exothermic. Be prepared to cool the reaction mixture to maintain control over the temperature.[1]
Can I use an acid catalyst for this reaction?
While some cyanoethylations of amines can be acid-catalyzed, the reaction with alcohols generally requires a base catalyst.[1][2] Acid catalysis would likely lead to undesired side reactions, such as the hydration of acrylonitrile or polymerization.
III. Experimental Protocols
Standard Protocol for the Synthesis of Bis(2-cyanoethyl) Ether
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Materials:
-
Diethylene glycol
-
Acrylonitrile
-
Sodium hydroxide (or other suitable base catalyst)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add diethylene glycol.
-
Catalyst Addition: Add the base catalyst (e.g., a small pellet of NaOH) to the diethylene glycol and stir until dissolved.
-
Temperature Control: Place the flask in a water bath to maintain a temperature of 40-50°C.
-
Acrylonitrile Addition: Slowly add acrylonitrile (2.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 60°C.
-
Reaction Monitoring: Stir the reaction mixture at 40-50°C and monitor its progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a small amount of dilute acid (e.g., 1M HCl) until the pH is neutral.
-
Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude bis(2-cyanoethyl) ether can be purified by vacuum distillation.[3]
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio (DEG:ACN) | 1 : 2.1 - 2.5 | Excess acrylonitrile drives the reaction to the bis-adduct.[9] |
| Catalyst | NaOH, KOH, Quaternary Ammonium Hydroxides | Strong bases are effective for alcohol cyanoethylation.[3] |
| Catalyst Loading | 1-5 mol% (relative to DEG) | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Temperature | 40-60°C | Balances reaction rate and minimization of side reactions like polymerization.[3] |
| Solvent | Neat or inert solvent (e.g., dioxane) | A solvent can aid in temperature control.[1] |
| Workup | Neutralization followed by extraction | Removes the catalyst and separates the product from water-soluble impurities.[3] |
IV. References
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.
-
US2382036A - Bis(2-cyanoethyl) ether and process for making same. (1945). Google Patents. Retrieved from
-
Zilkha, A., & Feit, B. A. (1959). Polymerization of acrylonitrile by use of potassium alkoxides. Journal of Polymer Science, 35(129), 251-264.
-
EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols. (1990). Google Patents. Retrieved from
-
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (2016). Glen Research. Retrieved from [Link]
-
Rajasekaran, A., & Thampi, P. P. (2006). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 18(1), 1-12.
-
Marraffa, J. M., et al. (2007). Diethylene glycol poisoning. Clinical Toxicology, 45(6), 627-635.
-
Acrylonitrile. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. asianpubs.org [asianpubs.org]
- 3. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 12. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- for Advanced Battery Applications
Welcome to the technical support center for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a key component for next-generation battery technologies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter, ensuring the scientific integrity and success of your projects.
Introduction to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in Battery Systems
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Ethylene glycol bis(propionitrile) ether (EGBE), is a promising electrolyte additive in lithium-ion batteries. Its primary function is to enhance the formation of a stable Solid Electrolyte Interphase (SEI) on both the anode and cathode surfaces. This protective layer is crucial for improving cycling stability, rate capability, and overall battery longevity, particularly under high-voltage conditions.[1][2] However, the performance of EGBE is highly dependent on its purity. Impurities, whether from synthesis byproducts or degradation, can significantly compromise battery performance and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in a lithium-ion battery?
A1: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- acts as a film-forming additive in the electrolyte.[1][2] It preferentially oxidizes on the cathode surface and reduces on the anode surface to create a stable and robust SEI layer.[1][2] This protective film suppresses the continuous decomposition of the electrolyte, minimizes the dissolution of transition metal ions from the cathode, and ultimately enhances the cycling performance and lifespan of the battery, especially at high operating voltages.[1]
Q2: What are the common impurities I should be aware of when using this compound?
A2: Common impurities can be broadly categorized into two types:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. A known synthesis route involves the reaction of ethylene glycol and acrylonitrile in the presence of a base catalyst.[3] Potential impurities from this process include:
-
Residual Ethylene Glycol
-
Residual Acrylonitrile
-
Hydrolysis products of the nitrile groups, forming amides or carboxylic acids, especially if a strong base catalyst is used.[3]
-
-
Storage and Handling Impurities:
Q3: How can I detect impurities in my Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities such as residual starting materials and some degradation byproducts.[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile organic impurities, including hydrolysis products.[6][7]
-
Karl Fischer Titration: The standard method for accurately determining water content.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify trace metallic impurities, which can be introduced during synthesis or from storage containers.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Symptoms:
-
A significant drop in battery capacity within the first 50-100 cycles.
-
Coulombic efficiency is consistently below 99.5%.
Potential Causes and Troubleshooting Steps:
Caption: Troubleshooting workflow for rapid capacity fading.
Causality Explanation:
-
Water Contamination: Water reacts with the LiPF6 salt in the electrolyte to form hydrofluoric acid (HF). HF attacks the electrode materials and the SEI, leading to continuous electrolyte decomposition, loss of active lithium, and rapid capacity fade.[4][5]
-
Unreacted Starting Materials:
-
Acrylonitrile: This is an electrochemically active molecule that can undergo unwanted polymerization or reduction reactions on the anode surface, leading to a thick, unstable SEI and consuming lithium ions, which reduces the coulombic efficiency.
-
Ethylene Glycol: The hydroxyl groups in ethylene glycol are highly reactive towards the lithium metal anode and can also be oxidized on the cathode, leading to gas generation and a compromised SEI layer.
-
-
Hydrolysis Products: Amide and carboxylic acid impurities can react with electrode surfaces and interfere with the desired SEI formation, creating a less protective and higher impedance film.
Issue 2: Increased Cell Impedance and Poor Rate Capability
Symptoms:
-
The battery shows high internal resistance, especially after several cycles.
-
The battery's capacity is significantly lower at higher charge/discharge rates (e.g., >1C).
Potential Causes and Troubleshooting Steps:
Caption: Troubleshooting workflow for increased cell impedance.
Causality Explanation:
-
Thick, Non-uniform SEI: Impurities can lead to the formation of a thick and resistive SEI layer. This increases the charge transfer resistance at the electrode-electrolyte interface, thereby increasing the overall cell impedance and hindering lithium-ion diffusion, which is particularly noticeable at high C-rates.
-
Metallic Impurities: Transition metal impurities like iron, copper, and nickel can deposit on the anode surface during cycling.[8] These metallic deposits can act as catalysts for continuous electrolyte decomposition, leading to a thicker SEI and can also create micro-short circuits, which increase self-discharge and reduce battery safety.[8]
Experimental Protocols
Protocol 1: Quantification of Water Content by Karl Fischer Titration
-
Apparatus: Volumetric or coulometric Karl Fischer titrator.
-
Sample Preparation: In an argon-filled glovebox, accurately weigh a specific amount of the Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- or the final electrolyte into a dry titration vessel.
-
Titration: Start the titration according to the instrument's manual. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content in parts per million (ppm).
-
Validation: Run a standard with a known water content to verify the accuracy of the titrator.
Protocol 2: Impurity Profiling by GC-MS
-
Sample Preparation: Prepare a dilute solution of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in a high-purity solvent (e.g., dichloromethane or acetonitrile).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by creating a calibration curve with known standards.
Data Summary
| Impurity Type | Potential Source | Impact on Battery Performance | Recommended Analytical Technique |
| Water | Ambient exposure, impure solvents | SEI degradation, HF formation, capacity loss, increased impedance | Karl Fischer Titration |
| Ethylene Glycol | Synthesis | Unstable SEI, gas generation, capacity fade | GC-MS |
| Acrylonitrile | Synthesis | Unstable SEI, lithium consumption, low coulombic efficiency | GC-MS |
| Hydrolysis Products | Synthesis, degradation | Increased impedance, poor rate capability | HPLC |
| Metallic Impurities | Synthesis, storage | Catalytic electrolyte decomposition, micro-short circuits, safety hazards | ICP-MS |
References
-
ResearchGate. "Effect of ethylene glycol bis (propionitrile) ether (EGBE) on the performance and interfacial chemistry of lithium-rich layered oxide cathode." Available at: [Link]
-
National Center for Biotechnology Information. "High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives." Available at: [Link]
-
International Journal of Electrochemical Science. "Ethylene Glycol Bis(Propionitrile) Ether as an Additive for SEI Film Formation in Lithium-Ion Batteries." Available at: [Link]
- Google Patents. "CN106146344A - The preparation method of ethylene glycol bis (propionitrile) ether.
-
RSC Publishing. "High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives." Available at: [Link]
-
Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Available at: [Link]
-
PubChem. "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-." Available at: [Link]
-
ResearchGate. "Effect on water consumption by metallic impurities into electrolyte of lead-acid batteries." Available at: [Link]
-
RSC Publishing. "Impact of impurities on water electrolysis: a review." Available at: [Link]
-
National Center for Biotechnology Information. "Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations." Available at: [Link]
-
RSC Publishing. "Synthesis of bis(ether nitrile)s and bis(ether acid)s from simple aromatic diols bymeta-fluoro displacement from 3-fluorobenzonitrile." Available at: [Link]
-
BioPharm International. "Analytical Strategies for Monitoring Residual Impurities." Available at: [Link]
-
MDPI. "Review of Achieved Purities after Li-ion Batteries Hydrometallurgical Treatment and Impurities Effects on the Cathode Performance." Available at: [Link]
-
Agilent. "Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation." Available at: [Link]
-
Perfumer & Flavorist. "Advances in the Chemistry of Nitriles and Amides." Available at: [Link]
-
MDPI. "Influence of Water on Aging Phenomena of Calendric Stored and Cycled Li-Ion Batteries." Available at: [Link]
- Google Patents. "CN109369423B - Preparation method of 3-ethoxy propylamine.
-
Semco University. "Effects of Different Impurities on the Self-Discharge of Lithium Batteries." Available at: [Link]
-
ResearchGate. "Effect of Water Impurities on Thermal Degradation of Lithium-Ion Batteries Using Online Electrochemical Mass Spectrometry." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. CN106146344A - The preparation method of ethylene glycol bis (propionitrile) ether - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Enhancing Ionic Conductivity with Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Welcome to the technical support center for researchers and professionals utilizing "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-," commonly known in the field as DENE (Diethylene glycol bis(propionitrile) ether), to enhance the ionic conductivity of electrolytes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work.
Introduction to DENE in Electrolyte Formulation
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DENE) is a unique ether-nitrile compound that has garnered significant interest as a functional electrolyte additive.[1][2] Its molecular structure, featuring both polar nitrile groups and flexible ether linkages, imparts a high dielectric constant and good lithium salt solvation capabilities. These properties can lead to enhanced ionic conductivity and the formation of a stable solid electrolyte interphase (SEI) on anodes, as well as a protective cathode-electrolyte interphase (CEI), particularly in high-voltage lithium-ion battery systems.[2][3][4] However, like any advanced material, its application is not without challenges. This guide will address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DENE in an electrolyte formulation?
A1: DENE primarily acts as a multi-functional additive. Its main roles are:
-
Ionic Conductivity Enhancer: The high polarity of the nitrile groups helps to dissolve and dissociate lithium salts, increasing the concentration of mobile charge carriers.
-
SEI and CEI Former: DENE can be electrochemically reduced at the anode and oxidized at the cathode to form a stable and protective interface.[2][3][4] This is crucial for preventing continuous electrolyte decomposition and improving cycling stability.
-
Electrochemical Stability Window Widener: The presence of DENE can expand the voltage range at which the electrolyte remains stable, which is particularly beneficial for high-voltage cathode materials.[5]
Q2: What are the typical concentrations of DENE used in an electrolyte?
A2: The optimal concentration of DENE is application-specific and depends on the base electrolyte, electrode materials, and desired performance characteristics. Generally, it is used as an additive in concentrations ranging from 0.5% to 5% by volume. Exceeding the optimal concentration can lead to increased viscosity and may negatively impact rate capability.
Q3: Is DENE compatible with all types of lithium salts and cathode materials?
A3: DENE has shown good compatibility with common lithium salts like LiPF6 and LiTFSI.[6] It has also been successfully used with high-voltage cathodes such as LiNi0.8Co0.1Mn0.1O2 (NCM811).[2][4] However, extensive testing is always recommended when pairing with new materials to ensure the absence of detrimental side reactions.
Troubleshooting Guide
This section addresses specific problems that researchers may encounter during their experiments with DENE-containing electrolytes.
Problem 1: Low Ionic Conductivity Despite DENE Addition
Symptoms:
-
Lower than expected ionic conductivity values from electrochemical impedance spectroscopy (EIS).
-
Poor rate capability of the assembled cell.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Impurity of DENE | Commercially available DENE may contain impurities such as water or residual reactants from its synthesis that can interfere with ion transport.[7] | Purify the DENE before use. A recommended protocol is provided in the "Experimental Protocols" section. |
| Suboptimal Concentration | While DENE can enhance conductivity, an excessively high concentration can increase the electrolyte viscosity, thereby hindering ion mobility.[8][9] | Systematically vary the DENE concentration (e.g., 0.5%, 1%, 2%, 5% by volume) to find the optimal balance between salt dissociation and viscosity. |
| Poor Lithium Salt Dissociation | The choice of lithium salt and its interaction with the base solvent and DENE can affect the overall ionic conductivity. | Consider co-solvents or other additives that can further promote salt dissociation. For instance, fluoroethylene carbonate (FEC) can act synergistically with nitrile additives.[10] |
Problem 2: Poor Cycling Stability and Capacity Fade
Symptoms:
-
Rapid decrease in discharge capacity over cycling.
-
Low coulombic efficiency.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Unstable SEI Formation | While DENE is an SEI former, its effectiveness can be influenced by the presence of impurities, especially water, which can lead to the formation of an unstable and resistive SEI.[11] | Ensure all electrolyte components, including DENE and the base solvent, are rigorously dried. The water content should be minimized to ppm levels. |
| Incompatibility with Anode | Nitrile-based compounds can sometimes exhibit poor compatibility with lithium metal anodes, leading to continuous side reactions.[12] | Consider using a co-additive like LiNO3, which is known to form a protective layer on lithium metal. The synergistic effect of DENE and LiNO3 has been reported to be beneficial.[3] |
| Electrolyte Decomposition at High Voltage | Even with DENE, prolonged cycling at high voltages can lead to gradual electrolyte decomposition. | Optimize the upper cutoff voltage. Additionally, incorporating other additives known for high-voltage stability, such as FEC, can create a more robust electrolyte system.[13] |
Problem 3: Thermal Instability and Safety Concerns
Symptoms:
-
Gas evolution at elevated temperatures.
-
Cell swelling.
-
Signs of thermal runaway in extreme cases.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Reaction with LiPF6 at Elevated Temperatures | LiPF6 is known to thermally decompose, especially in the presence of trace amounts of water, generating reactive species like PF5 and HF.[1][3][7][14] These can then react with the ether and nitrile functionalities of DENE. | Use highly stable lithium salts such as LiTFSI or LiFSI, which have higher thermal decomposition temperatures.[6] Ensure the electrolyte is prepared in a dry environment to minimize water content. |
| Exothermic Reactions with Electrode Materials | At elevated temperatures, the electrolyte can undergo exothermic reactions with highly reactive charged electrode materials. | Incorporate flame retardant additives into the electrolyte formulation. However, be aware that these can sometimes negatively impact electrochemical performance.[13] |
Experimental Protocols
Protocol 1: Purification of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DENE)
Objective: To remove impurities, particularly water and protic species, from commercially available DENE for use in high-performance electrolytes.
Materials:
-
Commercial grade DENE
-
Activated molecular sieves (3Å or 4Å, baked at >200°C under vacuum for at least 24 hours)
-
Anhydrous calcium hydride (CaH2)
-
Vacuum distillation apparatus
-
Inert atmosphere glovebox
Procedure:
-
Pre-drying: In a round-bottom flask, add the commercial DENE and activated molecular sieves (approximately 10% w/v). Stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours at room temperature.
-
Chemical Drying: Decant the pre-dried DENE into a clean, dry flask containing anhydrous CaH2 (approximately 5% w/v). Stir for another 24 hours. The CaH2 will react with any remaining water and protic impurities.
-
Vacuum Distillation: Assemble the vacuum distillation apparatus. Carefully transfer the DENE from the CaH2 treatment to the distillation flask.
-
Distillation: Heat the flask gently while applying a vacuum. Collect the fraction that distills at the appropriate boiling point under the applied pressure.
-
Storage: Transfer the purified DENE into a clean, dry storage vessel inside an inert atmosphere glovebox. Store over freshly activated molecular sieves.
Protocol 2: Electrochemical Characterization of DENE-containing Electrolytes
Objective: To evaluate the impact of DENE on the electrochemical performance of a lithium-ion cell.
Materials:
-
Purified DENE
-
Base electrolyte (e.g., 1 M LiPF6 in ethylene carbonate/diethyl carbonate (EC/DEC, 1:1 v/v))
-
Working electrode (e.g., graphite anode)
-
Counter and reference electrode (lithium metal)
-
Cell components (separator, casing, etc.)
-
Potentiostat/galvanostat with impedance spectroscopy capabilities
Procedure:
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare a series of electrolytes with varying concentrations of DENE (e.g., 0%, 0.5%, 1%, 2%, 5% by volume) in the base electrolyte.
-
Cell Assembly: Assemble coin cells or Swagelok-type cells using the prepared electrolytes, working electrode, and counter/reference electrode.
-
Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical stability window of the electrolytes and to observe any reduction/oxidation peaks associated with SEI/CEI formation.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the ionic conductivity of the different electrolyte formulations. Also, perform EIS on the assembled cells before and after cycling to monitor changes in interfacial resistance.
-
Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability.
Data Presentation
Table 1: Effect of DENE Concentration on Ionic Conductivity (Illustrative Data)
| DENE Concentration (vol%) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| 0 | 8.5 | 2.8 |
| 0.5 | 9.2 | 2.9 |
| 1.0 | 9.8 | 3.1 |
| 2.0 | 10.1 | 3.5 |
| 5.0 | 9.5 | 4.2 |
Note: This is illustrative data. Actual values will depend on the specific base electrolyte and temperature.[8][9][15]
Visualizations
Diagram 1: Proposed Mechanism of DENE in a Lithium-Ion Battery
Caption: DENE's multifunctional role in enhancing Li+ transport and forming protective interfacial layers.
Diagram 2: Troubleshooting Flowchart for Low Ionic Conductivity
Caption: A step-by-step guide to diagnosing low ionic conductivity issues.
References
- Campion, C. L., Li, W., & Lucht, B. L. (2005). Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy. RSC Advances.
- Kawa, H. (2005).
- Scilit. (n.d.).
- Campion, C. L., Li, W., & Lucht, B. L. (2005). Thermal decomposition of LiPF 6-based electrolytes for lithium-ion batteries. Journal of the Electrochemical Society, 152(12), A2327.
- Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich c
- (n.d.). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes.
- (n.d.). An analysis of the thermal decomposition reactions of organic electrolytes used in lithium-ion batteries.
- Multifunctional Nitrile Additives for Inducing Pseudo- Concentration Gel-Polymer Electrolyte. (n.d.). OSTI.GOV.
- Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608. Washington, DC: U.S.
- Pan, C.-J., et al. (2025). Synergistic LiNO₃/FEC Modification to Nonflammable LiOTf-TMP Electrolyte for Durable LithiumMetal Batteries.
- (n.d.). Effect of water content of ethylene glycol as electrolyte for synthesis of ordered titania nanotubes.
- Wang, M., et al. (2022).
- (n.d.). Investigation of lithium ion battery electrolytes containing flame retardants in combination with the film forming electrolyte additives vinylene carbonate, vinyl ethylene carbonate and fluoroethylene carbonate.
- (n.d.). Nitrile functionalized silyl ether with dissolved LiTFSI as new electrolyte solvent for lithium-ion batteries.
- (n.d.). Non‐Fluorinated Ethers to Mitigate Electrode Surface Reactivity in High‐Voltage NCM811‐Li Batteries.
- Solvation behavior of carbonate-based electrolytes in sodium ion b
- Salt Effects on Ionic Conductivity Mechanisms in Ethylene Carbonate Electrolytes: Interplay of Viscosity and Ion-ion Relax
- (n.d.). Effect of ethylene carbonate concentration on the conductivity of carbonate-based electrolytes with LiPF 6 for Li-ion batteries.
- Mindemark, J., et al. (2022). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. PMC.
Sources
- 1. scilit.com [scilit.com]
- 2. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. "Thermal decomposition of LiPF 6-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Salt Effects on Ionic Conductivity Mechanisms in Ethylene Carbonate Electrolytes: Interplay of Viscosity and Ion-ion Relaxations [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Battery Performance with Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Welcome to the technical support center for the novel battery electrolyte additive, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this additive to mitigate gassing and enhance the stability of lithium-ion batteries. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the application and function of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Q1: What is the primary function of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in a lithium-ion battery?
A1: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is primarily utilized as an electrolyte additive to suppress gas generation within the battery cell. Gassing is a common issue that can lead to reduced battery capacity, increased internal pressure, and in severe cases, thermal runaway[1][2]. This additive helps to form a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interface (CEI), which mitigates the decomposition of the electrolyte, a primary cause of gassing[3].
Q2: How does this additive prevent gassing?
A2: The molecule contains both nitrile and ether functional groups. Nitrile groups are known to have high ionic conductivity and contribute to the formation of a stable SEI layer. It is believed that nitrile-based additives undergo oxidative decomposition at high voltages to create a protective film on the cathode surface, preventing further electrolyte degradation. A structurally similar compound, Ethylene Glycol Bis(Propionitrile) Ether (DENE), has been shown to promote the formation of a thin and uniform SEI layer, leading to improved stability and reduced irreversible capacity[4].
Q3: What is the recommended concentration of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in the electrolyte?
A3: While the optimal concentration can depend on the specific cell chemistry, a good starting point for similar additives like DENE is around 1% by weight in the electrolyte[4]. It is recommended to perform a concentration optimization study for your specific system to achieve the best performance.
Q4: Is this additive compatible with standard lithium-ion battery electrode materials?
A4: Nitrile-based additives generally show good compatibility with common cathode materials like lithium cobalt oxide (LCO), nickel manganese cobalt oxide (NMC), and anodes such as graphite. For instance, studies on other nitrile additives have demonstrated improved performance with NMC/graphite cells, particularly at higher voltages[5]. However, compatibility should always be verified for your specific electrode materials through electrochemical testing.
Q5: What are the safety considerations when handling this additive?
A5: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a chemical that can cause severe skin burns and eye damage[6]. It is imperative to handle this substance in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS)[7].
II. Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during your experiments with Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Guide 1: Excessive Gassing or Cell Swelling Despite Additive Use
Issue: You are observing significant gas generation, leading to cell swelling or bulging, even after incorporating the additive into your electrolyte.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Suboptimal Additive Concentration | The concentration of the additive may be too low to form a complete protective layer or too high, leading to detrimental side reactions. | 1. Prepare a series of electrolytes with varying concentrations of the additive (e.g., 0.5%, 1%, 1.5%, 2% by weight). 2. Assemble and test cells with each concentration under the same conditions. 3. Monitor for gas generation (e.g., through in-situ volume measurements or post-cycling analysis). 4. Select the concentration that demonstrates the least amount of gassing while maintaining good electrochemical performance. |
| Moisture Contamination | The presence of water in the electrolyte can lead to the hydrolysis of the LiPF6 salt, generating HF, which in turn catalyzes further electrolyte decomposition and gas production. | 1. Ensure all components (solvents, salt, and additive) are thoroughly dried before electrolyte preparation. 2. Prepare the electrolyte in an argon-filled glovebox with low moisture content (<1 ppm). 3. Store the prepared electrolyte over molecular sieves to remove any residual moisture. |
| High Operating Voltage | Pushing the cell to excessively high voltages can cause the oxidative decomposition of even a stabilized electrolyte. | 1. Verify the electrochemical stability window of your baseline electrolyte with and without the additive using linear sweep voltammetry (LSV). 2. Cycle the cells within the determined stable voltage range. 3. If high voltage operation is necessary, consider co-additives known to enhance high-voltage stability. |
| Incomplete SEI/CEI Formation | The initial formation cycles may not have been sufficient to form a robust and passivating SEI and CEI. | 1. Implement a formation protocol with a low C-rate (e.g., C/20) for the first few cycles. 2. Consider adding a formation-specific additive, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), in conjunction with the nitrile additive to promote a more stable initial SEI[5]. |
Logical Flow for Troubleshooting Excessive Gassing:
Caption: Troubleshooting workflow for excessive gassing.
Guide 2: Rapid Capacity Fade or Poor Cycling Stability
Issue: The battery exhibits a rapid decline in capacity or poor cycling stability after the introduction of the additive.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Anode Incompatibility | While generally compatible with graphite, the specific surface chemistry of your anode might interact negatively with the additive or its decomposition products, leading to a non-uniform or unstable SEI. | 1. Characterize the anode surface post-cycling using techniques like SEM and XPS to observe the morphology and composition of the SEI. 2. A study on the similar DENE additive showed it promoted a smooth and dense SEI on graphite[4]. Compare your findings to this baseline. 3. If the SEI is non-uniform or excessively thick, consider adjusting the additive concentration or using a co-additive. |
| Increased Interfacial Impedance | The formed SEI/CEI, while preventing gassing, might have high ionic resistance, impeding lithium-ion transport and leading to poor rate capability and capacity fade. | 1. Perform Electrochemical Impedance Spectroscopy (EIS) at various cycle intervals to monitor the growth of interfacial resistance. 2. If a significant increase in impedance is observed, this suggests a resistive SEI/CEI. 3. Experiment with co-additives that are known to reduce interfacial impedance. |
| Additive Decomposition | Over time and multiple cycles, the additive itself may degrade, leading to a loss of its protective function and the accumulation of resistive byproducts. | 1. Analyze the electrolyte composition post-cycling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products of the additive. 2. Understanding the degradation pathway can help in designing strategies to mitigate it, such as using scavengers for specific reactive species. |
Experimental Workflow for Investigating Capacity Fade:
Caption: Experimental workflow for diagnosing capacity fade.
III. References
-
Understanding Gassing in Lithium-Ion Batteries: Causes, Effects, and Management. (n.d.). Retrieved from
-
The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. (2015). Journal of The Electrochemical Society, 162(3), A437-A447. Retrieved from [Link]
-
Battery Safety: What is Off-Gassing and Why Does it Occur? (2024). GVZ Components. Retrieved from
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. (n.d.). PubChem. Retrieved from [Link]
-
Ethylene Glycol Bis(Propionitrile) Ether as an Additive for SEI Film Formation in Lithium-Ion Batteries. (2020). International Journal of Electrochemical Science, 15, 4722-4731. Retrieved from [Link]
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- Safety and Hazards. (n.d.). PubChem. Retrieved from [Link]
-
Ethylene Glycol Bis(Propionitrile) Ether as an Additive for SEI Film Formation in Lithium-Ion Batteries. (2020). Int. J. Electrochem. Sci., 15, 4722-4731. Retrieved from
-
Insight into the Gassing Problem of Li-ion Battery. (2014). Frontiers in Energy Research, 2, 60. Retrieved from [Link]
-
Safety Data Sheet for a related compound. (n.d.). 3M. Retrieved from
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- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Insight into the Gassing Problem of Li-ion Battery [frontiersin.org]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. repositum.tuwien.at [repositum.tuwien.at]
Navigating the Thermal Landscape of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- Electrolytes: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" (henceforth referred to as OEDPn) in electrolyte formulations. This guide is designed to provide in-depth technical insights and troubleshooting assistance for the thermal stability challenges you may encounter during your experiments. Given the limited direct literature on OEDPn, this document synthesizes information from analogous nitrile and ether-based electrolyte systems to offer a predictive and practical framework for your research.
Section 1: Understanding the Thermal Behavior of OEDPn-Containing Electrolytes
OEDPn, with its dinitrile and ether functionalities, presents a unique set of properties as an electrolyte component. The nitrile groups generally contribute to high electrochemical stability, while the flexible ether backbone can enhance ion mobility. However, the thermal stability of such a system is a critical parameter that dictates its operational window and safety.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition pathways for an OEDPn-based electrolyte?
A1: While specific studies on OEDPn are not abundant, we can anticipate decomposition mechanisms based on its structural motifs. The ether linkages are susceptible to cleavage at elevated temperatures, potentially initiated by impurities or reactive electrode surfaces. The nitrile groups are generally more thermally robust but can undergo polymerization or react with lithium salts and their decomposition products. The interaction with common lithium salts like LiPF6 can also lead to acid-catalyzed degradation pathways.
Q2: My OEDPn-containing electrolyte shows unexpected color change upon heating. What could be the cause?
A2: A color change, typically to yellow or brown, is often an early indicator of electrolyte decomposition. This can be due to the formation of conjugated systems resulting from polymerization of the nitrile groups or the generation of degradation products from the interaction between OEDPn and the lithium salt. It is crucial to analyze the electrolyte using techniques like UV-Vis spectroscopy to identify the chromophores and correlate the color change with specific chemical transformations.
Q3: I am observing a gradual decrease in ionic conductivity of my electrolyte after thermal cycling. Why is this happening?
A3: A decline in ionic conductivity post-thermal stress can be attributed to several factors. The most common cause is an increase in viscosity due to the formation of higher molecular weight species from the decomposition or polymerization of OEDPn. Additionally, the consumption of the lithium salt through side reactions will decrease the charge carrier concentration, leading to lower conductivity.
Q4: What are the primary safety concerns related to the thermal stability of OEDPn electrolytes?
A4: The primary safety concern is thermal runaway, a self-accelerating decomposition reaction that can lead to a rapid increase in temperature and pressure, potentially causing cell rupture and fire. The decomposition of OEDPn can generate flammable gases. Understanding the onset temperature of thermal decomposition is therefore critical for safe cell design and operation.
Section 2: Troubleshooting Guide for Thermal Stability Experiments
This section provides a structured approach to identifying and resolving common issues encountered during the thermal analysis of OEDPn-containing electrolytes.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Action(s) |
| Inconsistent onset decomposition temperature in Differential Scanning Calorimetry (DSC) | 1. Sample contamination (e.g., moisture, residual solvents).2. Inconsistent sample mass or pan sealing.3. Varying heating rates between experiments. | 1. Ensure rigorous purification of OEDPn and drying of all electrolyte components.2. Use a microbalance for accurate mass measurement and ensure hermetic sealing of DSC pans.3. Maintain a consistent heating rate (e.g., 5 or 10 °C/min) for all comparative studies. |
| Premature thermal runaway in Accelerating Rate Calorimetry (ARC) | 1. Presence of highly reactive impurities.2. Incompatibility with electrode materials at elevated temperatures.3. Lower than anticipated thermal stability of the OEDPn-salt complex. | 1. Purify OEDPn and all other electrolyte components meticulously.2. Conduct compatibility studies of OEDPn with individual electrode materials (anode and cathode) using DSC.3. Perform a preliminary DSC scan to estimate the onset of exothermic activity before conducting ARC tests. |
| Unidentifiable peaks in Gas Chromatography-Mass Spectrometry (GC-MS) of decomposed electrolyte | 1. Complex fragmentation patterns of decomposition products.2. Formation of non-volatile species that are not amenable to GC-MS. | 1. Utilize other analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to complement GC-MS data for structural elucidation.2. Employ techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of non-volatile decomposition products. |
Section 3: Experimental Protocols for Thermal Stability Assessment
To ensure reliable and reproducible data, it is imperative to follow standardized experimental protocols.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the onset temperature of thermal decomposition and the associated heat flow.
Materials:
-
OEDPn-containing electrolyte
-
Hermetically sealed DSC pans (e.g., aluminum, gold-plated stainless steel for higher temperatures and pressures)
-
DSC instrument
Procedure:
-
Inside an argon-filled glovebox, accurately weigh 3-5 mg of the electrolyte into a DSC pan.
-
Hermetically seal the pan to prevent solvent evaporation and atmospheric contamination.
-
Place the sealed pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
Ramp the temperature at a constant rate (e.g., 5 or 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 350 °C).
-
Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the start of thermal decomposition.
Protocol for Accelerating Rate Calorimetry (ARC) Analysis
Objective: To simulate a thermal runaway event under adiabatic conditions and determine the temperature and pressure profiles.
Materials:
-
OEDPn-containing electrolyte
-
ARC bomb (e.g., titanium)
-
ARC instrument
Procedure:
-
Inside an argon-filled glovebox, load a known quantity of the electrolyte into the ARC bomb.
-
Seal the bomb and place it in the ARC calorimeter.
-
The instrument will employ a heat-wait-seek protocol. It heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then monitors for any self-heating.
-
Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, tracking the temperature and pressure rise.
-
The test is terminated when the reaction is complete or a predefined temperature/pressure limit is reached.
Section 4: Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for comprehensive thermal stability analysis of OEDPn electrolytes.
Logical Relationship in Troubleshooting Thermal Issues
Caption: Troubleshooting logic for addressing thermal instability in OEDPn electrolytes.
References
-
PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Propanenitrile, 3,3'-oxybis- (CAS 1656-48-0). [Link]
-
NIST. Propanenitrile, 3,3'-oxybis-. NIST Chemistry WebBook. [Link]
-
3M. Safety Data Sheet. [Link]
-
US EPA. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details - SRS. [Link]
-
NIST. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. NIST Chemistry WebBook. [Link]
-
US EPA. Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis- - Substance Details - SRS. [Link]
-
ResearchGate. High-Voltage Lithium-Metal Battery Enabled by Ethylene Glycol Bis(Propionitrile) Ether-LiNO 3 Synergetic Additives. [Link]
-
National Institutes of Health. High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. [Link]
-
Oakwood Chemical. 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine). [Link]
-
PubChem. 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Australian Industrial Chemicals Introduction Scheme. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). [Link]
-
MDPI. Understanding the Thermal Runaway of Ni-Rich Lithium-Ion Batteries. [Link]
-
University of California San Diego. Mitigating thermal runaway of lithium-ion battery through electrolyte displacement. [Link]
Validation & Comparative
A Comparative Guide to Dinitrile Electrolyte Additives: Succinonitrile vs. an Ether-Functionalized Analogue for High-Voltage Lithium-Ion Batteries
Introduction: The Quest for Stability at High Voltage
In the relentless pursuit of higher energy density, the lithium-ion battery industry is pushing cathode operational voltages beyond 4.3 V vs. Li/Li⁺. This aggressive electrochemical environment places immense strain on conventional carbonate-based electrolytes, leading to rapid oxidative decomposition at the cathode surface. The resulting degradation manifests as capacity fade, increased impedance, and gas generation, ultimately compromising cell lifetime and safety.
Electrolyte additives provide an elegant and cost-effective solution, functioning as molecular engineers that sacrificially decompose or coordinate at the electrode-electrolyte interface. By forming a stable and ionically conductive passivation layer—the Cathode Electrolyte Interphase (CEI)—these additives can effectively suppress parasitic reactions. Among the most promising classes of additives are aliphatic dinitriles, valued for their high anodic stability imparted by the electron-withdrawing nitrile (-C≡N) groups.
This guide presents an in-depth technical comparison of two notable dinitrile additives: the well-established Succinonitrile (SN) and Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- , an analogue featuring flexible ether linkages, which we will refer to by its common synonym, 3,3'-(Ethylenedioxy)dipropiononitrile (EDPN) . We will dissect their molecular structure, compare their documented performance in high-voltage cells, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.
Molecular Structure: A Tale of Two Backbones
The fundamental difference between Succinonitrile (SN) and EDPN lies in their carbon backbones. SN is a simple, four-carbon linear alkane, while EDPN incorporates an ether group, lending it significantly different physicochemical properties.
Caption: Molecular structures of Succinonitrile (SN) and EDPN.
The nitrile groups are the primary functional moieties responsible for the high oxidative stability of both molecules. However, the introduction of ether oxygens in EDPN has several critical implications:
-
Flexibility and Solvation: The ether linkages grant the EDPN molecule greater conformational flexibility. This can enhance its solubility in polar carbonate electrolytes and influence its Li⁺ ion coordination, potentially affecting ionic conductivity.
-
Electrochemical Reactivity: The lone pairs of electrons on the ether oxygens can alter the molecule's Highest Occupied Molecular Orbital (HOMO) energy. A higher HOMO energy generally implies easier oxidation. This suggests that EDPN may be oxidized preferentially to the bulk electrolyte and even to SN, a desirable characteristic for a film-forming additive.
-
Interfacial Adsorption: The polar ether groups can promote stronger adsorption onto the charged cathode surface, localizing the additive where it is most needed to form a protective CEI.
Performance Comparison: A Data-Driven Analysis
The efficacy of an additive is ultimately judged by its impact on cell performance. The following table summarizes key experimental results reported in the literature for SN and EDPN (or its close analogue EGBE/DENE).
| Performance Metric | Succinonitrile (SN) | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (EDPN/EGBE) |
| Cell Chemistry | LiNi₀.₅Co₀.₂Mn₀.₃O₂ / Graphite | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Graphite[1][2] |
| Additive Concentration | 0.5 wt%[3] | 0.5 wt%[1][2] |
| Voltage Window | 2.75 - 4.4 V[3] | 3.0 - 4.5 V[1][2] |
| Capacity Retention | 84.0% after 120 cycles (vs. 68.0% for baseline)[3] | 83.9% after 100 cycles (vs. 32.5% for baseline)[1][2] |
| Oxidative Stability | Stable up to ~6.1 V vs. Li/Li⁺ in EC/EMC electrolyte[3] | Preferentially oxidized on the cathode surface to form a protective film[4][5] |
| Additional Data Point | In a Li/Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ cell at 4.8 V, 1.0 wt% EGBE yielded 89.0% capacity retention after 150 cycles (vs. 67.4% for baseline)[4][5] | |
| Anode Performance | - | 1% DENE (EGBE) in a graphite half-cell improved capacity retention to 98.1% after 60 cycles (vs. 95.8%)[6][7] |
Analysis: Both SN and EDPN demonstrate remarkable efficacy in improving the cycling stability of high-voltage NMC-based cells. At similar, low concentrations (0.5 wt%), they enable capacity retention in the mid-80s percentage range after 100-120 cycles, a significant improvement over baseline electrolytes.
Notably, EDPN achieves this stabilization at a higher cutoff voltage (4.5 V) where the baseline electrolyte performance is exceptionally poor (32.5% retention), highlighting its potent protective capabilities in harsh oxidative environments.[1][2] The data for the related compound EGBE in a lithium-rich NMC cell pushed to 4.8 V further underscores the capability of ether-functionalized dinitriles to function effectively under extreme conditions.[4][5]
Mechanism of Action: Passivation at the Cathode
Both additives function by creating a robust CEI on the cathode surface, but their structural differences likely lead to distinct film compositions and formation dynamics. The core mechanism involves the additive being oxidized on the cathode surface during the initial charging cycles at a potential lower than that of the bulk electrolyte solvent.
Caption: Proposed mechanisms for CEI formation by SN and EDPN.
-
Succinonitrile (SN): With its high oxidation potential, SN remains stable until very high voltages.[3] When it does oxidize, the nitrile groups are believed to participate in polymerization reactions, forming a stable, nitrogen-containing film on the cathode. This film acts as a physical and electronic barrier, preventing direct contact between the highly reactive delithiated cathode and the carbonate solvents.[3]
-
EDPN (Ether Dinitrile): Computational and experimental results suggest that ether-dinitriles like EDPN and EGBE are oxidized preferentially compared to both carbonate solvents and even SN.[5] The oxidation likely involves both the nitrile groups and the ether functionalities, leading to a more complex, potentially polymer-like CEI containing both nitrogen and oxygen species. This film effectively suppresses electrolyte decomposition and the growth of charge-transfer resistance at the interface.[1][2] The presence of the flexible ether backbone may result in a more conformal and mechanically resilient CEI.
Experimental Protocols for Additive Evaluation
For researchers aiming to validate and compare these additives, a standardized set of electrochemical tests is crucial. The following outlines a typical workflow.
Caption: Standard experimental workflow for evaluating electrolyte additives.
Protocol 1: Electrolyte Preparation
-
Objective: To prepare baseline and additive-containing electrolytes.
-
Materials: Battery-grade solvents (e.g., Ethylene Carbonate - EC, Dimethyl Carbonate - DMC), Lithium Hexafluorophosphate (LiPF₆), Succinonitrile (SN), EDPN.
-
Procedure (inside an Ar-filled glovebox):
-
Prepare the baseline electrolyte: Dissolve LiPF₆ in a 1:1 v/v mixture of EC and DMC to achieve a 1.0 M concentration. Stir until fully dissolved.
-
For the SN electrolyte, add 0.5% of the total electrolyte weight of SN to the baseline solution. Stir until fully dissolved.
-
For the EDPN electrolyte, add 0.5% of the total electrolyte weight of EDPN to the baseline solution. Stir until fully dissolved.
-
Allow electrolytes to rest for several hours before use.
-
Protocol 2: Galvanostatic Cycling
-
Objective: To assess the long-term cycling performance and capacity retention.
-
Setup: CR2032 coin cells assembled with a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂), graphite anode, separator, and the prepared electrolytes.
-
Procedure:
-
Formation: Cycle the cells at a low rate (e.g., C/20) for 2 cycles within a moderate voltage window (e.g., 3.0-4.2 V) to form a stable SEI/CEI.
-
Performance Cycling: Cycle the cells at a higher rate (e.g., charge at C/2, discharge at 1C) within the target high-voltage window (e.g., 3.0-4.5 V).
-
Record the discharge capacity for at least 100 cycles.
-
Calculate capacity retention as (Capacity at Nth cycle / Capacity at 1st cycle) * 100%.
-
Conclusion and Scientific Outlook
Both Succinonitrile (SN) and the ether-functionalized dinitrile EDPN are highly effective additives for stabilizing the cathode interface in high-voltage lithium-ion batteries.
-
Succinonitrile (SN) is a robust, high-stability additive that provides a significant and well-documented improvement in cycling performance by forming a nitrogen-rich protective CEI.[3] Its simple structure and proven track record make it a reliable choice.
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (EDPN) emerges as a more advanced alternative. The incorporation of ether functionalities appears to lower its oxidation potential, enabling it to form a protective film more readily and effectively, particularly under aggressive, high-voltage conditions (>4.5 V).[1][2] This preferential oxidation is a key attribute for a sacrificial additive. The resulting oxygen-and-nitrogen-containing CEI demonstrates exceptional performance, making EDPN and similar ether-dinitriles compelling candidates for next-generation, high-energy-density cells.
Future research should focus on direct, head-to-head comparisons of these additives within the same cell chemistry and testing conditions to precisely quantify differences in impedance growth and CEI composition. Understanding how the flexible ether backbone of EDPN influences the mechanical properties and Li⁺ transport kinetics of the CEI will be crucial for the rational design of even more effective electrolyte additives.
References
-
Wang, C., et al. (2017). 3,3′-(Ethylenedioxy)dipropiononitrile as an Electrolyte Additive for 4.5 V LiNi1/3Co1/3Mn1/3O2/Graphite Cells. ACS Applied Materials & Interfaces. [Link]
-
Han, Y., et al. Succinonitrile as a high‐voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries. ResearchGate. [Link]
-
Wang, C., et al. (2017). 3,3'-(Ethylenedioxy)dipropiononitrile as an Electrolyte Additive for 4.5 V LiNi1/3Co1/3Mn1/3O2/Graphite Cells. PubMed. [Link]
-
Zhang, J., et al. Effect of ethylene glycol bis (propionitrile) ether (EGBE) on the performance and interfacial chemistry of lithium-rich layered oxide cathode. ResearchGate. [Link]
-
Zuo, X., et al. (2020). Ethylene Glycol Bis(Propionitrile) Ether as an Additive for SEI Film Formation in Lithium-Ion Batteries. International Journal of Electrochemical Science. [Link]
-
Liu, W., et al. (2020). Ethylene Glycol Bis(Propionitrile) Ether as an Additive for SEI Film Formation in Lithium-Ion Batteries. ResearchGate. [Link]
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- 2. 3,3'-(Ethylenedioxy)dipropiononitrile as an Electrolyte Additive for 4.5 V LiNi1/3Co1/3Mn1/3O2/Graphite Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide for High-Voltage Battery Electrolytes: Adiponitrile vs. a Prospective Ether-Functionalized Dinitrile
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density lithium-ion batteries, the development of electrolytes stable at high voltages is a critical bottleneck. Standard carbonate-based electrolytes suffer from oxidative decomposition at potentials above 4.3 V, leading to rapid capacity fading and safety concerns. This has spurred intensive research into alternative solvent molecules that can withstand the demanding environment of next-generation high-voltage cathodes.
Among the most promising candidates are nitrile-based solvents, lauded for their wide electrochemical stability windows.[1] Adiponitrile (ADN), a simple aliphatic dinitrile, has emerged as a extensively studied benchmark, demonstrating significant improvements in high-voltage battery performance.[2] This guide provides a comprehensive overview of the established experimental data for adiponitrile and presents a prospective analysis of a lesser-known, structurally distinct ether-functionalized dinitrile, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (OEN), based on fundamental electrochemical principles and structure-property relationships.
While extensive data exists for ADN, it is crucial to note that OEN is not a widely researched compound in the context of battery electrolytes, and thus, no direct experimental data on its performance is currently available in published literature. This guide, therefore, aims to provide a solid baseline with ADN and to stimulate further research into novel solvent architectures like OEN by highlighting its potential advantages and challenges based on its molecular structure.
Adiponitrile (ADN): The Established High-Voltage Contender
Adiponitrile (NC-(CH2)4-CN) has garnered significant attention as both a co-solvent and an additive in electrolytes for high-voltage lithium-ion batteries.[2] Its aliphatic dinitrile structure endows it with a high anodic stability, reportedly up to ~6V vs. Li/Li+.[3] This inherent resistance to oxidation is a primary reason for its efficacy in protecting high-voltage cathode materials.
Key Performance Characteristics of Adiponitrile
When incorporated into conventional carbonate-based electrolytes, even in small amounts, ADN has been shown to significantly enhance the cycling stability and rate capability of high-voltage cathodes like LiNi0.5Mn1.5O4 (LNMO) and LiCoO2 (LCO).[4] For instance, the addition of just 1 wt% ADN to a standard carbonate electrolyte improved the capacity retention of an LNMO/Li half-cell from 69.9% to 84.4% after 150 cycles at a 1C rate.[4][5]
The primary mechanism behind this improvement is the formation of a stable and protective cathode electrolyte interphase (CEI).[6] It is believed that ADN is preferentially oxidized on the cathode surface at high potentials, forming a thin, robust passivation layer.[4] This CEI layer effectively suppresses the continuous decomposition of the more reactive carbonate solvents, mitigates the dissolution of transition metal ions from the cathode, and helps maintain the structural integrity of the electrode material.[6][7]
However, adiponitrile is not without its challenges. Its high melting point and incompatibility with graphitic anodes necessitate its use as a co-solvent, typically with ethylene carbonate (EC), to ensure a stable solid electrolyte interphase (SEI) on the anode.[3][8] Furthermore, its higher viscosity compared to conventional carbonate solvents can lead to lower ionic conductivity at room temperature.[3]
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (OEN): A Prospective Analysis
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (OEN) presents an intriguing molecular architecture that combines the high-voltage stability of nitrile groups with the flexibility and potential for enhanced ion solvation of ether linkages. Its structure is N≡C-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-C≡N.[8]
Theoretical Advantages of the Ether-Functionalized Structure
The incorporation of ether chains into the dinitrile backbone could offer several potential benefits over simple aliphatic dinitriles like ADN:
-
Enhanced Ionic Conductivity: The flexible ether linkages may promote faster lithium-ion transport by providing more favorable solvation sites and facilitating segmental motion, potentially leading to higher ionic conductivity and better rate performance, especially at low temperatures.
-
Improved Salt Dissociation: The polar ether oxygens could enhance the dissociation of lithium salts, increasing the concentration of charge carriers in the electrolyte.
-
Lower Melting Point: The introduction of flexible ether chains is likely to disrupt the molecular packing, resulting in a lower melting point compared to ADN. This could enable its use in a wider range of operating temperatures and potentially reduce the reliance on co-solvents like EC.
Potential Challenges and Research Questions
Despite these potential advantages, the ether linkages also introduce potential vulnerabilities:
-
Oxidative Stability of Ether Bonds: While the nitrile groups are expected to be stable at high voltages, the ether bonds are generally more susceptible to oxidation than aliphatic C-C bonds. The overall anodic stability of OEN would need to be experimentally determined to ascertain if it can match or exceed that of ADN.
-
Interfacial Chemistry: The decomposition products of the ether segments on both the cathode and anode would significantly influence the composition and properties of the CEI and SEI. Understanding this complex interfacial chemistry would be crucial for predicting its long-term cycling performance.
-
Synthesis and Purity: The synthesis of OEN is likely more complex and costly than that of ADN.[9] Ensuring high purity, which is critical for battery-grade electrolytes, could also be a significant challenge.
Comparative Data Summary
The following table summarizes the known experimental data for adiponitrile and highlights the current lack of data for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
| Property | Adiponitrile (ADN) | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (OEN) |
| Molecular Formula | C6H8N2 | C10H16N2O3 |
| Molecular Weight | 108.14 g/mol | 212.25 g/mol [8] |
| Boiling Point | 295 °C | Not Available |
| Melting Point | 1-3 °C | Not Available |
| Electrochemical Stability Window | ~6 V vs. Li/Li+[3] | Not Available |
| Ionic Conductivity (as co-solvent) | ~3.4 mS/cm (in EC:ADN with 1M LiTFSI)[3] | Not Available |
| Viscosity (as co-solvent) | ~9.2 cP (in EC:ADN with 1M LiTFSI)[3] | Not Available |
| Performance in High Voltage Cells | Improved capacity retention and rate capability[4] | Not Available |
Experimental Protocols for Electrolyte Evaluation
To experimentally validate the potential of a new electrolyte solvent like OEN and compare it to a benchmark like ADN, a series of standardized electrochemical tests are essential.
Electrochemical Stability Window (ESW) Measurement
Methodology: Linear Sweep Voltammetry (LSV) is employed to determine the anodic and cathodic stability limits of the electrolyte.
Step-by-Step Protocol:
-
Assemble a three-electrode cell in an argon-filled glovebox.
-
Use a lithium metal foil as the reference and counter electrode.
-
Use an inert working electrode, such as platinum or glassy carbon.
-
Fill the cell with the electrolyte to be tested (e.g., 1 M LiPF6 in the nitrile solvent or a mixture with carbonates).
-
Scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s) to determine the oxidative stability limit.
-
In a separate experiment, scan the potential from the open-circuit voltage to a low potential (e.g., -0.5 V vs. Li/Li+) to determine the reductive stability limit.
-
The onset of a significant increase in current indicates the decomposition of the electrolyte.
Ionic Conductivity Measurement
Methodology: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.
Step-by-Step Protocol:
-
Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a fixed distance.
-
Fill the cell with the electrolyte.
-
Connect the cell to a potentiostat with an EIS module.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The high-frequency intercept of the Nyquist plot with the real axis corresponds to the bulk resistance (Rb) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
Battery Cycling Performance Evaluation
Methodology: Galvanostatic cycling is performed on coin cells to evaluate the long-term cycling stability and coulombic efficiency.
Step-by-Step Protocol:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using a high-voltage cathode (e.g., LNMO), a lithium metal anode, a separator, and the test electrolyte.
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes.
-
Cycle the cell between defined voltage limits (e.g., 3.5 V and 4.9 V for LNMO) at a constant current density (e.g., C/10 for formation cycles, followed by 1C for long-term cycling).
-
Record the charge and discharge capacities for each cycle.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling performance.
Conclusion and Future Outlook
Adiponitrile has proven to be a valuable component in the formulation of high-voltage electrolytes, primarily through its ability to form a protective CEI. The wealth of experimental data available for ADN provides a solid foundation for understanding the role of nitrile functional groups in enhancing electrochemical stability.
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (OEN), while currently un-explored in the battery field, represents a promising direction for future research. Its unique ether-functionalized dinitrile structure offers a tantalizing combination of potentially high anodic stability and improved ion transport properties. However, a thorough experimental investigation is required to validate these hypotheses and to understand the complex interplay between its molecular structure and its performance in high-voltage lithium-ion batteries.
The protocols outlined in this guide provide a roadmap for such an investigation. By systematically characterizing the electrochemical properties of OEN and comparing them to the established benchmark of ADN, researchers can unlock the potential of this and other novel solvent molecules, paving the way for the next generation of high-energy-density batteries.
References
-
ResearchGate. (2025, August 12). Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems | Request PDF. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2019, August 30). Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. Retrieved from [Link]
-
arXiv. (n.d.). Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 9). High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. Retrieved from [Link]
-
ACS Publications. (n.d.). Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems | ACS Applied Energy Materials. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved from [Link]
-
ResearchGate. (2018, September 19). (PDF) Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System. Retrieved from [Link]
-
储能科学与技术. (n.d.). Research progress on nitrile compounds in high potential electrolytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrile functionalized silyl ether with dissolved LiTFSI as new electrolyte solvent for lithium-ion batteries | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN109369423A - The preparation method of 3- ethoxy propylamine.
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A Senior Application Scientist's Guide to Nitrile-Based Electrolyte Additives for High-Performance Lithium-Ion Batteries
In the relentless pursuit of higher energy density for lithium-ion batteries, pushing the operational voltage of cathode materials is a critical frontier. However, this advancement is frequently hindered by the limited electrochemical stability of conventional carbonate-based electrolytes, which decompose at high potentials. This decomposition leads to a cascade of detrimental effects, including gas generation, impedance growth, and rapid capacity fading. Electrolyte additives present a targeted and cost-effective strategy to fortify the electrode-electrolyte interface. Among these, nitrile-based compounds have emerged as exceptionally promising candidates due to their high anodic stability, high dielectric constants, and unique ability to form robust protective interphases.[1][2]
This guide provides an in-depth comparative analysis of common nitrile-based additives, grounded in experimental evidence. We will explore the underlying mechanisms of their function, present a quantitative comparison of their performance benefits, and detail the rigorous experimental protocols required for their evaluation.
The Core Mechanism: Building a Better Interface
The primary function of a nitrile additive is to participate in the electrochemical processes at the electrode surface, particularly during the initial formation cycles. It is designed to be sacrificially oxidized on the cathode surface before the bulk electrolyte solvents.[3] This preferential oxidation forms a stable, electronically insulating, and ionically conductive layer known as the cathode-electrolyte interphase (CEI).[4][5] This CEI acts as a physical barrier, preventing the continuous decomposition of the primary electrolyte solvents at high voltages.
Theoretical and experimental studies reveal that this process often involves the nitrile additive and the lithium salt anion (e.g., PF₆⁻).[5] For instance, succinonitrile (SN) can be co-oxidized with PF₆⁻ to form a protective layer rich in inorganic species like lithium fluoride (LiF) and nitrogen-containing polymers.[5][6] This inorganic-rich interphase is crucial for suppressing transition metal dissolution from the cathode, a major cause of performance degradation.[6][7] Beyond CEI formation, nitriles have also been credited with scavenging harmful species like hydrofluoric acid (HF) within the electrolyte.[7][8]
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A Comparative Guide for Senior Application Scientists: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- versus Sulfolane in High-Voltage Electrolytes
Introduction: The High-Voltage Challenge in Lithium-Ion Batteries
The pursuit of higher energy density in lithium-ion batteries (LIBs) invariably leads to the exploration of high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-voltage LiCoO₂.[1] Operating these cathodes beyond the conventional 4.2-4.3 V (vs. Li/Li⁺) threshold places extreme oxidative stress on the electrolyte, a component often called the "blood" of the battery.[2][3] Standard carbonate-based electrolytes, the workhorse of commercial LIBs, undergo severe decomposition at these elevated potentials, leading to gas generation, impedance growth, and rapid capacity fade.[1][4][5]
This guide provides an in-depth comparison of two promising solvent candidates engineered to withstand these harsh conditions: Sulfolane (SL) , a well-established high-stability solvent, and Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- , a dinitrile ether herein referred to by its common synonym, Ethylene Glycol Bis(Propionitrile) Ether (EGBE) . We will dissect their fundamental properties, electrochemical performance, and practical limitations, supported by experimental data and protocols to guide researchers in making informed formulation decisions.
Molecular Structure and Physicochemical Properties
The inherent stability and performance of a solvent are dictated by its molecular structure.
Caption: Molecular structures of Sulfolane and EGBE.
Sulfolane's compact, cyclic structure features a sulfonyl group (O=S=O) that withdraws electron density, rendering it highly resistant to oxidation.[6] EGBE combines the oxidative stability of nitrile (-C≡N) groups with the flexibility and ion-solvating ability of an ether backbone.[7][8] A comparison of their core physical properties is critical for initial electrolyte design.
| Property | Sulfolane (SL) | Ethylene Glycol Bis(Propionitrile) Ether (EGBE) | Rationale & Significance for Electrolytes |
| Molecular Formula | C₄H₈O₂S | C₁₀H₁₆N₂O₃[9] | Determines molecular weight and elemental composition, impacting SEI/CEI formation. |
| Molecular Weight | 120.17 g/mol | 212.25 g/mol [10] | Influences viscosity and density. Lower molecular weight solvents often lead to higher ionic mobility. |
| Boiling Point | 285-287 °C[4] | No data available, expected to be high | A high boiling point is crucial for thermal safety, preventing solvent evaporation and cell pressurization at elevated temperatures. |
| Melting Point | 27.5 - 28.4 °C[11] | Liquid at room temp.[9] | Sulfolane's high melting point is a major drawback, limiting low-temperature operation unless mixed with co-solvents. |
| Flash Point | 165-166 °C[4][6] | >101 °C[12] | A high flash point significantly reduces flammability, enhancing battery safety.[6] Both solvents offer a major safety improvement over linear carbonates. |
| Dielectric Constant (ε) | 43.4 (@ 30 °C)[4] | No data available | A high dielectric constant is essential for effective dissociation of lithium salts (e.g., LiPF₆, LiTFSI), increasing the concentration of free Li⁺ ions. |
| Viscosity | ~10.3 mPa·s (@ 30 °C) | 13,158 mm²/sec (kinematic)[12] | High viscosity, a key challenge for sulfolane, impedes ion transport, leading to lower ionic conductivity and poor rate performance.[11][13] |
Comparative Electrochemical Performance
Anodic Stability & Electrochemical Window
The primary requirement for a high-voltage solvent is resistance to oxidation. Sulfolane is renowned for its exceptional anodic stability, often reported to be stable beyond 5.0 V vs. Li/Li⁺.[4][6] This wide electrochemical window makes it a benchmark for high-voltage research.[4]
Nitrile-based solvents, including EGBE, are also selected for their high oxidation potentials.[2] Experimental evidence shows that EGBE, when used as an additive, preferentially oxidizes on the cathode surface at high voltages (~4.8 V).[14] This controlled decomposition forms a stable cathode-electrolyte interphase (CEI), which is crucial for protecting the bulk electrolyte from continuous degradation and passivating the active cathode surface.[14]
Ionic Conductivity
High ionic conductivity is paramount for achieving high power density. Here, the two solvents present a significant trade-off.
-
Sulfolane: The high viscosity of sulfolane-based electrolytes is a major impediment, resulting in lower ionic conductivity compared to conventional carbonate electrolytes.[4][13] This limitation can be partially mitigated by operating at elevated temperatures or by formulating highly concentrated electrolytes (HCEs), where different ion transport mechanisms can dominate.[15] For instance, a study using sulfolane as a co-solvent showed that electrolytes with up to 20 vol.% SL could still exhibit a respectable ionic conductivity of 7.45 mS/cm at 25°C.[16]
-
EGBE: While data for EGBE as a bulk solvent is scarce, its flexible ether backbone is conducive to Li⁺ ion transport. In its primary role as an additive, it influences the overall conductivity of the host electrolyte. More importantly, its function is often tied to interfacial stability rather than bulk transport properties.
Interfacial Stability: The Key to Longevity
Stable cycling at high voltage depends entirely on the formation of effective, self-limiting passivation layers on both the anode (SEI) and cathode (CEI).
-
Sulfolane: A significant challenge for sulfolane is its poor compatibility with graphite anodes.[4][13] At normal concentrations, it does not facilitate the formation of a stable SEI, leading to graphite exfoliation and irreversible capacity loss.[15] This issue is often addressed by:
-
High Salt Concentrations: Creating "localized high-concentration electrolytes" where the solvent molecules are heavily coordinated with Li⁺ ions, changing the reduction pathway to favor anion decomposition and the formation of a robust, inorganic-rich SEI.[15][17]
-
Film-Forming Additives: Incorporating additives like fluoroethylene carbonate (FEC) or lithium difluoro(oxalate)borate (LiDFOB) that preferentially decompose on the anode to build a protective SEI.[4][18] On the cathode side, sulfolane's high oxidation stability minimizes its decomposition, but a stable CEI, often derived from salt anion decomposition (e.g., from LiFSI or LiDFOB), is still necessary to suppress transition metal dissolution from the cathode.[15][18]
-
-
EGBE: EGBE shines in its role as an interfacial stabilizer. Studies demonstrate its effectiveness as a dual-function additive:
-
Anode Stabilization: When combined with LiNO₃, EGBE's ether and nitrile groups create a unique Li⁺ solvation structure.[8] This complex promotes the formation of a stable, Li₃N-enhanced SEI on the lithium metal anode, improving the Coulombic efficiency to over 98.5% and suppressing dendrite growth.[8]
-
Cathode Stabilization: At high potentials, EGBE is designed to be sacrificially oxidized.[14] This process forms a protective polymer-containing CEI on the surface of high-voltage cathodes, mitigating side reactions and voltage decay. Cells with 1.0 wt% EGBE showed 89.0% capacity retention after 150 cycles at 4.8 V, compared to just 67.4% for the baseline electrolyte.[14]
-
Safety Characteristics
Safety is a non-negotiable aspect of battery development. Both sulfolane and EGBE offer significant advantages over volatile carbonate solvents.
-
Sulfolane: With a high flash point (~166 °C) and boiling point (~287 °C), sulfolane is considered non-flammable and greatly enhances the thermal stability of the electrolyte.[4][6] Adding even 20 vol.% sulfolane to a carbonate mixture can significantly improve its safety characteristics.[6][16]
-
EGBE: EGBE also possesses a high flash point (>101 °C), contributing positively to the overall safety profile of the electrolyte it is added to.[12]
Experimental Protocols: Foundational Evaluation Techniques
To validate the performance of these solvents, rigorous electrochemical testing is required. Below are standardized protocols for two essential experiments.
Protocol 1: Determining Oxidative Stability via Linear Sweep Voltammetry (LSV)
Objective: To quantify the anodic stability limit of an electrolyte formulation.
Methodology:
-
Cell Assembly: Construct a three-electrode cell (e.g., Swagelok-type) inside an argon-filled glovebox.
-
Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) disk (provides a catalytically inert surface).
-
Counter (CE) and Reference (RE) Electrodes: Lithium metal foil.
-
Separator: Glass fiber separator (e.g., Whatman GF/A) soaked in the test electrolyte.
-
-
Electrochemical Measurement:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest for 1 hour to reach thermal and electrochemical equilibrium (Open Circuit Voltage, OCV).
-
Perform an LSV scan from OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 - 1.0 mV/s). A slow scan rate is crucial to approximate steady-state conditions.
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
The onset potential of a sharp, continuous increase in current is defined as the oxidative stability limit of the electrolyte.
-
Caption: Workflow for Linear Sweep Voltammetry (LSV).
Protocol 2: Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
Objective: To determine the bulk ionic conductivity of the electrolyte.
Methodology:
-
Cell Assembly: Use a two-electrode conductivity cell with two parallel, blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a known distance (l). The cell constant (l/A) should be precisely determined.
-
Electrochemical Measurement:
-
Fill the cell with the test electrolyte inside a glovebox.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
-
Data Analysis:
-
Generate a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (R * A) .
-
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Summary and Outlook
The choice between sulfolane and EGBE is not a direct substitution but a strategic formulation decision based on the desired outcome.
| Feature | Sulfolane (SL) | Ethylene Glycol Bis(Propionitrile) Ether (EGBE) |
| Primary Role | Bulk Solvent / Co-Solvent | Functional Additive |
| Strengths | • Extreme oxidative stability (>5V)[4]• Excellent thermal safety (high flash/boiling points)[6] | • Forms stable SEI on Li metal (with LiNO₃)[8]• Forms protective CEI on high-voltage cathodes[14]• Dual-interphase stabilization |
| Weaknesses | • High viscosity & low conductivity• High melting point (~28 °C)[11]• Poor compatibility with graphite anodes[13] | • Not designed as a standalone solvent• Performance is dependent on the host electrolyte |
| Best Suited For | High-voltage systems where safety is paramount and low-temperature performance is not critical. Often requires co-solvents or HCE formulation. | Enhancing the stability of existing electrolyte systems for high-voltage Li-metal or LIB applications, specifically by engineering the electrode-electrolyte interphases. |
Future research will likely focus on synergistic combinations: using stable solvents like sulfolane as the base while incorporating advanced functional additives like EGBE to create electrolytes that are simultaneously stable, safe, and capable of forming ideal electrode-electrolyte interphases.
References
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IIETA. (n.d.). Sulfolane as Solvent for Lithium Battery Electrolytes. Retrieved from [Link]
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RSC Publishing. (n.d.). High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. Retrieved from [Link]
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OAE Publishing Inc. (n.d.). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. Retrieved from [Link]
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MDPI. (n.d.). Sulfur Dioxide and Sulfolane as Additives in Organic Electrolytes to Develop Room-Temperature Sodium Batteries. Retrieved from [Link]
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LESC. (n.d.). A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. Retrieved from [Link]
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ResearchGate. (2022, March). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Retrieved from [Link]
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PubChem. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved from [Link]
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U.S. Department of Energy. (n.d.). High Voltage Electrolyte for Lithium Batteries. Retrieved from [Link]
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Semantic Scholar. (n.d.). Research on the high-voltage electrolyte for lithium ion batteries. Retrieved from [Link]
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U.S. Department of Energy. (n.d.). High Voltage Electrolyte for Lithium Batteries. Retrieved from [Link]
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Portugaliae Electrochimica Acta. (n.d.). Properties of Sulfolane Based Aprotic Electrolytes. Retrieved from [Link]
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TYCORUN ENERGY. (2022, May 30). How to choose high voltage lithium battery electrolyte?. Retrieved from [Link]
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SUMITOMO SEIKA. (n.d.). Polar solvent (sulfone compounds) Sulfolane. Retrieved from [Link]
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New Atlas. (2020, March 29). High-voltage electrolyte gives lithium-ion batteries a boost. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3,3'-oxybis- (CAS 1656-48-0). Retrieved from [Link]
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NIST. (n.d.). Propanenitrile, 3,3'-oxybis-. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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US EPA. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries. Retrieved from [Link]
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ResearchGate. (n.d.). Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. Retrieved from [Link]
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PMC. (2024, October 18). Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries. Retrieved from [Link]
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PolyU Institutional Research Archive. (2024, October 1). Dual-Interphase-Stabilizing Sulfolane-Based Electrolytes for High-Voltage and High-Safety Lithium Metal Batteries. Retrieved from [Link]
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PMC. (n.d.). High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. Retrieved from [Link]
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ResearchGate. (2016, December 31). Lithium Ion Batteries, Electrochemical Reactions in. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical Properties of a Multicarbonyl Polyimide Superstructure as a Hierarchically Porous Organic Anode for Lithium-Ion Batteries. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of ethylene glycol bis (propionitrile) ether (EGBE) on the performance and interfacial chemistry of lithium-rich layered oxide cathode. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the electrochemical behaviour of lithium imide as an electrolyte for solid-state batteries. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Performance of Ether-Nitrile Electrolytes and Standard Carbonates in Lithium-Ion Batteries
In the pursuit of higher energy density and safer lithium-ion batteries, the electrolyte, a critical component governing ion transport and interfacial stability, has become a focal point of intensive research. For decades, mixtures of organic carbonates have been the undisputed workhorse of the industry. However, their inherent limitations, particularly their narrow electrochemical stability window, have impeded the adoption of next-generation high-voltage cathode materials.
This guide provides a comprehensive comparison between a promising alternative, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (hereafter referred to as DEGDN, for Diethylene Glycol Dinitrile), and the incumbent standard carbonate-based electrolytes. While direct, extensive research on DEGDN is emerging, we can construct a robust comparative framework by analyzing its constituent functional groups—ethers and nitriles—and drawing upon data from structurally similar compounds. This analysis is designed for researchers and professionals in battery technology and drug development who require a deep, mechanistically-grounded understanding of electrolyte performance.
Introduction: The Electrolyte Dilemma
The ideal electrolyte for a lithium-ion battery must possess a suite of properties: high ionic conductivity, low viscosity, a wide electrochemical stability window (ESW), excellent thermal stability, and the ability to form a stable passivating layer—the Solid Electrolyte Interphase (SEI)—on the anode.[1][2]
Standard carbonate electrolytes, typically a solution of 1 M Lithium Hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), have been successful due to a fortuitous compromise of these factors.[3] EC is particularly critical for forming a stable SEI on graphite anodes, preventing continuous electrolyte decomposition.[1][3] However, the oxidative stability of carbonates is generally limited to around 4.3 V vs. Li/Li⁺, which is insufficient for 5V-class cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) that are essential for boosting energy density.[2]
This has led to the exploration of alternative solvent systems. Nitrile-based electrolytes are attractive due to their strong electron-withdrawing cyano groups (-C≡N), which impart high dielectric constants and excellent oxidative stability.[4][5] However, simple nitriles like acetonitrile can be aggressively reduced on graphite anodes.[6] The molecule of interest, DEGDN, features a unique combination of ether and nitrile functionalities, suggesting a hybrid behavior that could potentially offer the "best of both worlds": the high oxidative stability of nitriles and the favorable solvation and transport properties of ethers.
Defining the Contenders: Electrolyte Formulations
For the purpose of this guide, we will compare two representative electrolyte formulations:
-
Standard Carbonate (Baseline): 1 M LiPF₆ in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1, v/v). This is a widely used formulation in both academic research and commercial cells.
-
Ether-Nitrile (Experimental): 1 M LiPF₆ in Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (DEGDN).
The choice of LiPF₆ as the salt allows for a direct comparison of the solvents' intrinsic properties, though other salts like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium bis(fluorosulfonyl)imide (LiFSI) could also be used.
Comparative Analysis: Physicochemical & Electrochemical Properties
The performance of an electrolyte is dictated by a combination of its physical and electrochemical characteristics. The following table summarizes the expected properties based on data from analogous compounds and fundamental chemical principles.
| Property | Standard Carbonate (1M LiPF₆ in EC/DMC) | Ether-Nitrile (1M LiPF₆ in DEGDN) - Projected | Rationale for Projection |
| Ionic Conductivity | ~10-12 mS/cm at 25°C | ~2-8 mS/cm at 25°C | While the ether linkages in DEGDN promote ion mobility, the molecule's larger size and potentially higher viscosity compared to the small carbonate molecules may lead to slightly lower, yet still effective, conductivity. Dinitrile electrolytes often show slightly lower conductivity than their carbonate counterparts.[4][6] |
| Viscosity | Low (~2-4 cP at 25°C) | Moderate | The longer, more flexible chain of DEGDN is expected to result in a higher viscosity than the small, planar carbonate molecules. Increased viscosity generally correlates with decreased ionic conductivity.[1][2] |
| Oxidative Stability | ~4.3 - 4.5 V vs. Li/Li⁺ | >5.0 V vs. Li/Li⁺ | This is the primary projected advantage. The nitrile groups are highly resistant to oxidation. Aliphatic dinitriles have shown stability windows as high as 6-7 V.[1][4] This makes DEGDN a strong candidate for high-voltage applications where carbonates fail.[2] |
| Reductive Stability | Stable on graphite (due to EC-derived SEI) | Potentially Unstable on Graphite | The nitrile groups are susceptible to reduction at the low potentials of graphite anodes. This is a known challenge for nitrile-based electrolytes.[5] However, the ether linkages may influence the reduction pathway, and additives like Fluoroethylene Carbonate (FEC) could be used to form a protective SEI.[6] |
| Li⁺ Solvation | Strong solvation by EC's carbonyl oxygen | Strong chelation effect by ether oxygens and coordination with nitrile nitrogens | The multiple ether oxygens in DEGDN can create a "crown-ether" like chelation effect, which can promote salt dissociation and influence Li⁺ transport. This strong interaction is a hallmark of glyme (ether-based) electrolytes.[7] |
| Thermal Stability | Flammable, with low flash points for linear carbonates (e.g., DMC ~18°C) | Higher flash point, less flammable | The larger molecular structure and stronger intermolecular forces of DEGDN suggest a lower volatility and higher flash point compared to linear carbonates, contributing to improved battery safety.[8] |
Experimental Methodologies
To validate the projected performance, a series of standardized electrochemical tests are required. The causality behind these experimental choices is as critical as the results themselves.
Workflow for Electrolyte Characterization
Caption: Standard workflow for preparing and evaluating a novel battery electrolyte.
Protocol 1: Ionic Conductivity Measurement
-
Objective: To quantify the ability of the electrolyte to conduct lithium ions.
-
Methodology:
-
Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a fixed distance, filled with the electrolyte to be tested. The assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Place the cell in a temperature-controlled chamber.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (A * R_b), where 'd' is the distance between the electrodes and 'A' is the electrode area.
-
-
Causality: Blocking electrodes are used to ensure that only ion transport, not electrochemical reactions, contributes to the measured impedance. The high-frequency intercept represents the pure resistance of the electrolyte, minimizing contributions from electrode polarization.
Protocol 2: Electrochemical Stability Window (ESW) Determination
-
Objective: To determine the voltage range within which the electrolyte remains stable without significant oxidation or reduction.
-
Methodology:
-
Assemble a three-electrode cell inside a glovebox. Use a lithium metal foil as both the counter and reference electrode. The working electrode should be an inert material like platinum or glassy carbon to observe solvent decomposition, or a relevant cathode material (e.g., LCO, NMC) to assess practical stability.[9]
-
Fill the cell with the test electrolyte.
-
Connect to a potentiostat and perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Anodic (Oxidative) Limit: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺). The potential at which a sharp, continuous increase in current is observed is defined as the oxidative stability limit.
-
Cathodic (Reductive) Limit: Scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺). The onset of significant reduction current before lithium plating indicates the reductive limit of the electrolyte.
-
-
Causality: A three-electrode setup provides a stable reference potential (Li/Li⁺), allowing for precise determination of the working electrode's potential. The choice of working electrode is critical; an inert electrode reveals the intrinsic stability of the solvent, while an active electrode includes catalytic effects from the electrode surface, providing more practical and application-relevant data.[9]
Protocol 3: Galvanostatic Cycling Performance
-
Objective: To evaluate the electrolyte's performance in a full-cell configuration, assessing capacity retention, coulombic efficiency, and rate capability.
-
Methodology:
-
Assemble 2032-type coin cells in a glovebox using a graphite anode, a cathode of interest (e.g., LiCoO₂ or LiNi₀.₈Mn₀.₁Co₀.₁O₂), a microporous separator, and the test electrolyte.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles. This step is crucial for the formation of a stable SEI.
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2 charge, C/2 discharge) for hundreds of cycles at a constant temperature (e.g., 25°C). Record the charge/discharge capacity and calculate the coulombic efficiency for each cycle.
-
Rate Capability: After a set number of cycles, subject the cells to progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine the capacity retention at high power demands.
-
-
Causality: Galvanostatic (constant current) cycling mimics the real-world operation of a battery. The initial low-rate formation cycles are essential; a poorly formed SEI will lead to continuous electrolyte consumption and rapid capacity fade, making any long-term cycling data unreliable.
Mechanistic Insights and Discussion
The key difference in performance between DEGDN and standard carbonates will stem from their behavior at the electrode-electrolyte interfaces.
Caption: Comparison of interfacial reactions for carbonate vs. ether-nitrile electrolytes.
-
At the Anode: The success of the standard carbonate electrolyte is owed almost entirely to the reduction of EC, which forms a compact, Li⁺-ion-conducting, and electronically insulating SEI. For the DEGDN electrolyte, the nitrile groups are the likely sites of reduction. This can lead to the formation of lithium nitride (Li₃N) or polymeric species. While a Li₃N-containing SEI can be beneficial, uncontrolled reduction often leads to a thick, resistive SEI, consuming lithium inventory and causing poor coulombic efficiency.[10] Therefore, DEGDN would likely require an SEI-forming additive like FEC for use with graphite anodes.[11]
-
At the Cathode: At potentials above 4.3 V, standard carbonates decompose, leading to the formation of a resistive layer on the cathode, gas generation, and dissolution of transition metals from the cathode lattice, all of which cause rapid performance degradation.[2] DEGDN, by contrast, is expected to be highly stable against oxidation due to its nitrile groups. This stability is the primary motivation for its use, as it would suppress these detrimental side reactions, allowing the high-voltage cathode to be cycled reversibly over long periods.[4][10]
Conclusion and Future Outlook
The comparison between Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- and standard carbonate electrolytes highlights a fundamental trade-off in battery science.
-
Standard Carbonates are a mature, well-understood technology that offers excellent performance with conventional graphite anodes and cathodes operating below 4.3 V. Their primary drawback is their limited oxidative stability.
-
DEGDN-based Electrolytes represent a promising frontier for enabling high-energy, high-voltage batteries. Their projected high oxidative stability could unlock the potential of next-generation cathodes. However, significant challenges remain, most notably ensuring compatibility with the graphite anode.
Future research must focus on direct experimental validation of DEGDN's properties and the strategic use of additives to engineer a stable SEI on the anode. If the challenge of reductive instability can be overcome, the unique molecular architecture of DEGDN, combining the best features of ethers and nitriles, could pave the way for a new class of high-performance, safe electrolytes for the next generation of lithium-ion batteries.
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Validating the Effect of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- on SEI Layer Formation: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into advanced battery technologies, the integrity of the Solid Electrolyte Interphase (SEI) layer is paramount. This guide provides an in-depth technical comparison of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" as a potential SEI-forming additive. In the absence of direct, peer-reviewed studies on this specific molecule, this guide will leverage data from structurally analogous compounds, particularly dinitrile ethers, to project its efficacy and compare it against established alternatives.
The Critical Role of the Solid Electrolyte Interphase (SEI)
The SEI layer is a passivation film formed on the anode surface during the initial charge cycles of a lithium-ion battery. This layer is crucial as it prevents the continuous decomposition of the electrolyte, which is thermodynamically unstable at the low potential of the anode.[1] A well-formed SEI layer is ionically conductive, allowing the passage of lithium ions, but electronically insulating, preventing further electron transfer from the anode to the electrolyte. The composition and morphology of the SEI layer directly impact the battery's cycle life, safety, and overall performance.[1]
"Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-": A Promising Candidate
"Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-", with the chemical formula C10H16N2O3, is a dinitrile ether.[2][3] Its molecular structure, featuring both nitrile (-C≡N) and ether (-O-) functional groups, suggests its potential as an effective SEI-forming additive. Nitrile groups are known to participate in the formation of a stable SEI layer, often contributing to a more robust and uniform film.[4][5] The ether linkages can enhance the solubility of lithium salts and improve the ionic conductivity of the electrolyte. Theoretical studies suggest that nitrile compounds can be preferentially oxidized on the cathode surface, forming a protective interphase that mitigates electrolyte decomposition and structural degradation of the cathode material.[4]
Chemical Structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Caption: Molecular structure of the target additive.
Case Study: Ethylene Glycol Bis(Propionitrile) Ether (DENE)
A study on Ethylene Glycol Bis(Propionitrile) Ether (DENE), a close structural analog of our target molecule, provides valuable insights.[6] The addition of 1% DENE to a standard LiPF6-based electrolyte demonstrated a significant improvement in the electrochemical performance of graphite anodes.[6]
Electrochemical Performance of DENE
| Performance Metric | Baseline Electrolyte | Electrolyte with 1% DENE |
| Initial Charge Capacity | 319 mAh g⁻¹ | 349 mAh g⁻¹ |
| Initial Coulombic Efficiency | 84.9% | 89.6% |
| Capacity Retention (after 60 cycles) | 95.8% | 98.1% |
Data sourced from a study on Ethylene Glycol Bis(Propionitrile) Ether.[6]
The improved initial coulombic efficiency suggests that the presence of DENE leads to the formation of a more effective and stable SEI layer, reducing the irreversible capacity loss during the initial cycles.[6] The higher capacity retention indicates enhanced long-term cycling stability.[6]
SEI Layer Characterization with DENE
Electrochemical Impedance Spectroscopy (EIS) revealed that the addition of DENE resulted in a lower charge transfer resistance, indicating improved kinetics for lithium-ion transfer across the SEI layer.[6] Scanning Electron Microscopy (SEM) images showed that DENE promoted the formation of a more uniform and dense SEI film on the graphite electrode.[6]
Comparison with Alternative SEI-Forming Additives
To provide a comprehensive evaluation, it is essential to compare the projected performance of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" with established SEI-forming additives.
| Additive | Proposed SEI Components | Key Advantages | Potential Drawbacks |
| Vinylene Carbonate (VC) | Poly(VC), Lithium alkyl carbonates | Forms a stable, polymeric SEI; improves high-temperature performance. | Can increase impedance; may lead to gas generation. |
| Fluoroethylene Carbonate (FEC) | LiF, Polymeric species | Forms a LiF-rich SEI, enhancing ionic conductivity and stability. | Higher cost; potential for HF formation. |
| Succinonitrile (SN) | N-containing polymers, LiF | Improves high-voltage stability; forms a protective cathode interphase.[4] | Can increase viscosity; potential for lithium dendrite growth if not optimized. |
| Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (Projected) | N-containing polymers, ether-based oligomers, LiF | Potential for a flexible and ionically conductive SEI; good solubility of Li-salts. | Limited data; potential for side reactions at high voltages. |
Experimental Protocols for Validation
To validate the effect of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-", a series of standardized electrochemical and analytical techniques should be employed.
Electrolyte Preparation and Coin Cell Assembly
-
Electrolyte Preparation : In an argon-filled glovebox, prepare the baseline electrolyte (e.g., 1 M LiPF6 in a 3:7 volume ratio of ethylene carbonate to ethyl methyl carbonate). Prepare the test electrolyte by adding a specific weight percentage (e.g., 1 wt%) of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" to the baseline electrolyte.
-
Coin Cell Assembly : Assemble CR2032-type coin cells in an argon-filled glovebox.[7][8][9][10] Use a graphite anode as the working electrode and lithium metal as the counter and reference electrode. A microporous polymer separator should be placed between the electrodes. Add a consistent amount of the prepared electrolyte to each cell.[11]
Caption: Workflow for battery testing and analysis.
Safety and Handling
"Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" is classified as a substance that causes severe skin burns and eye damage. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. [12][13][14]All handling should be performed in a well-ventilated fume hood. [12]Store the compound in a tightly sealed container in a cool, dry place. [12]
Conclusion
While direct experimental data for "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" is not yet available, the analysis of its structural analogs, particularly dinitrile ethers, suggests its strong potential as an effective SEI-forming additive. The combination of nitrile and ether functional groups is expected to promote the formation of a stable, uniform, and ionically conductive SEI layer, leading to improved cycling stability and coulombic efficiency. The experimental protocols outlined in this guide provide a robust framework for the systematic validation of this promising additive and its comparison with existing technologies.
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Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. The Journal of Physical Chemistry Letters.
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Standardization of Coin-Cell Assembly, Electrochemical Testing, and. OSTI.GOV.
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A Theoretical Study on Tailoring the Nitrile Substitution Strategy in Carbonates for Lithium-Ion Batteries. Semantic Scholar.
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The Evolving Landscape of High-Voltage Lithium-Ion Batteries: A Comparative Guide to Nitrile-Based Electrolyte Additives
The relentless pursuit of higher energy density in lithium-ion batteries has propelled research into high-voltage cathode materials. However, operating at potentials exceeding 4.2V versus Li/Li⁺ introduces significant challenges, primarily the oxidative decomposition of conventional carbonate-based electrolytes. This degradation leads to the formation of unstable interfacial layers on the electrodes, consuming active lithium, increasing impedance, and ultimately causing rapid capacity fading. To unlock the full potential of high-voltage cathodes, the development of stable and effective electrolyte additives is paramount.
This guide provides an in-depth technical comparison of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- , also known as Ethylene glycol bis(propionitrile) ether (EGBE), against other prominent nitrile-based high-voltage additives: Adiponitrile (ADN) and Succinonitrile (SN) . We will delve into their performance characteristics, underlying mechanisms of action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and professionals in the field of battery technology.
The Critical Role of Nitrile Additives in High-Voltage Systems
Nitrile-containing compounds have emerged as a promising class of electrolyte additives due to their high anodic stability, stemming from the electron-withdrawing nature of the cyano (-C≡N) group.[1] This inherent resistance to oxidation allows them to participate in the formation of a stable and protective Cathode Electrolyte Interphase (CEI) at high voltages. A well-formed CEI is crucial as it electronically insulates the cathode surface from the bulk electrolyte while allowing for efficient Li⁺ ion transport, thereby mitigating electrolyte decomposition and preserving the structural integrity of the cathode.[2][3]
Furthermore, many nitrile additives can also influence the formation of a robust Solid Electrolyte Interphase (SEI) on the anode, contributing to overall cell stability.[4] The length of the alkyl chain and the presence of other functional groups within the nitrile molecule can significantly impact its electrochemical properties and its effectiveness as an additive.
Performance Benchmark: EGBE vs. ADN vs. SN
While a direct, single-study, head-to-head comparison of these three additives under identical conditions is not yet available in the public domain, we can synthesize data from various studies to provide a meaningful benchmark. It is crucial for the reader to consider the different cell chemistries and testing parameters when interpreting the following data.
| Additive | Concentration | Cathode Material | Anode Material | Key Performance Metrics | Source |
| Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (EGBE/DENE) | 1.0 wt% | Li/Li1.2Mn0.54Ni0.13Co0.13O2 | Li | Capacity Retention: 89.0% after 150 cycles (vs. 67.4% for baseline) | [5] |
| 5% (with LiNO₃) | LiCoO₂ (LCO) | Li | Capacity Retention: 88.2% after 100 cycles up to 4.6V | [6] | |
| 1% | Graphite | Li | Initial Charge Capacity: 349 mAh/g (vs. 319 mAh/g for baseline)Capacity Retention: 98.1% after 60 cycles | ||
| Adiponitrile (ADN) | 1.0 wt% | LiNi0.5Mn1.5O4 (LNMO) | Li | Capacity Retention: 84.4% after 150 cycles (vs. 69.9% for baseline) | [7] |
| 2% (with FEC) | LiNi0.5Mn1.5O4 (LNMO) | Li | Capacity Retention: 83% after 100 cycles (vs. 77% without FEC and 68% for commercial electrolyte) | [8] | |
| Succinonitrile (SN) | 0.5 wt% | LiNi0.5Co0.2Mn0.3O2 (NCM523) | Graphite | Capacity Retention: 84.0% after 120 cycles at 4.4V (vs. 67.96% for baseline) | [9] |
| 5.0 wt% | LiCoO₂ (LCO) | SnO₂/C | Specific Capacity Loss: 14% after 50 cycles (vs. 39% for baseline) | [10] | |
| 1.5 wt% | Li(Ni0.5Co0.2Mn0.3)O₂ | Graphite | Capacity Degradation: 45% loss after 100 cycles | [11] |
Analysis of Performance Data:
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (EGBE/DENE) consistently demonstrates a significant improvement in capacity retention across different cathode materials, including high-voltage lithium-rich and LCO cathodes. The ether linkages in its structure may contribute to enhanced Li⁺ ion mobility and a more flexible and stable CEI.
-
Adiponitrile (ADN) also shows considerable promise, particularly with the high-voltage spinel cathode LNMO. The addition of other film-forming additives like FEC can further enhance its performance. Its linear structure is believed to contribute to the formation of a dense and uniform protective layer.[7]
-
Succinonitrile (SN) presents a more complex picture. While several studies report improved cycling stability and capacity retention, one study highlights a significant capacity degradation at a higher concentration (1.5 wt%).[9][11] This suggests that the optimal concentration of SN is critical and may be more sensitive to the specific cell chemistry and operating conditions. The high polarity of SN is credited with its ability to dissolve lithium salts and form a protective film.[10]
Mechanistic Insights: The Role of Nitriles in Interphase Formation
The primary mechanism by which these nitrile additives enhance high-voltage performance is through their preferential oxidation at the cathode surface to form a stable CEI. This sacrificial decomposition prevents the continuous degradation of the bulk electrolyte.
Proposed Mechanism of CEI Formation
The nitrile additive, having a higher highest occupied molecular orbital (HOMO) energy level than the carbonate solvent, is preferentially oxidized on the high-voltage cathode surface.[5] This oxidation process leads to the formation of a stable, electronically insulating but ionically conductive protective layer. This layer is believed to be composed of polymeric species derived from the nitrile molecule, as well as inorganic components like LiF resulting from the decomposition of the LiPF₆ salt in the presence of the additive's decomposition products.[12]
Experimental Protocols for Additive Evaluation
To ensure the rigorous and reproducible evaluation of high-voltage electrolyte additives, standardized experimental protocols are essential. The following outlines the key electrochemical techniques and their methodologies.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte with the additive and to identify the oxidation potential of the additive.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A lithium metal foil is typically used as both the counter and reference electrode, and a platinum or glassy carbon electrode serves as the working electrode.
-
Electrolyte Preparation: The electrolyte is prepared by dissolving the lithium salt (e.g., 1 M LiPF₆) in the desired solvent mixture (e.g., EC:DMC 1:1 v/v) with and without the additive at various concentrations.
-
CV Measurement: The potential of the working electrode is swept linearly from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) and then back, at a slow scan rate (e.g., 0.1-1.0 mV/s).
-
Analysis: The resulting voltammogram is analyzed to identify the onset of oxidative current, which indicates the decomposition of the electrolyte or the additive. A higher oxidation potential for the electrolyte containing the additive signifies improved anodic stability.
Galvanostatic Cycling
Objective: To evaluate the long-term cycling performance, coulombic efficiency, and capacity retention of a full cell containing the additive.
Methodology:
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled with the high-voltage cathode, a suitable anode (e.g., graphite or lithium metal), a separator, and the electrolyte with and without the additive.
-
Formation Cycles: The cells are typically subjected to one or two slow-rate (e.g., C/10) formation cycles to establish a stable SEI and CEI.
-
Cycling Protocol: The cells are then cycled at a constant current rate (e.g., 1C) between defined voltage limits (e.g., 3.0-4.5V) for a large number of cycles (e.g., 100 or more).
-
Data Analysis: The discharge capacity and coulombic efficiency are plotted against the cycle number to assess the capacity retention and the stability of the electrochemical processes.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial resistance of the electrodes and understand the impact of the additive on the charge transfer kinetics.
Methodology:
-
Cell Preparation: Coin cells are assembled as for galvanostatic cycling.
-
EIS Measurement: EIS is performed at different states of charge (SOC) and at various cycle numbers. A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The resulting Nyquist plots are fitted to an equivalent circuit model to extract the values of the solution resistance, SEI/CEI resistance, and charge transfer resistance. A lower and more stable interfacial resistance for the cell with the additive indicates the formation of a more effective protective layer.
Conclusion and Future Outlook
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (EGBE), along with Adiponitrile (ADN) and Succinonitrile (SN), represent a critical class of high-voltage electrolyte additives that can significantly enhance the performance and lifespan of next-generation lithium-ion batteries. While all three demonstrate the ability to form protective interfacial layers, their optimal concentrations and synergistic effects with other additives warrant further investigation. The choice of the most suitable nitrile additive will likely depend on the specific cathode chemistry, operating voltage, and desired performance characteristics.
Future research should focus on direct comparative studies of these and other novel nitrile-based additives under standardized testing conditions to provide a clearer understanding of their relative merits. Furthermore, advanced characterization techniques, such as in-situ transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS), will be invaluable in elucidating the precise composition and morphology of the CEI and SEI layers formed by these additives, paving the way for the rational design of even more effective high-voltage electrolytes.
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Zhang, Y., et al. (2019). Succinonitrile as a high-voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries. Surface and Interface Analysis, 51(10), 1073-1079. [Link]
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Li, J., et al. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Frontiers in Chemistry, 8, 582. [Link]
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Lee, K., et al. (2018). Unraveling the effect of succinonitrile additive on cycling performance in cylindrical lithium-ion battery. Electrochimica Acta, 281, 274-281. [Link]
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Wang, D., et al. (2018). Effect of ethylene glycol bis (propionitrile) ether (EGBE) on the performance and interfacial chemistry of lithium-rich layered oxide cathode. Journal of Power Sources, 384, 24-32. [Link]
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Wang, C., et al. (2021). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Chemical Science, 12(45), 15066-15075. [Link]
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Abu-Lebdeh, Y., & Davidson, I. (2009). High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. Journal of The Electrochemical Society, 156(1), A60. [Link]
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Xing, L., et al. (2022). Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. The Journal of Physical Chemistry Letters, 13(38), 8963-8970. [Link]
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El-Hady, D. A., et al. (2015). The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. Journal of The Electrochemical Society, 162(3), A437. [Link]
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Kim, Y. S., et al. (2011). Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries. Energy & Environmental Science, 4(10), 4038-4045. [Link]
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Dou, H., et al. (2023). High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives. Chemical Science, 14(36), 9897-9905. [Link]
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Li, J., et al. (2023). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C, 127(25), 11849-11871. [Link]
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Zhi, H., et al. (2017). Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage. The Journal of Physical Chemistry Letters, 8(24), 6038-6042. [Link]
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Liu, F., et al. (2018). Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System. ECS Meeting Abstracts, MA2018-02(12), 848. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- in Advanced Lithium Battery Systems
Abstract
The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium batteries necessitates the exploration of novel electrolyte formulations. This guide provides an in-depth comparative analysis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a dinitrile ether compound, as a functional component in various lithium battery chemistries. We will delve into its experimentally verified efficacy in lithium-ion and lithium-metal batteries, and extrapolate its potential utility in lithium-sulfur and solid-state battery systems based on established principles of electrolyte science. This document is intended for researchers and professionals in the field of battery technology and materials science, offering both practical experimental insights and a theoretical framework for future research.
Introduction to Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5), is a molecule featuring both ether and nitrile functional groups.[1] Its synonyms include Ethylene glycol bis(propionitrile) ether and DENE.[2] The unique combination of polar nitrile groups, known for their high anodic stability and ability to form stable solid electrolyte interphases (SEI), and flexible ether chains, which are excellent lithium-ion solvating media, makes this compound a compelling candidate for advanced electrolyte formulations.[3][4] This guide will explore its performance and potential across different lithium battery platforms.
Efficacy in Lithium-Ion and Lithium-Metal Batteries: An Experimental Deep Dive
The most substantial body of evidence for the efficacy of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (referred to hereafter as DENE) lies in its application as an electrolyte additive in conventional lithium-ion and emerging lithium-metal batteries.
Mechanism of Action in Lithium-Ion Batteries
In standard carbonate-based electrolytes for lithium-ion batteries, DENE has been shown to significantly enhance the stability of the solid electrolyte interphase (SEI) on graphite anodes.[2] The nitrile groups are believed to play a crucial role in forming a thin, uniform, and robust SEI layer, which effectively suppresses the continuous decomposition of the electrolyte during cycling.[2] This leads to improved coulombic efficiency and capacity retention.
Caption: DENE's role in forming a stable SEI on graphite anodes.
Performance Data in Graphite Anode Half-Cells
Experimental data demonstrates a marked improvement in the performance of graphite anodes when 1% DENE is added to a conventional carbonate electrolyte.
| Performance Metric | Baseline Electrolyte | Electrolyte with 1% DENE |
| Initial Charge Capacity | 319 mAh/g | 349 mAh/g |
| First Cycle Coulombic Efficiency | 84.9% | 89.6% |
| Capacity Retention (after 60 cycles) | 95.8% | 98.1% |
| Capacity Retention (at 500 mA/g after 200 cycles) | 83.7% | 91.6% |
| (Data synthesized from[2]) |
Synergistic Effects in High-Voltage Lithium-Metal Batteries
In high-voltage applications with lithium metal anodes, DENE has been explored in combination with lithium nitrate (LiNO₃).[4][5][6] This synergistic pairing addresses challenges at both the anode and cathode. The DENE-LiNO₃ complex facilitates the formation of a stable, Li₃N-rich SEI on the lithium metal anode, leading to improved coulombic efficiency and suppression of dendrite growth.[4][6] Simultaneously, the strong adsorption of DENE on the high-voltage cathode surface (e.g., LiCoO₂) mitigates parasitic reactions and structural degradation.[6]
| Performance Metric | Baseline Electrolyte | DENE-LiNO₃ Additive |
| Average Li Coulombic Efficiency | Not Reported | Up to 98.5% |
| Capacity Retention (Li | LCO, 4.6V, 100 cycles) | |
| Average CE (Li | LCO cell) | |
| (Data synthesized from[4][6]) |
Experimental Protocol: Evaluating DENE in a Graphite/LiFePO₄ Full Cell
-
Electrolyte Preparation:
-
Baseline Electrolyte: 1 M LiPF₆ in ethylene carbonate (EC)/diethyl carbonate (DEC) (1:1 v/v).
-
Test Electrolyte: Add 1 wt% DENE to the baseline electrolyte.
-
-
Cell Assembly:
-
Assemble CR2032 coin cells in an argon-filled glovebox.
-
Use a graphite anode, LiFePO₄ cathode, and a Celgard separator.
-
-
Formation Cycling:
-
Perform two formation cycles at a C/20 rate between 2.5 V and 3.65 V.
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Scan at 0.1 mV/s for three cycles to observe the reduction and oxidation peaks, paying close attention to the initial cycles for SEI formation signatures.
-
Galvanostatic Cycling: Cycle the cells at a C/5 rate for 100 cycles and measure the capacity retention and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to analyze changes in the SEI and charge transfer resistance.
-
Potential Efficacy in Lithium-Sulfur Batteries: A Theoretical Perspective
While direct experimental evidence of DENE in lithium-sulfur (Li-S) batteries is lacking, the molecular structure of DENE suggests a plausible role in addressing the key challenges of this chemistry, primarily the polysulfide shuttle effect.
The Polysulfide Shuttle Problem
In Li-S batteries, intermediate lithium polysulfides (LiPS) are soluble in the common ether-based electrolytes, allowing them to shuttle between the anode and cathode, leading to active material loss and rapid capacity decay.[7][8]
Hypothetical Role of DENE in Li-S Electrolytes
The ether backbone of DENE is compatible with the typical solvents used in Li-S batteries (e.g., DOL/DME). The nitrile groups, however, could offer a unique advantage. Nitrile-containing compounds have been shown to interact with lithium ions and potentially influence the solvation shell of LiPS. This could moderate the solubility of LiPS, a strategy that has been shown to improve cycling stability.
Caption: Hypothetical mechanism of DENE in a Li-S battery.
Proposed Experimental Validation
-
Electrolyte Formulation: Prepare a standard Li-S electrolyte (e.g., 1 M LiTFSI in DOL/DME with LiNO₃) and a test electrolyte with the addition of varying concentrations of DENE.
-
Cell Assembly: Assemble Li-S coin cells with a sulfur-carbon composite cathode and a lithium metal anode.
-
Performance Evaluation:
-
Conduct galvanostatic cycling to assess capacity, cycle life, and coulombic efficiency.
-
Use UV-Vis spectroscopy on the electrolyte post-cycling to quantify the concentration of dissolved polysulfides.
-
Analyze the surface of the lithium anode using XPS and SEM to study the composition and morphology of the SEI.
-
Potential Role in Solid-State Batteries: A Forward-Looking Analysis
The integration of DENE into solid-state battery (SSB) electrolytes is another area ripe for exploration. Its properties suggest it could be a valuable component in solid polymer electrolytes (SPEs).
Challenges in Solid Polymer Electrolytes
SPEs offer enhanced safety but often suffer from lower ionic conductivity at room temperature compared to liquid electrolytes.[9] They can also have unstable interfaces with electrodes.
DENE as a Plasticizer or Polymer Component
The flexible ether segments of DENE could act as a plasticizer in a polymer matrix (e.g., PEO), increasing the amorphous regions and promoting lithium-ion mobility. Furthermore, the nitrile groups are known to have a high dielectric constant, which can aid in lithium salt dissociation and increase the number of charge carriers.[4][6] It is also conceivable to synthesize polymers with DENE-like structures integrated into the polymer backbone to create novel SPEs with tailored properties.
Caption: Conceptual role of DENE in a solid polymer electrolyte.
Recommended Experimental Investigation
-
SPE Fabrication: Prepare SPE membranes by casting a solution of a host polymer (e.g., PEO), a lithium salt (e.g., LiTFSI), and varying amounts of DENE as a plasticizer.
-
Characterization:
-
Measure the ionic conductivity of the SPEs at different temperatures using EIS.
-
Determine the electrochemical stability window using linear sweep voltammetry.
-
Assess the compatibility with lithium metal anodes through galvanostatic cycling of symmetric Li/SPE/Li cells.
-
Concluding Remarks and Future Outlook
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- has demonstrated clear benefits as an electrolyte additive in lithium-ion and lithium-metal batteries, primarily through the formation of a stable SEI and improved interfacial stability at high voltages. While its application in Li-S and solid-state batteries remains theoretical, its unique molecular structure presents a compelling case for further investigation.
Summary of Efficacy and Potential:
| Battery Chemistry | Role of DENE | Demonstrated/Potential Benefits | Key Challenges |
| Lithium-Ion | Additive | Improved SEI stability, higher coulombic efficiency, increased capacity retention. | Optimization of concentration for different cathode chemistries. |
| Lithium-Metal | Synergistic Additive (with LiNO₃) | Stable anode SEI, dendrite suppression, enhanced high-voltage cathode stability. | Long-term stability and cycle life under practical conditions. |
| Lithium-Sulfur | Potential Additive/Co-solvent | Potentially moderates polysulfide solubility, improves anode protection. | Lack of experimental data; balancing polysulfide solubility and reaction kinetics. |
| Solid-State | Potential Plasticizer/Polymer Component | Potentially increases ionic conductivity and aids salt dissociation. | Compatibility with host polymer, long-term mechanical and electrochemical stability. |
Future research should focus on validating the theoretical advantages of DENE in Li-S and solid-state systems. Furthermore, a deeper understanding of its electrochemical decomposition pathways and interactions with various electrode materials will be crucial for its broader application in next-generation lithium batteries.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 89693, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89693, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. Retrieved from [Link]
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A Comparative Guide to Nitrile-Based Electrolyte Additives for Enhanced Long-Term Cycling Stability in Lithium-Ion Batteries
For researchers and professionals in the field of advanced energy storage, the quest for lithium-ion batteries (LIBs) with extended cycle life and high performance is paramount. A critical component in achieving this goal is the formulation of the electrolyte, which plays a pivotal role in the stability and longevity of the battery. Nitrile-based compounds have emerged as a promising class of electrolyte additives or co-solvents, demonstrating significant potential in enhancing the long-term cycling stability of LIBs.[1]
This guide provides an in-depth comparison of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-," a molecule featuring both ether and nitrile functionalities, with other well-established nitrile additives, namely adiponitrile and succinonitrile. We will explore the underlying chemical principles, present available experimental data for benchmark compounds, and provide a comprehensive experimental protocol for evaluating the long-term cycling stability of these and other novel electrolyte formulations.
The Critical Role of Nitrile and Ether Functionalities in Electrolyte Stability
The long-term cycling stability of a lithium-ion battery is intrinsically linked to the integrity of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.[2] An ideal SEI/CEI should be ionically conductive but electronically insulating, preventing continuous electrolyte decomposition and preserving the electrode structure over repeated charge-discharge cycles.[2]
Nitrile compounds, characterized by the presence of a cyano (-C≡N) group, offer several advantages as electrolyte additives. Their high polarity can enhance the dissolution of lithium salts, while their electrochemical properties can lead to the formation of a stable, nitrogen-containing SEI layer.[1] This layer can effectively suppress detrimental side reactions between the electrolyte and the electrodes.
The incorporation of ether linkages (-C-O-C-) into the molecular structure of an additive introduces additional benefits. Ether groups are known for their good compatibility with lithium metal anodes and can improve the ionic conductivity of the electrolyte.[3][4] The flexible nature of the ether chain can also contribute to the formation of a more uniform and stable SEI.
A Comparative Analysis of Nitrile-Based Additives
This section provides a comparative overview of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-," adiponitrile, and succinonitrile, focusing on their chemical structures and the anticipated impact on battery performance.
Chemical Structures
Caption: Chemical structures of the compared nitrile compounds.
"Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-"
This molecule, with the chemical formula C₁₀H₁₆N₂O₃, uniquely combines two nitrile groups with a flexible polyether backbone.[5][6] While direct comparative experimental data on its long-term cycling stability is limited in publicly available literature, its structure suggests several potential advantages:
-
Synergistic Effect of Nitrile and Ether Groups: The presence of both functionalities could lead to the formation of a robust and flexible SEI/CEI. The nitrile groups can contribute to a nitrogen-rich protective layer, while the ether linkages can enhance ionic conductivity and flexibility.
-
Enhanced Li⁺ Transport: The ether chain is known to facilitate lithium-ion transport, which could lead to improved rate capability and performance at lower temperatures.
-
Good Solvating Power: The combination of polar nitrile groups and ether oxygens may result in excellent solvation of lithium salts, leading to higher ionic conductivity of the electrolyte.
Adiponitrile (ADN)
Adiponitrile (C₆H₈N₂) is a linear dinitrile that has been extensively studied as an electrolyte additive.[7][8] Key performance characteristics include:
-
High Anodic Stability: ADN exhibits a wide electrochemical window, making it suitable for high-voltage cathode materials.[7]
-
Formation of a Stable CEI: ADN can be oxidized on the cathode surface to form a protective layer that suppresses further electrolyte decomposition and transition metal dissolution.
-
Improved Safety: With a high flash point and boiling point, ADN can enhance the thermal stability of the electrolyte.
Succinonitrile (SN)
Succinonitrile (C₄H₄N₂) is another widely investigated dinitrile additive known for its ability to improve the performance of lithium-ion batteries.[9][10] Its key features include:
-
Effective SEI/CEI Former: SN contributes to the formation of a stable and protective interface on both the anode and cathode.[9]
-
HF Scavenging: SN has been shown to scavenge deleterious hydrogen fluoride (HF) in the electrolyte, which can otherwise lead to electrode degradation.[1]
-
Enhanced High-Voltage Performance: The use of SN as an additive has been demonstrated to improve the cycling stability of high-voltage cathode materials.[9]
Quantitative Performance Comparison of Benchmark Nitriles
| Additive | Concentration (wt%) | Cell Chemistry | Key Performance Improvement | Reference |
| Adiponitrile | 1-5 | LiNi₀.₅Mn₁.₅O₄/Graphite | Improved capacity retention and rate capability. | [8] |
| Adiponitrile | Co-solvent | Graphite/LiCoO₂ | Good capacity retention and stable SEI formation. | [7] |
| Succinonitrile | 2 | LiCoO₂/Graphite | Reduced impedance growth during cycling. | [9] |
| Succinonitrile | 1.5 | Li(Ni₀.₅Co₀.₂Mn₀.₃)O₂/Graphite | Initial improvement but potential for degradation at higher concentrations. | [10] |
Experimental Protocol for Evaluating Long-Term Cycling Stability
To enable researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for evaluating the long-term cycling stability of electrolytes containing nitrile additives.
I. Electrolyte Preparation
-
Solvent and Salt Preparation: Use battery-grade solvents (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) and lithium salt (e.g., LiPF₆). Ensure all components are stored in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
-
Additive Incorporation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in EC/DMC). Create the experimental electrolytes by adding the nitrile compounds ("Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-", adiponitrile, succinonitrile) at desired weight percentages (e.g., 1-5 wt%).
-
Homogenization: Stir the electrolyte mixtures overnight inside the glovebox to ensure complete dissolution and homogeneity.
II. Cell Assembly
For accurate electrochemical evaluation, it is recommended to use a three-electrode cell setup.[11][12][13][14][15] This allows for the independent monitoring of the working electrode (anode or cathode) and counter electrode potentials against a stable reference electrode.
Caption: Schematic of a three-electrode coin cell setup for electrochemical testing.
-
Electrode Preparation: Use commercially available or lab-prepared electrodes (e.g., graphite anode and LiNiMnCoO₂ (NMC) cathode).
-
Cell Assembly: In an argon-filled glovebox, assemble coin cells (e.g., 2032-type) in the following order: negative case, spacer, spring, lithium metal (counter electrode), separator, lithium metal (reference electrode, placed near the working electrode), working electrode, and positive case.
-
Electrolyte Addition: Add a sufficient amount of the prepared electrolyte to the separator to ensure complete wetting.
-
Crimping: Crimp the coin cell to ensure a hermetic seal.
III. Electrochemical Characterization
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
Cyclic Voltammetry (CV): Conduct CV scans to determine the electrochemical stability window of the electrolyte.[11][16]
-
Parameters: Scan rate (e.g., 0.1 mV/s), voltage range (e.g., 0.01-5.0 V vs. Li/Li⁺).
-
Analysis: Observe the onset of oxidative and reductive currents to evaluate the stability of the electrolyte with and without the additives.
-
-
Galvanostatic Cycling with Potential Limitation (GCPL): This is the primary method for evaluating long-term cycling stability.[6][17][18]
-
Parameters:
-
C-rate: e.g., C/2 for charge and C/2 for discharge.
-
Voltage window: e.g., 3.0-4.2 V for an NMC/graphite cell.
-
Number of cycles: 100 or more to observe long-term trends.
-
Temperature: Controlled at a constant temperature (e.g., 25 °C).
-
-
Data to Collect: Discharge capacity, coulombic efficiency, and voltage profiles for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different cycle intervals (e.g., after 1, 10, 50, and 100 cycles) to monitor the evolution of the interfacial impedance.
IV. Post-Mortem Analysis
After cycling, disassemble the cells in a glovebox and harvest the electrodes for further analysis.
-
X-ray Photoelectron Spectroscopy (XPS): Characterize the chemical composition of the SEI and CEI layers on the electrode surfaces.[19][20][21][22]
-
Scanning Electron Microscopy (SEM): Examine the morphology of the electrode surfaces to observe any changes, such as cracking or excessive SEI growth.
Conclusion and Future Outlook
While direct experimental evidence for the superiority of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" is yet to be broadly published, its unique molecular structure, combining the beneficial attributes of both nitrile and ether functionalities, makes it a highly promising candidate for enhancing the long-term cycling stability of lithium-ion batteries. The synergistic effects of these groups are expected to contribute to the formation of a robust, flexible, and ionically conductive SEI/CEI, leading to improved capacity retention and overall battery longevity.
In contrast, adiponitrile and succinonitrile have been well-established as effective nitrile-based additives, providing valuable benchmarks for performance. The comprehensive experimental protocol provided in this guide offers a standardized framework for researchers to systematically evaluate and compare the performance of "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" and other novel nitrile compounds against these established standards.
Future research should focus on direct, head-to-head comparisons of these additives under identical testing conditions. A deeper understanding of the SEI/CEI formation mechanisms through advanced characterization techniques will be crucial in designing the next generation of high-performance, long-lasting lithium-ion batteries.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5), a compound requiring meticulous attention due to its hazardous properties.
The causality behind these procedures is clear: preventing personal injury, avoiding environmental contamination, and ensuring institutional compliance. Following this guide will establish a self-validating system of safety within your laboratory operations.
Hazard Profile & Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a corrosive liquid that poses a significant risk upon contact.[1] The primary danger associated with this compound is its ability to cause severe skin burns and serious eye damage.[1][2] This corrosive nature is the principal driver for the stringent disposal protocols outlined below.
All quantitative and qualitative hazard data is summarized in the table below for immediate reference.
| Hazard Identification | Details | Source |
| GHS Pictogram | Corrosion | PubChem[1] |
| Signal Word | Danger | PubChem[1] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | PubChem[1] |
| Physical Form | Liquid | PubChem[1] |
| CAS Number | 22397-31-5 | US EPA[3] |
This information mandates that the chemical be treated as a corrosive hazardous waste . Under no circumstances should this material be disposed of via sanitary sewer (drain disposal).[4] Such an action would violate regulatory standards and could cause significant damage to plumbing infrastructure and aquatic ecosystems.
Pre-Disposal Safety Protocols: PPE & Engineering Controls
To mitigate the risks identified above, a robust safety framework must be in place before handling the waste material. This is a non-negotiable prerequisite for any collection or disposal activity.
Engineering Controls:
-
Chemical Fume Hood: All transfers of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- waste must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any potential vapors and to contain any accidental splashes.
-
Emergency Stations: Ensure that a fully functional safety shower and eyewash station are immediately accessible and unobstructed. In the event of accidental exposure, these are your first line of defense.[5]
Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the H314 hazard classification.
-
Hand Protection: Wear chemical-resistant gloves, such as heavy-duty nitrile or neoprene.[5] Standard lightweight nitrile gloves are insufficient for handling corrosive materials and should be avoided.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For tasks involving a higher risk of splashing, the use of a full face shield over the goggles is strongly recommended.[5]
-
Body Protection: A chemically resistant apron worn over a buttoned lab coat is required. This provides a dual layer of protection for the torso and prevents the chemical from soaking through to personal clothing.[5]
Step-by-Step Waste Collection & Containment Protocol
The proper containment of this chemical is the most critical logistical step in the disposal process. Adherence to this protocol ensures that the waste is stored safely pending removal by qualified personnel.
-
Select an Appropriate Waste Container:
-
Choose a container made of a material chemically compatible with Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. High-density polyethylene (HDPE) or other corrosive-resistant plastic containers are preferred.[6]
-
Never use metal containers, as corrosive materials can degrade them.[6]
-
Ensure the container has a screw-top cap that can be sealed tightly to prevent leaks.[7]
-
-
Properly Label the Waste Container:
-
Before any waste is added, the container must be labeled.
-
The label must, at a minimum, include the words "Hazardous Waste ".[8][9]
-
Clearly write the full chemical name: "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- " and its CAS Number: 22397-31-5 .
-
Indicate the primary hazard by adding the word "Corrosive " or applying a corrosive pictogram.[9]
-
-
Transfer Waste into the Container:
-
Perform this step inside a chemical fume hood while wearing all required PPE.
-
Carefully pour the waste into the labeled container, avoiding any splashing.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills when moving.[6]
-
-
Secure and Store the Container:
-
Tightly seal the cap on the container.
-
Store the container in a designated Satellite Accumulation Area (SAA) .[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.[10]
-
The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
-
Arrange for Professional Disposal:
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to minimize harm.
-
ALERT & EVACUATE: Immediately alert all personnel in the vicinity. Evacuate the immediate area.
-
ISOLATE: If it is safe to do so, close the doors to the laboratory to contain any vapors.[11]
-
REPORT: Notify your laboratory supervisor and your institution's emergency response or EH&S office. Provide details on the chemical spilled, the location, and the approximate quantity.
-
CONTAIN (Only if trained): If the spill is small and you are trained in spill response for corrosive materials:
-
CLEANUP & DISPOSE:
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.[11]
-
Label this container as "Spill Debris: Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- " and manage it as hazardous waste.
-
Arrange for pickup via your EH&S department.
-
The Disposal Pathway: A Validated Workflow
The entire disposal process, from generation to final disposition, follows a regulated and logical path. This workflow ensures safety and compliance at every stage. The diagram below illustrates this self-validating system.
Caption: Disposal workflow from generation to final disposition.
This guide provides the necessary framework for the safe and compliant disposal of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. PubChem. Retrieved from [Link]
-
Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]
-
American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- - Substance Details. SRS. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) for Handling Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
A Senior Application Scientist's Guide to Safe Laboratory Operations and Disposal
Navigating the complexities of chemical handling requires a foundational understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information for the handling and disposal of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a compound demanding rigorous adherence to safety protocols. As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself.
Hazard Assessment: Understanding the Risks
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage.[1] This classification underscores the critical importance of a comprehensive personal protective equipment (PPE) strategy to prevent irreversible tissue damage upon contact. The primary routes of exposure are dermal and ocular, making the selection of appropriate gloves, eye and face protection, and body coverings paramount.
It is important to note that similar-sounding compounds, such as 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, may have different hazard profiles. This guide specifically addresses the nitrile compound, which is designated as corrosive.
Core Personal Protective Equipment (PPE) Requirements
To ensure a self-validating system of protection, the following PPE is mandatory when handling Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. The causality behind each recommendation is to create an impermeable barrier against the chemical's corrosive properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber) | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many nitrile compounds, solvents, and oils.[2][3][4] They are also more puncture-resistant than latex gloves.[3] |
| Eye & Face Protection | Chemical safety goggles and a face shield | Due to the severe eye damage risk, goggles provide a seal around the eyes to protect against splashes.[5] A face shield offers a secondary layer of protection for the entire face.[5] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat or apron made of a suitable chemical-resistant material will protect against accidental spills and splashes, preventing skin contact.[5] |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of generating aerosols or vapors, or if working outside of a properly functioning chemical fume hood, a respirator may be necessary. The specific type should be determined by a formal risk assessment. |
Experimental Protocol: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. This protocol is designed to be a self-validating system, ensuring that contaminated surfaces are not touched with bare hands.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on the chemical-resistant lab coat or apron.
-
Gloves: Don the first pair of nitrile gloves.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Second Pair of Gloves (Optional but Recommended): For extensive work, wearing a second pair of gloves allows for the removal of the outer, contaminated pair without exposing the inner pair.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair if Applicable): Remove the outer, most contaminated pair of gloves.
-
Lab Coat/Apron: Remove the lab coat or apron by rolling it away from the body to contain any contamination on the inside.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Gloves (Inner Pair): Remove the final pair of gloves by peeling one off from the cuff, balling it in the gloved hand, and then sliding a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental workflow.
Caption: PPE selection workflow for handling Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
Step-by-Step Disposal Procedure:
-
Segregation: All disposable PPE, including nitrile gloves and any contaminated wipes or bench paper, must be treated as hazardous waste.[6]
-
Collection: Place all contaminated items into a designated, clearly labeled hazardous waste container. This is typically a puncture-resistant bag or bin lined with a durable plastic bag.
-
Container Management: Do not overfill waste containers. Seal the container when it is three-quarters full.
-
Labeling: Ensure the hazardous waste container is labeled with the chemical name ("Contaminated with Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-") and the appropriate hazard symbols.
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[7] Disposal must be handled by a licensed hazardous waste service in accordance with local, state, and federal regulations.[6]
By adhering to these rigorous safety protocols, researchers, scientists, and drug development professionals can confidently and safely handle Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, ensuring personal safety and the integrity of their work.
References
-
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Safety Data Sheet - 3M™ Scotch-Weld™ EC-7266 B/A. (n.d.). 3M. [Link]
-
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. (n.d.). PubChem. [Link]
-
How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). LinkedIn. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024). Thomasnet. [Link]
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- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
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- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
